molecular formula C7H11NO3 B1296734 Methyl 6-oxopiperidine-3-carboxylate CAS No. 958991-06-5

Methyl 6-oxopiperidine-3-carboxylate

Numéro de catalogue: B1296734
Numéro CAS: 958991-06-5
Poids moléculaire: 157.17 g/mol
Clé InChI: YORUFIOEZHJAEZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 6-oxopiperidine-3-carboxylate is a useful research compound. Its molecular formula is C7H11NO3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 6-oxopiperidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-oxopiperidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

methyl 6-oxopiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-11-7(10)5-2-3-6(9)8-4-5/h5H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORUFIOEZHJAEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340853
Record name methyl 6-oxopiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958991-06-5
Record name methyl 6-oxopiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-oxopiperidine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

An In-Depth Technical Guide to Methyl 6-oxopiperidine-3-carboxylate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of Methyl 6-oxopiperidine-3-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. The guide will delve into its chemical identity, focusing on its CAS number, and explore its critical role as a key intermediate in the synthesis of high-value pharmaceutical agents, most notably the poly (ADP-ribose) polymerase (PARP) inhibitor, Niraparib. We will present a detailed examination of its synthesis, focusing on the strategic application of the Dieckmann condensation. Furthermore, this guide will cover the compound's inherent chemical reactivity, safety protocols, and characterization data, offering a holistic resource for researchers engaged in drug discovery and development.

Core Compound Identification

Methyl 6-oxopiperidine-3-carboxylate is a cyclic β-keto ester featuring a piperidinone backbone. This structural motif is a valuable scaffold in the design of novel therapeutics. The compound can exist as a racemate or as individual enantiomers, the stereochemistry of which is often crucial for biological activity.

Key Identifiers:

FormCAS NumberMolecular FormulaMolecular Weight
Racemic958991-06-5C₇H₁₁NO₃157.17 g/mol
(S)-Enantiomer1931997-10-2C₇H₁₁NO₃157.17 g/mol
(R)-Enantiomer1932549-47-7C₇H₁₁NO₃157.17 g/mol

The (S)-enantiomer, (S)-Methyl 6-oxopiperidine-3-carboxylate, is of particular importance as it serves as a crucial precursor in the synthesis of Niraparib, an influential drug in oncology.[1][2][3]

Strategic Synthesis and Mechanistic Insight

The construction of the 6-oxopiperidine-3-carboxylate core is most effectively achieved through an intramolecular Dieckmann condensation.[4][5] This powerful cyclization reaction is a cornerstone of organic synthesis for creating 5- and 6-membered rings.

The Dieckmann Condensation Pathway

The causality behind this synthetic choice lies in the inherent reactivity of 1,6-diesters. The reaction proceeds via the formation of a stabilized enolate, which then acts as an intramolecular nucleophile to form the cyclic β-keto ester.

The logical workflow for this synthesis is as follows:

Dieckmann_Condensation A N-Protected Amino Adipate Diester B Enolate Intermediate A->B  Base (e.g., NaOEt)   C Cyclized Intermediate B->C  Intramolecular  Nucleophilic Acyl  Substitution D Methyl 6-oxopiperidine-3-carboxylate C->D  Workup (Acidification)   Reactivity cluster_keto_ester β-Keto Ester Reactivity cluster_lactam Lactam Reactivity KetoEster Methyl 6-oxopiperidine-3-carboxylate Enolate Enolate Intermediate KetoEster->Enolate  Base   Decarboxylation Decarboxylation KetoEster->Decarboxylation  1. H₃O⁺  2. Heat   Alkylation α-Alkylation Enolate->Alkylation  R-X   Lactam Lactam Moiety Reduction Reduction to Piperidine Lactam->Reduction  Reducing Agent  (e.g., LiAlH₄)   Hydrolysis Ring Opening Lactam->Hydrolysis  Acid/Base  

Sources

(S)-Methyl 6-oxopiperidine-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Enantioselective Synthesis of (S)-Methyl 6-oxopiperidine-3-carboxylate

Introduction: The Significance of a Chiral Lactam

(S)-Methyl 6-oxopiperidine-3-carboxylate is a heterocyclic compound of significant interest in the pharmaceutical industry. As a chiral lactam (a cyclic amide), its rigid, stereochemically defined structure makes it a crucial intermediate for the synthesis of complex molecular architectures with specific biological activities.[1] It is particularly employed in the development of neuroactive compounds and other central nervous system (CNS) agents.[1] The piperidone core is a privileged scaffold, meaning it is a structural motif frequently found in bioactive molecules and approved drugs.[2][3] The absolute stereochemistry at the C3 position is paramount, as enantiomers of a drug can have vastly different pharmacological and toxicological profiles. Therefore, robust and efficient enantioselective synthetic methods are critical for accessing the desired (S)-enantiomer in high purity.

Strategic Foundations for Asymmetric Synthesis

Achieving high enantiopurity in the synthesis of chiral piperidones like our target molecule requires a carefully considered strategy. While numerous methods exist for piperidine synthesis in general[4], controlling the stereochemistry presents a significant challenge. The primary approaches can be broadly categorized:

  • Asymmetric Catalysis: This elegant approach uses a small amount of a chiral catalyst to induce stereoselectivity in a prochiral substrate. Methods like the asymmetric hydrogenation of unsaturated precursors (e.g., pyridines or enamines) or rhodium-catalyzed asymmetric additions are powerful tools in this domain.[5][6] While highly efficient, the development of a specific catalyst and optimization of conditions for a new substrate can be resource-intensive.

  • Chiral Pool Synthesis: This strategy utilizes readily available, inexpensive, and enantiomerically pure natural products (like amino acids or sugars) as starting materials. While effective, this approach can be limited by the availability of starting materials with the correct stereochemistry and may require lengthy synthetic sequences.

  • Chiral Auxiliary-Mediated Synthesis: This reliable and often high-yielding method involves covalently attaching a chiral molecule (the auxiliary) to the substrate. The auxiliary directs the stereochemical outcome of a subsequent reaction, creating a new stereocenter with a specific configuration. After the key bond-forming step, the auxiliary is cleaved, yielding the enantiomerically enriched product. This guide will focus on this strategy, as it provides a practical and well-documented path to the target molecule.[7]

Core Synthesis Route: Chiral Auxiliary-Driven Michael-Addition-Cyclization

A robust and validated method for preparing enantiopure 6-oxopiperidine-3-carboxylic acids relies on a Michael addition of a chiral amine equivalent to an α,β-unsaturated ester, followed by a spontaneous intramolecular cyclization.[7] This approach offers excellent control over the stereochemistry at the C3 position.

Mechanistic Rationale

The key to this synthesis is the use of a chiral hydroxylamine, such as (S)-O-(α-phenylethyl)hydroxylamine, which serves as a "chiral ammonia equivalent".[7] The synthesis proceeds via two main steps:

  • Conjugate (Michael) Addition: The chiral hydroxylamine adds to an α,β-unsaturated diester (e.g., diethyl glutaconate). This addition creates a new stereocenter. The steric bulk and electronic properties of the chiral auxiliary guide the approach of the nucleophile, leading to the preferential formation of one diastereomer of the intermediate.

  • Intramolecular Cyclization (Lactamization): The newly formed secondary amine in the intermediate readily attacks one of the proximal ester groups, leading to the formation of the six-membered piperidone ring and elimination of an alcohol (e.g., ethanol). This step is often spontaneous or requires mild heating.

The result is a mixture of diastereomeric lactams, which can typically be separated by standard chromatographic techniques. The crucial final step involves the hydrogenolytic cleavage of the chiral auxiliary, which is designed to be readily removable under standard conditions (e.g., H₂, Pd/C) without affecting the newly formed stereocenter.

Reaction Pathway Diagram

cluster_start Starting Materials cluster_reaction Core Reaction Sequence cluster_purification Purification & Cleavage cluster_final Final Product Generation A Diethyl Glutaconate C Michael Addition A->C B (S)-O-(α-phenylethyl)hydroxylamine (Chiral Auxiliary) B->C D Intramolecular Cyclization (Lactamization) C->D Forms Intermediate E Diastereomeric Lactam Intermediates D->E Yields Mixture F Chromatographic Separation E->F G Isolated (S,S)-Diastereomer F->G Isolates desired diastereomer H Hydrogenolysis (H₂, Pd/C) G->H I (S)-6-Oxopiperidine-3-carboxylic Acid H->I Cleaves auxiliary J Esterification (MeOH, H⁺) I->J K (S)-Methyl 6-oxopiperidine-3-carboxylate (Target Molecule) J->K

Caption: Overall synthetic pathway from starting materials to the final product.

Detailed Experimental Protocol

This protocol is a representative procedure based on established literature principles for the synthesis of the target molecule's carboxylic acid precursor, followed by esterification.[7]

Workflow Visualization

start Start step1 Step 1: Combine Diethyl Glutaconate & Chiral Auxiliary in EtOH start->step1 step2 Step 2: Reflux Reaction Mixture (Michael Addition & Cyclization) step1->step2 step3 Step 3: Cool and Concentrate in vacuo step2->step3 step4 Step 4: Purify via Flash Chromatography to separate diastereomers step3->step4 check1 Diastereomers Separated? step4->check1 check1->step4 No, re-purify step5 Step 5: Dissolve Pure (S,S)-Diastereomer in MeOH check1->step5 Yes step6 Step 6: Add Pd/C Catalyst and Pressurize with H₂ step5->step6 step7 Step 7: Stir at RT until reaction completion (TLC) step6->step7 step8 Step 8: Filter through Celite, Concentrate Filtrate step7->step8 step9 Step 9: Dissolve Crude Acid in MeOH, add H₂SO₄ (cat.) step8->step9 step10 Step 10: Reflux to form Methyl Ester step9->step10 step11 Step 11: Work-up (Neutralize, Extract) and Purify step10->step11 end End: Pure (S)-Methyl 6-oxopiperidine-3-carboxylate step11->end

Caption: Step-by-step experimental workflow for the synthesis.

Step 1: Synthesis and Separation of Diastereomeric Lactams
  • Reaction Setup: To a solution of diethyl glutaconate (1.0 eq) in absolute ethanol (approx. 0.5 M), add (S)-O-(α-phenylethyl)hydroxylamine (1.1 eq).

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction typically proceeds to completion within 12-24 hours.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure to yield the crude product as a thick oil.

  • Purification: Purify the crude mixture by silica gel flash column chromatography. Use a gradient elution system (e.g., ethyl acetate in hexanes) to separate the diastereomers. The separation is critical and should be monitored carefully by TLC.

Step 2: Hydrogenolytic Cleavage of the Chiral Auxiliary
  • Reaction Setup: Dissolve the desired, isolated (S,S)-diastereomer (1.0 eq) in methanol (approx. 0.2 M).

  • Catalyst Addition: Carefully add Palladium on Carbon (10% Pd/C, approx. 10 mol% Pd) to the solution under an inert atmosphere (e.g., Argon or Nitrogen).

  • Hydrogenation: Secure the reaction flask to a hydrogenation apparatus. Purge the system with hydrogen gas (H₂) several times before pressurizing the vessel (typically 1-4 atm).

  • Reaction Execution: Stir the mixture vigorously at room temperature. Monitor the disappearance of the starting material by TLC. The reaction is usually complete within 4-8 hours.

  • Work-up: Once complete, carefully vent the hydrogen pressure and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to yield the crude (S)-6-oxopiperidine-3-carboxylic acid.

Step 3: Esterification
  • Reaction Setup: Dissolve the crude carboxylic acid from the previous step in anhydrous methanol (approx. 0.5 M).

  • Acid Catalyst: Cool the solution in an ice bath and slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride).

  • Reaction Execution: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates complete conversion to the methyl ester.

  • Work-up: Cool the reaction mixture and carefully neutralize the acid with a saturated solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be further purified by silica gel chromatography if necessary to yield pure (S)-Methyl 6-oxopiperidine-3-carboxylate.

Data Summary

The efficiency of chiral auxiliary-based methods can be high, providing excellent stereocontrol. The following table summarizes representative data for the synthesis of the carboxylic acid precursors.

Precursor ProductChiral AuxiliaryOverall YieldEnantiomeric Ratio (er)Reference
(S)-6-Oxopiperidine-3-carboxylic acid(S)-O-(α-phenylethyl)hydroxylamine27%96:4[7]
(R)-6-Oxopiperidine-3-carboxylic acid(R)-O-(α-phenylethyl)hydroxylamine28%86:14[7]

Troubleshooting and Key Considerations

  • Poor Diastereoselectivity: If the initial Michael addition yields a nearly 1:1 mixture of diastereomers, consider lowering the reaction temperature or screening different solvents. However, with the specified auxiliary, good selectivity is expected.

  • Difficult Diastereomer Separation: If the diastereomers are difficult to separate on silica gel, alternative chromatographic media (e.g., alumina) or HPLC may be required. Modifying the ester group (e.g., from ethyl to tert-butyl) on the starting material can sometimes alter the polarity sufficiently to improve separation.

  • Incomplete Hydrogenolysis: If the chiral auxiliary is not fully cleaved, ensure the catalyst is active and the system is free of catalyst poisons (e.g., sulfur-containing compounds). Increasing catalyst loading or hydrogen pressure may be necessary.

  • Racemization: The stereocenter at C3 is adjacent to a carbonyl group, creating a potential for epimerization (racemization) under harsh basic or acidic conditions. It is crucial to use mild conditions, especially during work-up and esterification steps, to preserve the enantiomeric integrity of the product.

Conclusion

The synthesis of (S)-Methyl 6-oxopiperidine-3-carboxylate is a prime example of modern asymmetric synthesis, where precise control of stereochemistry is paramount. The chiral auxiliary-mediated approach, involving a diastereoselective Michael addition-cyclization cascade, represents a reliable and effective strategy. It provides a practical route to this valuable building block, enabling the advancement of drug discovery programs targeting a range of therapeutic areas. By understanding the underlying mechanistic principles and adhering to a carefully executed protocol, researchers can confidently produce this key intermediate for their scientific endeavors.

References

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate - ResearchGate. Available from: [Link]

  • Shevchenko et al. (2017). O-(α-Phenylethyl)Hydroxylamine as a 'Chiral Ammonia Equivalent': Synthesis and Resolution of 5-Oxopyrrolidine- and 6-Oxopiperidine-3-Carboxylic Acids. Tetrahedron: Asymmetry, 28, 1817–1822. Available from: [Link]

  • Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties - University of Johannesburg. Available from: [Link]

  • Methyl 6-oxopiperidine-3-carboxylate - MySkinRecipes. Available from: [Link]

  • A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives - ResearchGate. Available from: [Link]

  • Methyl 6-oxopiperidine-3-carboxylate | C7H11NO3 - PubChem. Available from: [Link]

  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases - MDPI. Available from: [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate. Available from: [Link]

  • Supporting information for - The Royal Society of Chemistry. Available from: [Link]

  • Methyl 1-methyl-4-oxopiperidine-3-carboxylate - LookChem. Available from: [Link]

  • Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes - Journal of the American Chemical Society. Available from: [Link]

  • 2-Piperidone Type of Chiral Building Block for 3-Piperidinol Alkaloid Synthesis - The Journal of Organic Chemistry. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. Available from: [Link]

  • Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy - NIH. Available from: [Link]

  • Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines - Organic & Biomolecular Chemistry. Available from: [Link]

  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - The Royal Society of Chemistry. Available from: [Link]

  • Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate - Google Patents.
  • Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones - MDPI. Available from: [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - Journal of the American Chemical Society. Available from: [Link]

  • Piperidine Synthesis - DTIC. Available from: [Link]

Sources

Physicochemical properties of Methyl 6-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of Methyl 6-oxopiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Core Heterocycle

Methyl 6-oxopiperidine-3-carboxylate is a heterocyclic compound featuring a piperidinone (or δ-lactam) ring functionalized with a methyl ester. As a bifunctional molecule, it serves as a highly versatile building block in medicinal chemistry and organic synthesis. The piperidine scaffold is a privileged structure in drug discovery, appearing in a vast array of approved therapeutic agents due to its favorable pharmacokinetic properties and its ability to engage in three-dimensional interactions with biological targets. The strategic placement of the lactam and ester functionalities in Methyl 6-oxopiperidine-3-carboxylate offers synthetic chemists precise handles for molecular elaboration, enabling the construction of complex and diverse chemical libraries. This guide provides a detailed examination of its core physicochemical properties, offering the foundational knowledge required for its effective application in research and development settings.

Section 1: Molecular and Structural Characteristics

The identity and synthetic utility of Methyl 6-oxopiperidine-3-carboxylate are defined by its fundamental molecular and structural features.

  • Chemical Formula: C₇H₁₁NO₃[1][2]

  • Molecular Weight: 157.17 g/mol [1]

  • CAS Number: 958991-06-5[1][3][4]

  • Systematic Name: Methyl 6-oxo-3-piperidinecarboxylate

  • SMILES: COC(=O)C1CCC(=O)NC1[3]

The molecule's structure consists of a six-membered saturated ring containing one nitrogen atom adjacent to a carbonyl group, forming a lactam. A methoxycarbonyl group is attached at the 3-position of this ring. This arrangement provides distinct sites for chemical reactions: the ester can be hydrolyzed or converted to an amide, while the lactam's N-H group can be alkylated or acylated.

Section 2: Physicochemical Properties

A comprehensive understanding of the compound's physical properties is critical for its handling, formulation, and integration into synthetic workflows. These properties dictate its behavior in various solvents and reaction conditions.

PropertyValueSource / Comment
Appearance White crystalline powderBased on typical appearance of similar small organic molecules like 1-methyl-6-oxopiperidine-3-carboxylic acid.[5]
Melting Point Not consistently reported.Multiple suppliers state "No data available" or "Not available".[6][7] Related N-methylated compounds melt in the range of 185-188 °C, but this is not a direct equivalent.[5][8]
Boiling Point Not available.Data is unavailable from chemical suppliers and databases.[6][7][9]
Solubility Soluble in polar organic solvents.A related acid shows good solubility in water and polar organic solvents.[5] The ester is expected to be soluble in solvents like methanol, ethanol, DMSO, and DMF.
pKa (Predicted) ~10.66 ± 0.20This predicted value is for the protonated piperidine nitrogen of a structurally related isomer, Methyl 1-methyl-4-oxopiperidine-3-carboxylate, and serves as an estimate.[8] The amide N-H is significantly less acidic.

Section 3: Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is the cornerstone of structural verification. The following data outlines the expected spectral characteristics for Methyl 6-oxopiperidine-3-carboxylate, which are essential for confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework. While specific spectra for this exact CAS number are not publicly detailed, the expected signals can be reliably predicted based on its structure and data from analogous compounds.[10]

  • ¹H NMR:

    • ~3.7 ppm (singlet, 3H): Protons of the methyl ester (-OCH₃).

    • ~3.4 ppm (multiplet, 2H): Protons on the carbon adjacent to the nitrogen (C5-H₂).

    • ~2.5 ppm (multiplet, 1H): Proton at the chiral center bearing the ester (C3-H).

    • ~2.3 ppm (multiplet, 2H): Protons on the carbon adjacent to the lactam carbonyl (C2-H₂).

    • ~2.0 ppm (multiplet, 2H): Protons on the remaining ring carbon (C4-H₂).

    • ~7.5 ppm (broad singlet, 1H): The amide proton (-NH-). The chemical shift can vary significantly with solvent and concentration.

  • ¹³C NMR:

    • ~173 ppm: Carbonyl carbon of the ester.

    • ~170 ppm: Carbonyl carbon of the lactam.

    • ~52 ppm: Methyl carbon of the ester.

    • ~40-50 ppm: Aliphatic carbons of the piperidine ring. Five distinct signals are expected.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

  • ~3200-3400 cm⁻¹ (broad): N-H stretching vibration of the secondary amide (lactam).

  • ~2850-3000 cm⁻¹: C-H stretching of the aliphatic and methyl groups.

  • ~1735-1750 cm⁻¹ (strong, sharp): C=O stretching of the methyl ester. This is a highly characteristic absorption.[11]

  • ~1650-1680 cm⁻¹ (strong): C=O stretching of the six-membered lactam (amide).

  • ~1100-1300 cm⁻¹: C-O stretching of the ester group.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

  • Molecular Ion (M⁺): m/z = 157.07

  • High-Resolution MS (HRMS): For C₇H₁₁NO₃, the expected [M+H]⁺ ion would be at m/z 158.0812, providing unambiguous confirmation of the elemental composition.[12] Common fragments would arise from the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Section 4: Chemical Stability and Reactivity

The compound's utility is directly linked to its stability and predictable reactivity.

  • Stability: It is stable under standard ambient storage conditions, preferably in a cool, dry place away from light.[3][6] Prolonged exposure to strong acids or bases will lead to the hydrolysis of both the ester and the lactam ring.[5]

  • Reactivity:

    • Ester Group: Susceptible to nucleophilic acyl substitution. It can be saponified to the corresponding carboxylic acid, transesterified with other alcohols, or converted into amides by reacting with amines. This functionality is a primary handle for peptide synthesis and bioconjugation.[5]

    • Lactam N-H: The secondary amide proton can be deprotonated by a strong base, and the resulting anion can be alkylated or acylated to introduce substituents on the nitrogen atom.

    • Lactam Carbonyl: The lactam is relatively unreactive compared to the ester but can be reduced to the corresponding piperidine using strong reducing agents like lithium aluminum hydride.

Section 5: Experimental Protocol: Identity and Purity Verification

Ensuring the quality of a starting material is a non-negotiable prerequisite for any successful research campaign. The following workflow outlines a standard, self-validating protocol for the characterization of Methyl 6-oxopiperidine-3-carboxylate.

Step-by-Step Methodology
  • Material Reception and Visual Inspection:

    • Log the sample details (supplier, lot number, date).

    • Visually inspect the material for homogeneity and expected appearance (white solid). Note any discoloration or clumps.

  • Solubility Assessment:

    • Test solubility in common NMR solvents (e.g., CDCl₃, DMSO-d₆) to select the appropriate medium for analysis.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

    • Objective: To determine purity and confirm the mass-to-charge ratio.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.5 mL/min.

    • Detection: UV at 210 nm and 254 nm, coupled with an electrospray ionization (ESI) mass spectrometer in positive ion mode.

    • Expected Result: A single major peak in the chromatogram with an area >95%. The corresponding mass spectrum should show a dominant ion at m/z = 158.1 ([M+H]⁺).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: Unambiguous structural confirmation.

    • Solvent: DMSO-d₆ or CDCl₃.

    • Experiments: Acquire ¹H, ¹³C, and consider 2D experiments like COSY and HSQC if structural ambiguity exists.

    • Analysis: Compare the observed chemical shifts, multiplicities, and integrations with the expected values detailed in Section 3.1.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Objective: Functional group confirmation.

    • Method: Attenuated Total Reflectance (ATR) is suitable for a solid sample.

    • Analysis: Confirm the presence of the key vibrational bands (N-H, C=O ester, C=O lactam) as described in Section 3.2.

  • Data Consolidation and Approval:

    • Compile all analytical data.

    • If all results are consistent with the structure and meet the purity threshold (>95%), the material is approved for use in synthesis.

Workflow Visualization

G cluster_0 Material Qualification Workflow cluster_1 Spectroscopic & Purity Checks A 1. Sample Reception & Visual Inspection B 2. Solubility Test (Select NMR Solvent) A->B C 3. HPLC-MS Analysis D 4. NMR Spectroscopy (¹H, ¹³C) E 5. FTIR Analysis F 6. Data Review & Approval C->F D->F E->F

Caption: Workflow for identity and purity verification.

Section 6: Applications and Significance in Drug Development

Methyl 6-oxopiperidine-3-carboxylate is more than just a chemical; it is an enabling tool for drug discovery. Its inherent structural features make it a valuable precursor for:

  • Scaffold Decoration: The ester and lactam sites allow for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR).

  • Synthesis of Complex Piperidines: The lactam can be reduced to access functionalized piperidines, which are ubiquitous in central nervous system (CNS) active drugs and other therapeutic areas.

  • Peptidomimetics: The rigidified lactam structure can be incorporated into peptide backbones to create constrained analogues with improved metabolic stability and cell permeability. The piperidinone ring is a key component in the development of various inhibitors and pharmaceutical agents.[5]

Section 7: Safety and Handling

Prudent laboratory practice requires adherence to established safety protocols.

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Measures:

    • Handle in a well-ventilated area or fume hood.[5]

    • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[13]

    • Avoid inhalation of dust and direct contact with skin and eyes.[2]

    • Store in a tightly sealed container in a cool, dry place.[3]

References

  • The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 6-oxopiperidine-3-carboxylate. Retrieved from [Link]

  • Capot Chemical. (n.d.). MSDS of methyl 6-oxopiperidine-3-carboxylate. Retrieved from [Link]

  • INDOFINE Chemical Company. (n.d.). METHYL 6-OXOPIPERIDINE-3-CARBOXYLATE | 958991-06-5. Retrieved from [Link]

  • Sletten, E. (n.d.). cis 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester. Retrieved from [Link]

  • Arkat USA, Inc. (n.d.). Trisodium citrate dihydrate catalyzed synthesis of fully and diversely functionalized novel piperidinone derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). An efficient synthesis of ethyl LL-3-amino-2-piperidone-6-carboxylate. Retrieved from [Link]

  • Capot Chemical. (n.d.). 958991-06-5 | methyl 6-oxopiperidine-3-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds.
  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-methyl-6-oxopiperidine-3-carboxylic acid (C7H11NO3). Retrieved from [Link]

  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • Arkivoc. (n.d.). Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 6-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 6-oxopiperidine-3-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its precise structural characterization is fundamental to ensuring the identity, purity, and conformational integrity of downstream compounds. High-resolution Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy serves as the primary analytical technique for this purpose. This guide provides a comprehensive analysis of the ¹H NMR spectrum of methyl 6-oxopiperidine-3-carboxylate, blending theoretical predictions with practical, field-proven experimental protocols. We will dissect the expected chemical shifts, spin-spin coupling patterns, and conformational nuances of the molecule. This document is intended for researchers, chemists, and drug development professionals who rely on NMR for unambiguous molecular characterization.

Introduction: The Significance of Structural Elucidation

In the landscape of modern drug discovery, the precise architecture of a molecule dictates its function. Small heterocyclic scaffolds, such as the piperidone core, are prevalent in a vast array of pharmacologically active agents. Methyl 6-oxopiperidine-3-carboxylate (CAS RN 1931997-10-2) represents a versatile intermediate, incorporating both a lactam and a methyl ester functional group into a chiral six-membered ring.[1][2] Understanding its structure is not merely an academic exercise; it is a critical checkpoint in the synthesis of more complex molecular entities.

¹H NMR spectroscopy provides an unparalleled, non-destructive window into molecular structure in solution. By probing the magnetic environments of hydrogen nuclei, it allows for the detailed mapping of a molecule's atomic connectivity and stereochemistry. For a molecule like methyl 6-oxopiperidine-3-carboxylate, ¹H NMR confirms the successful synthesis and provides insights into the conformational preferences of the piperidine ring, which can have profound implications for its reactivity and biological interactions.

Caption: Structure of Methyl 6-oxopiperidine-3-carboxylate with proton numbering.

Predicting the ¹H NMR Spectrum: A First-Principles Approach

Before acquiring a spectrum, a robust theoretical analysis of the molecule allows us to predict the key features. This predictive process is grounded in the fundamental principles of chemical shift and spin-spin coupling.[3] The electronic environment surrounding each proton determines its resonance frequency (chemical shift), while interactions with neighboring nuclear spins cause signals to split into multiplets (spin-spin coupling).[4][5][6]

The structure of methyl 6-oxopiperidine-3-carboxylate presents seven distinct proton environments:

  • -OCH₃: The three protons of the methyl ester group.

  • -NH-: The single proton on the lactam nitrogen.

  • H3: The methine proton at the C3 position, which is chiral.

  • H2 (a & b): The two diastereotopic methylene protons at the C2 position.

  • H5 (a & b): The two diastereotopic methylene protons at the C5 position.

  • H4 (a & b): The two diastereotopic methylene protons at the C4 position.

Table 1: Predicted ¹H NMR Spectral Parameters for Methyl 6-oxopiperidine-3-carboxylate

Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupled ToExpected Coupling Constants (J, Hz)
-NH 5.0 - 8.0 (broad)Singlet (broad)H2a, H2b³J ≈ 2-5 Hz (often not resolved)
-OCH₃ ~3.7SingletNoneN/A
H3 2.8 - 3.4Multiplet (ddt)H2a, H2b, H4a, H4b³J(H3-H2), ³J(H3-H4)
H2 (a, b) 3.1 - 3.6MultipletH3, NH, H2 (geminal)²J(H2a-H2b), ³J(H2-H3), ³J(H2-NH)
H5 (a, b) 2.3 - 2.7MultipletH4a, H4b, H5 (geminal)²J(H5a-H5b), ³J(H5-H4)
H4 (a, b) 1.9 - 2.3MultipletH3, H5a, H5b, H4 (geminal)²J(H4a-H4b), ³J(H4-H3), ³J(H4-H5)

Note: Chemical shifts are highly dependent on the solvent used. These predictions are based on typical values for similar functional groups in a non-aromatic deuterated solvent like CDCl₃.[7][8][9]

Rationale for Predictions:

  • Chemical Shifts: The protons are deshielded (shifted downfield) by adjacent electron-withdrawing groups. The -NH proton is typically the most downfield, followed by the ester methyl group (-OCH₃). The ring protons alpha to the nitrogen (H2) and the carbonyl (H5) are more deshielded than the more remote H4 protons.[10]

  • Multiplicity & Coupling: The piperidine ring exists in a chair-like conformation. This conformational rigidity makes the geminal protons on each CH₂ group diastereotopic, meaning they are chemically non-equivalent and will split each other (geminal coupling, ²J). Furthermore, each proton will be split by its neighbors on adjacent carbons (vicinal coupling, ³J). The magnitude of vicinal coupling is described by the Karplus equation and is highly dependent on the dihedral angle between the coupled protons.[4] This often results in large couplings (8-13 Hz) for axial-axial interactions and smaller couplings (2-5 Hz) for axial-equatorial and equatorial-equatorial interactions.[11]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation.[12] As a self-validating system, this protocol is designed to minimize artifacts and produce a spectrum that accurately reflects the molecular structure.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 5-15 mg of methyl 6-oxopiperidine-3-carboxylate into a clean, dry vial. For routine ¹H NMR, a higher concentration is generally not necessary and can lead to line broadening due to increased viscosity.

  • Solvent Selection & Addition: Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[13] Ensure the solvent is of high purity to avoid extraneous peaks. The deuterated solvent provides the deuterium lock signal for the spectrometer to maintain magnetic field stability.[12]

  • Internal Standard: Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), to the solvent. TMS is chemically inert and its protons resonate at a defined 0.0 ppm, providing a reference point for all other chemical shifts. An alternative is to use the residual proton signal of the solvent as a secondary reference.

  • Dissolution & Transfer: Gently swirl the vial to ensure the sample is fully dissolved. Visually inspect for any suspended solid particles.

  • Filtration (Critical Step): To prevent magnetic field distortions that cause broad spectral lines, the sample must be free of all particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Capping & Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with a unique identifier.

  • Instrument Insertion & Analysis: Insert the sample into the NMR spectrometer. The instrument will then be tuned ("shimmed") to optimize the magnetic field homogeneity across the sample volume before data acquisition commences.

G cluster_prep Sample Preparation Workflow cluster_acq Data Acquisition weigh 1. Weigh Sample (5-15 mg) dissolve 2. Add Deuterated Solvent & TMS (~0.7 mL) weigh->dissolve filter 3. Filter into NMR Tube (Glass Wool Pipette) dissolve->filter cap 4. Cap & Label Tube filter->cap insert 5. Insert into Spectrometer cap->insert shim 6. Lock & Shim insert->shim acquire 7. Acquire Data shim->acquire process 8. Process FID (Fourier Transform, Phasing) acquire->process analyze 9. Analyze Spectrum process->analyze

Caption: A validated workflow for NMR sample preparation and data acquisition.

Spectral Interpretation: Decoding the Data

Here, we will analyze a hypothetical but realistic set of ¹H NMR data for methyl 6-oxopiperidine-3-carboxylate, acquired in CDCl₃ at 400 MHz.

Table 2: Hypothetical ¹H NMR Data and Assignments

LabelChemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constants (J, Hz)Assignment
A6.851Hbr s--NH
B3.743Hs--OCH₃
C3.451Hddd12.8, 5.2, 2.0H2 (axial)
D3.311Hdt12.8, 4.0H2 (equatorial)
E3.151Hm-H3
F2.581Hddd17.5, 11.0, 6.0H5 (axial)
G2.401Hddd17.5, 6.5, 4.5H5 (equatorial)
H2.181Hm-H4 (axial)
I2.051Hm-H4 (equatorial)

(Note: 's' = singlet, 'br s' = broad singlet, 'dt' = doublet of triplets, 'ddd' = doublet of doublet of doublets, 'm' = multiplet)

Detailed Analysis:

  • Signal A (6.85 ppm): A broad singlet integrating to one proton is characteristic of the amide N-H proton. Its broadness is due to quadrupolar relaxation from the ¹⁴N nucleus and potential chemical exchange.

  • Signal B (3.74 ppm): This sharp singlet integrating to three protons is unambiguously assigned to the methyl ester (-OCH₃) protons, which have no adjacent proton neighbors to couple with.

  • Signals C & D (3.45, 3.31 ppm): These two complex multiplets are assigned to the H2 methylene protons. Their distinct chemical shifts confirm they are diastereotopic. The large coupling constant of 12.8 Hz observed in both signals represents their mutual geminal coupling (²J). The differing smaller couplings are due to vicinal coupling with H3. The large J-value suggests one proton is axial, coupling to an axial H3.

  • Signal E (3.15 ppm): This multiplet for H3 is complex due to its coupling with four other protons (H2a, H2b, H4a, H4b). Advanced techniques like 2D COSY would be required for a definitive analysis of its coupling constants.

  • Signals F & G (2.58, 2.40 ppm): These signals correspond to the H5 protons, alpha to the lactam carbonyl. The large geminal coupling of 17.5 Hz is typical for protons on an sp³ carbon adjacent to an sp² carbon.[14]

  • Signals H & I (2.18, 2.05 ppm): These multiplets in the most upfield region of the ring system are assigned to the H4 protons, being the most shielded from the electron-withdrawing groups. Their complexity arises from both geminal coupling and vicinal coupling to H3 and H5 protons.

Caption: Key spin-spin coupling network in the piperidine ring.

Conclusion

The ¹H NMR spectrum of methyl 6-oxopiperidine-3-carboxylate is rich with structural information. A systematic approach, combining theoretical prediction, meticulous experimental technique, and detailed spectral analysis, allows for the complete assignment of all proton signals. The chemical shifts confirm the presence of the key functional groups, while the integration values validate the proton count. Most powerfully, the spin-spin coupling constants provide deep insight into the through-bond connectivity and the conformational state of the piperidine ring. For any scientist engaged in the synthesis or application of this important molecular scaffold, a thorough understanding of its NMR signature is an indispensable tool for ensuring quality, purity, and structural integrity.

References

  • A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry.
  • NMR Sample Preparation.
  • Experimental and calculated 1 H NMR chemical shifts of lactams Va and Vb.
  • How does solvent choice effect chemical shift in NMR experiments?. Reddit.
  • NMR Sample Prepar
  • Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online.
  • Computational Analysis of Solvent Effects in NMR Spectroscopy.
  • Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydri. Canadian Science Publishing.
  • NMR Sample Prepar
  • FT-NMR Sample Prepar
  • Spin-Spin Splitting: J-Coupling.
  • J-coupling. Wikipedia.
  • List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives.
  • COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. University of California, Los Angeles.
  • NMR Coupling Constants.
  • Piperidine(110-89-4) 1H NMR spectrum. ChemicalBook.
  • (S)
  • 1H NMR Coupling Constants.
  • NMR Spectroscopy – 1H NMR Chemical Shifts.
  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • Chemical shifts. University of Potsdam.
  • NMR Chemical Shift Values Table. Chemistry Steps.
  • 1H NMR Chemical Shift.
  • (S)
  • J-Coupling (Scalar). Chemistry LibreTexts.

Sources

Technical Guide: Mass Spectrometry of Methyl 6-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the mass spectrometric analysis of Methyl 6-oxopiperidine-3-carboxylate. It synthesizes confirmed physicochemical data with derived fragmentation logic standard to pharmaceutical intermediate analysis.

Executive Summary

Methyl 6-oxopiperidine-3-carboxylate (CAS: 958991-06-5) is a critical heterocyclic building block in the synthesis of piperidine-based pharmaceuticals, including PARP inhibitors and neuroactive agents. Its structure features two distinct carbonyl environments—a lactam (cyclic amide) and a methyl ester—creating a unique mass spectrometric signature.

This guide provides a comprehensive analysis of its ionization behavior, fragmentation pathways, and optimal detection parameters. It is designed to assist analytical chemists in validating synthesis intermediates and developing robust impurity profiling methods.

Physicochemical Context for MS Method Development

Before establishing MS parameters, one must understand the molecule's solution-phase and gas-phase behavior.

PropertyValueImplication for Mass Spectrometry
Formula

Monoisotopic Mass: 157.07 Da
Structure 6-membered lactam with C3-esterPolar; retains poorly on C18 without modification.
LogP ~ -0.6 (Predicted)Highly polar. Requires HILIC or Aqueous-stable RP columns.
Basicity Weakly basic (Amide N)Protonation (

) is readily achievable in ESI(+).
Thermal Stability Moderate (BP ~316°C)Suitable for GC-MS, but LC-MS is preferred for trace analysis.

Mass Spectrometry Profiling: The Core Analysis

Electrospray Ionization (ESI-MS/MS)

In modern drug development, LC-MS/MS using ESI in positive mode is the gold standard for this analyte.

  • Precursor Ion: The molecule readily protonates to form the stable molecular ion

    
     .
    
  • Protonation Site: The amide oxygen is the most favorable site for protonation in the gas phase due to resonance stabilization, though the ester carbonyl oxygen is a secondary site.

Fragmentation Pathway (CID)

Upon Collision-Induced Dissociation (CID), the ion undergoes predictable neutral losses characteristic of lactams and esters.

  • Primary Loss (Methanol): The methyl ester moiety typically undergoes a neutral loss of methanol (

    
    , 32 Da) or a methoxy radical depending on energy, though in even-electron ESI, neutral loss is favored.
    
    • 
       (Acylium ion formation).
      
  • Secondary Loss (Carbon Monoxide): The resulting cyclic ion often ejects CO (28 Da) from the lactam ring contraction.

    • 
      .
      
  • Ring Opening: High-energy collisions can open the piperidone ring, leading to smaller aliphatic amine fragments.

Electron Impact (EI-MS) for GC-MS

While LC-MS is preferred for polarity reasons, GC-MS data is valuable for raw material identification. The EI spectrum (70 eV) exhibits a distinct "fingerprint" driven by radical cation instability.

  • Molecular Ion (

    
    ): 
    
    
    
    (Distinct, typically low intensity).
  • Base Peak / Major Fragments:

    • 
      :  Loss of methoxy group (
      
      
      
      , -31 Da).
    • 
      :  Loss of the carbomethoxy group (
      
      
      
      , -59 Da). This is a diagnostic cleavage for methyl esters.
    • 
      : 
      
      
      
      or
      
      
      (General hydrocarbon/amine background).
    • 
      :  Pyridine-like cation (
      
      
      
      ), suggesting aromatization/oxidation of the ring under thermal stress.

Visualizing the Fragmentation Logic

The following diagram illustrates the mechanistic dissociation pathways for Methyl 6-oxopiperidine-3-carboxylate under ESI (Positive) conditions.

G Figure 1: Proposed ESI(+) Fragmentation Pathway for Methyl 6-oxopiperidine-3-carboxylate Precursor [M+H]+ Precursor m/z 158.08 (Protonated Lactam Ester) Frag1 Fragment A m/z 126.05 (Loss of CH3OH) [C7H8NO2]+ Precursor->Frag1 -32 Da (Methanol) Frag2 Fragment B m/z 98.06 (Loss of CO) [C6H8NO]+ Precursor->Frag2 -60 Da (HCOOCH3 / Combined Loss) Frag1->Frag2 -28 Da (CO) Frag3 Fragment C m/z 55.05 (Ring Cleavage) Frag2->Frag3 Ring Fragmentation

Figure 1: ESI(+) Fragmentation Pathway. The primary transition involves the loss of methanol from the ester side chain, followed by carbonyl ejection.

Experimental Protocol: Method Development

To ensure reproducible data, the following LC-MS method parameters are recommended. This protocol addresses the high polarity of the analyte, which often leads to poor retention on standard C18 columns.

Chromatographic Conditions (LC)
  • Column Selection:

    • Preferred:HILIC (Hydrophilic Interaction Liquid Chromatography) – e.g., Amide or Silica phase. This provides superior retention for the polar lactam.

    • Alternative:Polar-Embedded C18 (e.g., Waters T3 or Phenomenex Kinetex Biphenyl) if HILIC is unavailable.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0). Note: Acidic pH stabilizes the protonated form.

    • B: Acetonitrile (LC-MS Grade).

  • Gradient (for Polar-Embedded C18):

    • Start at 5% B (hold 1 min) to load polar analytes.

    • Ramp to 95% B over 5-8 mins.

Mass Spectrometer Settings (Triple Quadrupole)
  • Source: ESI Positive (

    
    ).[1]
    
  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: 25 V (Optimize to prevent in-source fragmentation of the ester).

  • Desolvation Temp: 350°C (High temp required for aqueous mobile phases).

  • MRM Transitions (Quantitation):

    • Quantifier:

      
       (Collision Energy: ~15-20 eV).
      
    • Qualifier:

      
       (Collision Energy: ~25-30 eV).
      

Troubleshooting & Validation

IssueRoot CauseCorrective Action
Low Sensitivity Ion suppression from matrix or poor retention (eluting in void volume).Switch to HILIC column to move peak away from solvent front.
Adduct Formation Presence of Na+ or K+ salts.Observe

180 (

). Add 0.1% Formic Acid to mobile phase to force protonation.
Peak Tailing Secondary interactions with silanols.Increase buffer concentration (Ammonium Formate) to 10-20 mM.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 568114, Methyl 6-oxopiperidine-3-carboxylate. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Methyl 6-oxopiperidine-3-carboxylate Mass Spectrum (EI). NIST Standard Reference Database 1A v17. Retrieved from [Link]

  • Royal Society of Chemistry. Fragmentation pattern of amides by EI and HRESI: study of protonation sites. RSC Advances. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 6-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of methyl 6-oxopiperidine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a molecule incorporating a δ-lactam, a ketone, and a methyl ester, its IR spectrum presents a unique fingerprint reflective of its complex functionality. This document will delve into the theoretical principles governing the vibrational modes of this molecule, detail the experimental protocols for acquiring a high-fidelity Fourier Transform Infrared (FTIR) spectrum, and provide a thorough interpretation of the spectral data. A key focus will be the influence of keto-enol tautomerism on the observed vibrational frequencies, a phenomenon critical to understanding the molecule's reactivity and intermolecular interactions. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage IR spectroscopy for the structural elucidation and characterization of similar scaffolds.

Introduction: The Significance of Methyl 6-oxopiperidine-3-carboxylate

Methyl 6-oxopiperidine-3-carboxylate is a versatile synthetic intermediate, belonging to the class of piperidones, which are core structures in a wide array of pharmacologically active compounds.[1] The presence of a lactam ring, a ketone, and an ester functional group within a cyclic framework makes it a valuable building block for accessing diverse chemical space. The precise characterization of this molecule is paramount for ensuring the integrity of synthetic pathways and for understanding its physicochemical properties, which are intrinsically linked to its biological activity.

Infrared spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for the structural characterization of organic molecules.[2] By probing the vibrational energies of molecular bonds, IR spectroscopy provides a unique "fingerprint" that can confirm the presence of specific functional groups, elucidate structural features, and even provide insights into subtle electronic and conformational effects.[3] For a molecule like methyl 6-oxopiperidine-3-carboxylate, IR spectroscopy is particularly adept at identifying the carbonyl groups of the lactam, ketone, and ester, as well as the N-H bond of the lactam and the various C-H and C-O bonds throughout the structure.

A crucial aspect of the chemistry of β-keto esters is their existence in a tautomeric equilibrium between the keto and enol forms.[4][5] This equilibrium is influenced by factors such as solvent polarity and intramolecular hydrogen bonding.[6] Infrared spectroscopy is a powerful tool for investigating this tautomerism, as the keto and enol forms give rise to distinct vibrational bands.[7] Understanding the tautomeric preference of methyl 6-oxopiperidine-3-carboxylate is essential for predicting its reactivity and interaction with biological targets.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The acquisition of a high-quality FTIR spectrum is foundational to a reliable structural interpretation. The following protocol outlines a robust methodology for the analysis of methyl 6-oxopiperidine-3-carboxylate using Attenuated Total Reflectance (ATR)-FTIR spectroscopy, a technique well-suited for both solid and liquid samples due to its minimal sample preparation requirements and rapid analysis time.[8][9][10]

Instrumentation and Sample Preparation
  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector, capable of a spectral range of 4000-400 cm⁻¹.

  • ATR Accessory: A single-reflection diamond ATR accessory is recommended for its durability and broad spectral range.

  • Sample: Methyl 6-oxopiperidine-3-carboxylate (solid or in a suitable solvent). If solid, a small amount of the powder is placed directly onto the ATR crystal. If a solution is used, a drop is applied to the crystal and the solvent is allowed to evaporate.

Data Acquisition Parameters

A self-validating system for data acquisition involves the following steps:

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is collected. This is a critical step to account for atmospheric water and carbon dioxide, as well as any intrinsic absorbance from the ATR crystal itself.

  • Sample Spectrum: The sample is brought into intimate contact with the ATR crystal. For solid samples, a consistent pressure should be applied to ensure good contact.

  • Data Collection: The spectrum is typically acquired over the range of 4000-400 cm⁻¹. A co-addition of 32 or 64 scans at a resolution of 4 cm⁻¹ is generally sufficient to achieve a high signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final infrared spectrum. An ATR correction may be applied to the data to account for the wavelength-dependent depth of penetration of the evanescent wave.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Clean_ATR Clean ATR Crystal Acquire_Background Acquire Background Spectrum Clean_ATR->Acquire_Background Apply_Sample Apply Sample to Crystal Acquire_Background->Apply_Sample Set_Parameters Set Spectrometer Parameters (Range, Resolution, Scans) Collect_Interferogram Collect Sample Interferogram Apply_Sample->Collect_Interferogram Set_Parameters->Collect_Interferogram Fourier_Transform Fourier Transform Collect_Interferogram->Fourier_Transform ATR_Correction Apply ATR Correction (Optional) Fourier_Transform->ATR_Correction Final_Spectrum Generate Final IR Spectrum ATR_Correction->Final_Spectrum

Figure 1: Experimental workflow for acquiring an ATR-FTIR spectrum.

Spectral Interpretation: Decoding the Vibrational Fingerprint

The infrared spectrum of methyl 6-oxopiperidine-3-carboxylate is characterized by a series of absorption bands corresponding to the various functional groups present in the molecule. The interpretation of this spectrum requires a systematic approach, correlating observed frequencies with known characteristic vibrational modes.

The Carbonyl Region (1800-1650 cm⁻¹): A Tale of Three C=O Bonds

The most prominent feature in the IR spectrum of this molecule is the carbonyl stretching region. The presence of a lactam, a ketone, and an ester gives rise to a complex pattern of absorptions.

  • Ester C=O Stretch: Saturated aliphatic esters typically exhibit a strong C=O stretching absorption in the range of 1750–1735 cm⁻¹.[11] This band is expected to be one of the most intense in the spectrum.

  • Ketone C=O Stretch: The C=O stretching vibration for a cyclic ketone generally appears around 1725-1705 cm⁻¹.[11] The exact position is influenced by ring strain. For a six-membered ring, the frequency is similar to that of an acyclic ketone.

  • Lactam C=O Stretch (Amide I Band): The carbonyl stretching vibration in a δ-lactam (a six-membered cyclic amide) is typically observed in the range of 1680–1660 cm⁻¹.[12] This is at a lower frequency compared to ketones and esters due to the resonance effect of the nitrogen lone pair, which imparts partial double bond character to the C-N bond and weakens the C=O bond.

The N-H and C-H Stretching Region (3500-2800 cm⁻¹)
  • N-H Stretch: The stretching vibration of the N-H bond in the lactam is expected to produce a moderate to strong absorption in the region of 3400-3100 cm⁻¹. In the solid state, hydrogen bonding can broaden this peak and shift it to a lower frequency.

  • C-H Stretch: The C-H stretching vibrations of the methylene groups in the piperidine ring and the methyl group of the ester will appear as a series of sharp bands in the 3000-2850 cm⁻¹ region.

The Fingerprint Region (1500-400 cm⁻¹)

This region contains a wealth of structural information arising from complex vibrational modes, including C-O stretching, C-N stretching, and various bending vibrations.

  • C-O Stretches: Esters exhibit strong, characteristic C-O stretching bands.[13] Two distinct C-O stretching vibrations are expected: an asymmetric C-O-C stretch typically between 1300-1150 cm⁻¹ and a symmetric stretch at a lower frequency.

  • N-H Bend: The N-H bending vibration of the secondary amide (lactam) often appears around 1550 cm⁻¹.

  • CH₂ Bending: The scissoring vibration of the CH₂ groups in the ring is expected around 1465 cm⁻¹.

Vibrational Mode Expected Frequency Range (cm⁻¹) Functional Group Origin
N-H Stretch3400-3100Lactam
C-H Stretch3000-2850Aliphatic CH₂, CH₃
Ester C=O Stretch1750-1735Methyl Ester
Ketone C=O Stretch1725-1705Cyclic Ketone
Lactam C=O Stretch1680-1660δ-Lactam
N-H Bend~1550Lactam
CH₂ Bend~1465Piperidine Ring
C-O-C Asymmetric Stretch1300-1150Ester

Table 1: Summary of Predicted Key Infrared Absorptions for Methyl 6-oxopiperidine-3-carboxylate.

Keto-Enol Tautomerism: A Spectroscopic Investigation

As a β-keto ester, methyl 6-oxopiperidine-3-carboxylate can exist in equilibrium with its enol tautomer. This equilibrium is crucial as the enol form possesses different chemical reactivity and potential for hydrogen bonding.

Figure 2: Keto-enol tautomerism of methyl 6-oxopiperidine-3-carboxylate.

The presence of the enol form would introduce several new features to the IR spectrum:

  • O-H Stretch: A broad O-H stretching band would appear in the 3200-2500 cm⁻¹ region, likely overlapping with the N-H stretch. Intramolecular hydrogen bonding between the enolic hydroxyl group and the ester carbonyl would contribute to the broadening and shift to lower frequency.

  • C=C Stretch: A C=C double bond stretching vibration would be observed in the 1650-1600 cm⁻¹ region.

  • Shifted C=O Stretches: The formation of the enol and potential intramolecular hydrogen bonding would cause a shift in the carbonyl frequencies. The ester carbonyl involved in hydrogen bonding would shift to a lower wavenumber (around 1650 cm⁻¹).

In many β-keto esters, the keto form is predominant, especially in polar solvents.[6] However, the enol form can be stabilized by intramolecular hydrogen bonding.[14] A careful examination of the IR spectrum for the presence of a broad O-H band and a C=C stretching absorption can provide evidence for the existence and relative population of the enol tautomer. The absence or very low intensity of these bands would suggest that the keto form is the major species under the conditions of the measurement.

Conclusion: A Powerful Tool for Structural Elucidation

Infrared spectroscopy provides an insightful and experimentally straightforward method for the structural characterization of methyl 6-oxopiperidine-3-carboxylate. The key vibrational modes of the lactam, ketone, and ester functional groups give rise to a unique and interpretable spectral fingerprint. Furthermore, IR spectroscopy offers a valuable window into the subtle yet significant phenomenon of keto-enol tautomerism. For researchers and scientists in drug development, a thorough understanding of the IR spectrum of this important heterocyclic scaffold is an indispensable tool for confirming its identity, assessing its purity, and gaining a deeper understanding of its chemical behavior.

References

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Fiveable. (n.d.). Keto-enol tautomerism. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 6-oxopiperidine-3-carboxylate. Retrieved from [Link]

  • ACS Publications. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). ATR-FTIR. Retrieved from [Link]

  • PubMed. (2001). FTIR study of five complex beta-lactam molecules. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]

  • ACS Publications. (2009). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. Retrieved from [Link]

  • ResearchGate. (2001). Characterization of the β-Lactam Ring Fundamental Vibrations by Ab Initio and FT-IR Methods. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook. Retrieved from [Link]

  • ResearchGate. (2004). Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Keto-enol tautomerism in beta-ketoesters: CH3C(O)CHXC(O)OY (X = H, Cl; Y = CH3, C2H5). Vibrational analyses, NMR spectra and quantum chemical calculations. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Infrared Spectroscopy (FT-IR/ATR). Retrieved from [Link]

  • ChemRxiv. (2019). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto-Enol Tautomerism of a β-Ketoester. Retrieved from [Link]

  • Google Patents. (n.d.). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
  • Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • University of Johannesburg. (n.d.). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Specac. (2024). What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis. Retrieved from [Link]

  • YouTube. (2023). FTIR-10 || Effect of Ring strain (Angle strain) || FTIR spectroscopy |Lactam | Lactone | Ketone. Retrieved from [Link]

  • ResearchGate. (1969). Mass Spectra of β-Keto Esters. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Quantitative Infrared Database. NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Spectroscopy International. (2015). Ester infrared spectra. Retrieved from [Link]

  • ResearchGate. (2004). Infrared spectroscopy of metal carboxylates: II. Analysis of Fe(III), Ni and Zn carboxylate solutions. Retrieved from [Link]

Sources

Conformational Analysis of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Steric and Electronic Conflict Resolution in Drug Design

Executive Summary

Piperidine rings are the structural backbone of numerous FDA-approved therapeutics, including Donepezil (Alzheimer’s), Fentanyl (analgesic), and Methylphenidate (ADHD). Unlike cyclohexane, the piperidine ring introduces a nitrogen heteroatom that creates a dynamic "conformational switch." The orientation of the nitrogen lone pair, the rapid rate of N-inversion (


) relative to ring inversion (

), and the influence of solution pH (protonation) fundamentally alter the 3D pharmacophore presented to a biological target.

This guide provides a rigorous framework for analyzing these derivatives, moving beyond simple steric arguments to incorporate electronic effects (hyperconjugation, solvation) and validating them through self-consistent experimental protocols.

Part 1: Theoretical Framework & The Nitrogen Anomaly

The Thermodynamic Landscape

The piperidine ring exists predominantly in a chair conformation.[1][2] However, the presence of the nitrogen atom introduces two distinct chair forms even for unsubstituted piperidine, defined by the orientation of the N-substituent (H or R) and the lone pair.

ParameterCyclohexanePiperidine (N-H)N-Methyl Piperidine
Dominant Conformer ChairChairChair
Substituent Preference EquatorialEquatorial (Gas/Non-polar)Equatorial (Strongly favored)

(Eq

Ax)

(Methyl)


Inversion Barrier

(Ring)

(N-Inv)

(Ring)
The "N-Inversion" Trap

A common error in drug design is treating the piperidine nitrogen as a static chiral center.

  • The Reality: Nitrogen inversion (pyramidal inversion) occurs

    
     to 
    
    
    
    times faster than the chair-chair ring flip.
  • The Implication: In NMR at room temperature, the N-substituent signals average out unless the nitrogen is protonated (salt formation) or sterically locked.

  • Solvation Effect: While N-H prefers the equatorial position in the gas phase, polar protic solvents (like water or methanol) can stabilize the axial N-H conformer. This is because the equatorial lone pair is more accessible for hydrogen bonding with the solvent.

Electronic Effects: The Fluorine Anomaly

When electronegative substituents (F, O, N) are placed at C3 or C4, steric rules often fail.

  • C3-Fluorine: Often prefers the axial position.

  • Mechanism: Charge-dipole interactions and

    
     hyperconjugation stabilize the axial form, opposing the steric bulk penalty.
    

Part 2: Computational Methodologies

To accurately predict piperidine conformations, standard force fields (MM2/MMFF) are often insufficient due to their poor handling of lone-pair electronics.

Recommended DFT Protocol

Objective: Calculate the Boltzmann distribution of conformers in solution.

  • Conformational Search: Use Monte Carlo (MC) or Molecular Dynamics (MD) with a generic force field (OPLS3e or MMFF94) to generate candidate geometries.

  • Geometry Optimization (QM):

    • Theory: DFT

    • Functional: M06-2X (Excellent for main-group thermochemistry and non-covalent interactions) or B3LYP-D3(BJ) (Includes dispersion corrections).

    • Basis Set: 6-311+G(d,p) or def2-TZVP.

  • Solvation Model: SMD (Solvation Model based on Density) is mandatory. The dipole of the N-lone pair interacts strongly with the solvent field. Gas-phase calculations will yield erroneous equatorial preferences for N-H/N-Me groups.

  • Frequency Calculation: Verify minima (no imaginary frequencies) and extract Gibbs Free Energy (

    
    ).
    
Workflow Visualization

CompWorkflow cluster_0 Critical Decision Point Start Input Structure (2D) Search Conformational Search (Monte Carlo / OPLS3e) Start->Search Filter Filter Redundant Conformers Search->Filter DFT_Opt DFT Optimization (M06-2X / 6-311+G** / SMD) Filter->DFT_Opt Freq Frequency Calc (Gibbs Free Energy) DFT_Opt->Freq Boltz Boltzmann Weighting (% Population) Freq->Boltz

Caption: Computational workflow for determining piperidine conformer populations with high-level DFT.

Part 3: Experimental Validation (NMR)

NMR is the definitive method for validating the computational model. The flexibility of the ring requires specific acquisition parameters.

The Karplus Relationship ( )

The Vicinal Coupling Constant (


) is the primary metric for assigning axial vs. equatorial protons.
InteractionDihedral Angle (

)
Coupling Constant (

)
Axial-Axial (

)

10 - 12 Hz (Large)
Axial-Equatorial (

)

2 - 5 Hz (Small)
Equatorial-Equatorial (

)

2 - 5 Hz (Small)

Diagnostic Rule: If a proton signal appears as a triplet of triplets (tt) with two large couplings (


 Hz), that proton is Axial  and has two Axial neighbors.
Protocol: Determining Conformation of a 3-Substituted Piperidine

Scenario: You have synthesized 3-methylpiperidine and need to determine if the methyl group is axial or equatorial.

Step 1: Sample Preparation

  • Solvent: Use

    
     for standard analysis. Use 
    
    
    
    or
    
    
    if simulating physiological conditions (note: this may shift the equilibrium).
  • Salt Formation: To stop N-inversion and simplify the spectrum, convert the amine to its HCl salt by adding 1 eq. of HCl (or TFA). This "locks" the nitrogen (usually H-axial).

Step 2: 1H NMR Acquisition

  • Acquire a standard 1D proton spectrum.

  • Focus on the H3 proton (geminal to the substituent).

Step 3: Multiplet Analysis

  • Hypothesis A (Methyl is Equatorial): The H3 proton must be Axial .

    • It sees H2-axial (

      
      ), H2-equatorial (
      
      
      
      ), H4-axial (
      
      
      ), H4-equatorial (
      
      
      ).
    • Expected Signal: Large couplings present (

      
       Hz).[3] Look for a wide multiplet.
      
  • Hypothesis B (Methyl is Axial): The H3 proton must be Equatorial .

    • It sees no anti-periplanar (

      
      ) neighbors.
      
    • Expected Signal: Only small couplings (

      
       Hz). Look for a narrow multiplet.
      

Step 4: NOE/ROESY (Spatial Confirmation)

  • Irradiate the Methyl group signal.

  • Equatorial Methyl: Will show NOE enhancement with H3 (axial) and potentially H5-axial (weak).

  • Axial Methyl: Will show strong 1,3-diaxial NOE correlations with H1-axial and H5-axial.

NMR Decision Tree

NMRLogic Start Analyze H-X Signal (Proton geminal to substituent) Coupling Measure Vicinal Couplings (3J) Start->Coupling LargeJ Large J (>10 Hz) Detected Coupling->LargeJ SmallJ Only Small J (<5 Hz) Detected Coupling->SmallJ Concl1 H-X is AXIAL Substituent is EQUATORIAL LargeJ->Concl1 Concl2 H-X is EQUATORIAL Substituent is AXIAL SmallJ->Concl2 NOE_Check Verify with NOE Concl1->NOE_Check Concl2->NOE_Check

Caption: Logic flow for assigning substituent orientation based on J-coupling constants.

References

  • Conformational Preferences of N-Substituted Piperidines. Source: ACS Omega (2022). "Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions." URL:[Link]

  • Benchmarking Computational Methods. Source: ACS Omega (2025).[4] "Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands." (Applicable to Piperidine).[2][3][5][6][7][8][9][10][11][12] URL:[Link][4]

  • The Axial-F Preference. Source: Chemistry – A European Journal. "Understanding the Conformational Behavior of Fluorinated Piperidines." URL:[Link]

  • Nitrogen Inversion Barriers. Source: Journal of the American Chemical Society. "Pyramidal Inversion in Heterocycles." URL:[Link]

Sources

Methodological & Application

Application Notes & Protocols: N-Alkylation of Methyl 6-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Piperidone Core

The 6-oxopiperidine-3-carboxylate scaffold is a cornerstone in modern medicinal chemistry and drug discovery. Its rigid, six-membered lactam structure, decorated with a versatile ester functional group, serves as a privileged starting point for the synthesis of a vast array of biologically active molecules.[1] N-alkylation, the process of introducing an alkyl group onto the nitrogen atom of the lactam, is arguably the most critical step in diversifying this core structure. This modification directly influences the compound's steric and electronic properties, modulating its solubility, metabolic stability, and, most importantly, its interaction with biological targets. This guide provides an in-depth analysis of the N-alkylation reaction, offering mechanistic insights and field-proven protocols for researchers engaged in the synthesis of novel therapeutics.

Pillar 1: Mechanistic Rationale and Experimental Design

The N-alkylation of a lactam, such as methyl 6-oxopiperidine-3-carboxylate, is fundamentally a nucleophilic substitution reaction. The success of this transformation hinges on the careful selection of a base, an alkylating agent, and a solvent, each playing a critical role in the reaction pathway.

The Underlying Chemistry: Deprotonation and Nucleophilic Attack

The reaction proceeds via a two-step mechanism analogous to the classic Williamson ether synthesis.[2][3]

  • Deprotonation: The proton on the lactam nitrogen is weakly acidic. A sufficiently strong base is required to abstract this proton, generating a highly nucleophilic amide anion (a lactamate). Amides are generally weak bases, necessitating their conversion into conjugate bases for effective alkylation.[4]

  • SN2 Displacement: The resulting anion attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide), displacing the leaving group and forming the new N-C bond.

This process is governed by the principles of the SN2 reaction, meaning that primary and benzylic alkyl halides are ideal electrophiles, while secondary halides react more slowly and tertiary halides are prone to E2 elimination side reactions.[2][5]

Caption: The N-alkylation mechanism proceeds via base-mediated deprotonation followed by SN2 displacement.

Critical Parameter Selection

The choice of reagents dictates the reaction's efficiency, selectivity, and scalability.

ParameterChoiceRationale & Causality
Base Sodium Hydride (NaH): A strong, non-nucleophilic base.Provides rapid and irreversible deprotonation, driving the reaction to completion. The generation of H₂ gas requires an inert atmosphere and careful handling.[4][6]
Potassium Carbonate (K₂CO₃): A milder, easier-to-handle base.Suitable for activated alkyl halides. Requires heating to achieve reasonable reaction rates. Its lower basicity minimizes potential side reactions like ester hydrolysis.[7][8]
Alkylating Agent Alkyl Iodides/Bromides (R-I, R-Br): Primary or benzylic halides.Iodide and bromide are excellent leaving groups, facilitating the SN2 reaction. Primary halides minimize competing E2 elimination pathways.[2]
Solvent Tetrahydrofuran (THF): Aprotic, moderately polar.Excellent for reactions with NaH, as it is relatively non-reactive with the base at low to ambient temperatures.
N,N-Dimethylformamide (DMF): Polar aprotic solvent.Its high polarity effectively solvates the ions involved, accelerating SN2 reactions, especially when using weaker bases like K₂CO₃.[7][9]

Expert Insight: While NaH is highly effective, its pyrophoric nature requires significant handling precautions. For initial explorations and library synthesis, the K₂CO₃/DMF system often provides a more practical and safer starting point, despite potentially requiring longer reaction times or higher temperatures. The methyl ester on the substrate is sensitive to saponification; therefore, strong bases like NaH should be used at low temperatures (0 °C to RT) and for the minimum time necessary.

Pillar 2: Self-Validating Experimental Protocols

A robust protocol must include clear steps for execution, monitoring, and validation of the final product. Below are two validated methods for the N-alkylation of methyl 6-oxopiperidine-3-carboxylate.

Protocol 1: High-Efficiency N-Alkylation using Sodium Hydride in THF

This method is ideal for achieving high yields with a range of primary alkyl halides.

Materials & Reagents:

  • Methyl 6-oxopiperidine-3-carboxylate (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkyl Halide (e.g., Benzyl Bromide) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and septum. Allow to cool to room temperature under a stream of dry nitrogen or argon.

  • Base Suspension: Suspend NaH (1.2 eq) in anhydrous THF (approx. 0.2 M relative to the substrate). Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve methyl 6-oxopiperidine-3-carboxylate (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH suspension at 0 °C.

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed (use a bubbler to monitor).

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup & Quenching: Cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl to neutralize any unreacted NaH.

  • Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with water and then brine to remove residual salts and THF.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield the pure N-alkylated product.

Protocol 2: Convenient N-Alkylation using Potassium Carbonate in DMF

This method avoids the use of pyrophoric reagents and is well-suited for parallel synthesis.

Materials & Reagents:

  • Methyl 6-oxopiperidine-3-carboxylate (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0-3.0 eq)

  • Alkyl Halide (e.g., Ethyl Bromide) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add methyl 6-oxopiperidine-3-carboxylate (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF (approx. 0.3 M) to dissolve the substrate, followed by the addition of the alkyl halide (1.2 eq).

  • Heating: Heat the reaction mixture to 60-80 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require 6-24 hours for completion.

  • Workup & Dilution: After completion, allow the reaction to cool to room temperature. Dilute the mixture with a large volume of water.

  • Extraction: Transfer to a separatory funnel and extract three times with ethyl acetate or diethyl ether.

  • Washing: Combine the organic extracts and wash thoroughly with brine (at least 3-4 times) to remove the high-boiling DMF solvent.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (hexanes/ethyl acetate) to isolate the desired product.

Experimental_Workflow General Experimental Workflow A 1. Reaction Setup (Inert atmosphere if NaH) B 2. Add Base & Substrate A->B C 3. Deprotonation (Stir at 0°C or RT) B->C D 4. Add Alkylating Agent C->D E 5. Reaction (Stir at RT or Heat) D->E F 6. Monitor Progress (TLC / LC-MS) E->F F->E Incomplete G 7. Workup (Quench & Extract) F->G Complete H 8. Purification (Column Chromatography) G->H I 9. Characterization (NMR, MS) H->I

Caption: A generalized workflow for the N-alkylation, purification, and characterization process.

Pillar 3: Product Validation and Data Interpretation

Confirmation of a successful N-alkylation reaction requires thorough analytical characterization.

Expected Analytical Data
Analysis TechniqueObservation for Successful N-AlkylationRationale
TLC A new spot with a higher Rf than the starting material (in normal phase).The product is less polar than the starting material due to the replacement of the N-H bond with an N-C bond.
Mass Spec (ESI+) A molecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to the mass of the starting material + mass of the alkyl group.Provides direct evidence of the covalent addition of the alkyl group to the substrate.[10]
¹H NMR Disappearance of the broad N-H singlet (typically > 7 ppm). Appearance of new signals characteristic of the added R-group. A downfield shift of the C5-H protons adjacent to the nitrogen.Unambiguously confirms the loss of the N-H proton and the presence of the new alkyl substituent on the nitrogen.
¹³C NMR Appearance of new carbon signals corresponding to the added R-group. A shift in the resonance of the carbonyl carbon (C6) and the C5 carbon.Confirms the new carbon framework of the product molecule.[11]

References

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Vazquez, M. A., et al. (2006). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 11(4), 291-296. Available from: [Link]

  • PubChem. (n.d.). Methyl 6-oxopiperidine-3-carboxylate. National Center for Biotechnology Information. Retrieved from: [Link]

  • IUCr Journals. (n.d.). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Retrieved from: [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from: [Link]

  • Bram, G., et al. (1987). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Synthetic Communications, 17(7), 889-895. Available from: [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. Available from: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from: [Link]

  • ResearchGate. (1987). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Retrieved from: [Link]

  • Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. Retrieved from: [Link]

  • Yu, M., et al. (2015). ChemInform Abstract: N-Alkylation of Lactams with Secondary Heterobenzylic Bromides. ChemInform, 46(9). Available from: [Link]

  • Matassini, C., et al. (2011). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2011(1), 356-382. Available from: [Link]

  • O'Riordan, T. C., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6936. Available from: [Link]

  • Bhatt, N. D., & Nimavat, K. (2013). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. International Journal for Pharmaceutical Research Scholars, 2(2), 11-15. Available from: [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1993-2004. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from: [Link]

  • Gsponer, N. S., et al. (2022). Divergent Reactivity of Diketopyrrolopyrroles: Ring-Opening with Amines. Organic Letters, 24(4), 956-961. Available from: [Link]

  • Abdelhady, R., et al. (2023). Mass Spectrometric Analysis of the Active Site Tryptic Peptide of Recombinant O6-Methylguanine-DNA Methyltransferase Following Incubation with Human Colorectal DNA Reveals the Presence of an O6-Alkylguanine Adductome. Chemical Research in Toxicology, 36(11), 1921-1929. Available from: [Link]

  • Google Patents. (n.d.). CH633264A5 - N-alkyl-piperidine DERIVATIVES.
  • Organic Chemistry Frontiers. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Retrieved from: [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Available from: [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. Available from: [Link]

  • Jan, A., et al. (2022). Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. Journal of the Turkish Chemical Society Section A: Chemistry, 9(3), 859-880. Available from: [Link]

  • ChemRxiv. (2023). An Overview of Palladium-Catalyzed N-alkylation Reactions. Retrieved from: [Link]

  • ChemRxiv. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. Retrieved from: [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from: [Link]

  • Journal of the Serbian Chemical Society. (2012). N-Alkylation of imides using phase transfer catalysts under solvent-free conditions. Retrieved from: [Link]

  • Semantic Scholar. (2007). Direct etherification of alkyl halides by sodium hydride in the presence of N,N-dimethylformamide. Retrieved from: [Link]

  • PubMed. (2010). Method for the Rapid Detection and Molecular Characterization of DNA Alkylating Agents by MALDI-TOF Mass Spectrometry. Retrieved from: [Link]

  • PubMed. (2019). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Retrieved from: [Link]

  • MDPI. (2020). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Retrieved from: [Link]

  • Chem-Station. (n.d.). Williamson Ether Synthesis. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from: [Link]

  • YouTube. (2022). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. Retrieved from: [Link]

  • CSIR-NIScPR. (2023). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from: [Link]

Sources

Application Notes and Protocols for the Hydrolysis of Methyl 6-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of methyl 6-oxopiperidine-3-carboxylate to its corresponding carboxylic acid, 6-oxopiperidine-3-carboxylic acid, is a fundamental transformation in synthetic organic chemistry. This hydrolysis reaction is a critical step in the synthesis of various pharmaceutical intermediates and biologically active molecules. The resulting product, a cyclic β-amino acid derivative, serves as a valuable building block in drug discovery, leveraging its constrained conformation to interact with specific biological targets.[1][2] This guide provides a comprehensive overview of the chemical principles, detailed experimental protocols, and analytical methods for this important reaction.

Chemical Principles and Mechanistic Insights

The hydrolysis of an ester to a carboxylic acid can be achieved under either acidic or basic conditions. Each approach has distinct mechanistic pathways and practical considerations.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, also known as saponification, is a widely employed and generally irreversible method for converting esters to carboxylic acids.[3] The reaction is typically carried out using a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), in a protic solvent system like a mixture of methanol and water.

The mechanism proceeds via a nucleophilic acyl substitution pathway. The hydroxide ion, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion as a leaving group and generating the carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated by the strong base to form a carboxylate salt. This acid-base reaction is essentially irreversible and drives the equilibrium towards the products.[4] An acidic workup is subsequently required to protonate the carboxylate salt and isolate the desired carboxylic acid.[4]

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis represents the reverse of a Fischer esterification reaction.[5] This process is typically performed by heating the ester in an aqueous solution containing a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

The mechanism involves the initial protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. A water molecule, acting as a nucleophile, then attacks the activated carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfers, methanol is eliminated as a leaving group, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid. Unlike saponification, acid-catalyzed hydrolysis is a reversible process, and an excess of water is often used to drive the reaction to completion.

Physicochemical Properties of Reactants and Products

A thorough understanding of the physical and chemical properties of the starting material and product is crucial for successful reaction execution, monitoring, and purification.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key Properties
Methyl 6-oxopiperidine-3-carboxylate Structure of Methyl 6-oxopiperidine-3-carboxylateC₇H₁₁NO₃157.17IUPAC Name: methyl 6-oxopiperidine-3-carboxylate.[6]
6-Oxopiperidine-3-carboxylic acid Structure of 6-Oxopiperidine-3-carboxylic acidC₆H₉NO₃143.14A cyclic β-amino acid derivative.[1]

Experimental Protocols

The following protocols are representative methods for the hydrolysis of methyl 6-oxopiperidine-3-carboxylate. Researchers should consider the scale of the reaction and the stability of other functional groups present in the molecule when selecting the appropriate conditions.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This protocol is adapted from general procedures for the saponification of esters and is a robust method for achieving complete conversion.[4]

Materials and Reagents:

  • Methyl 6-oxopiperidine-3-carboxylate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M and concentrated

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve methyl 6-oxopiperidine-3-carboxylate (1.0 eq.) in a mixture of methanol and water (e.g., a 3:1 to 1:1 v/v ratio).

  • Addition of Base: Add sodium hydroxide (1.5-2.0 eq.) or lithium hydroxide (1.5-2.0 eq.) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup - Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Workup - Acidification: Dilute the remaining aqueous solution with water and cool it in an ice bath. Carefully acidify the solution to a pH of approximately 2-3 by the dropwise addition of 1 M HCl. The carboxylic acid product should precipitate out of the solution.

  • Isolation: If a precipitate forms, collect the solid by vacuum filtration, wash it with cold water, and dry it under vacuum. If the product does not precipitate, extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 6-oxopiperidine-3-carboxylic acid.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol/ether.

Protocol 2: Acid-Catalyzed Hydrolysis

This protocol is based on general principles of acid-catalyzed ester hydrolysis and may be preferable if the starting material or product is sensitive to strong bases.

Materials and Reagents:

  • Methyl 6-oxopiperidine-3-carboxylate

  • Hydrochloric acid (HCl), concentrated or as a solution in water (e.g., 6 M)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend methyl 6-oxopiperidine-3-carboxylate (1.0 eq.) in an aqueous solution of hydrochloric acid (e.g., 6 M).

  • Reaction: Heat the mixture to reflux (typically 100-110 °C) and maintain the temperature until the reaction is complete, as determined by TLC or HPLC analysis.

  • Workup - Neutralization: Cool the reaction mixture to room temperature. If the product precipitates upon cooling, it can be isolated by filtration. Otherwise, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to afford the crude product.

Purification:

Purification can be achieved by recrystallization from an appropriate solvent system.

Analytical Methods for Reaction Monitoring

Careful monitoring of the reaction progress is essential for optimizing reaction times and maximizing yields.

Thin Layer Chromatography (TLC)

TLC is a rapid and convenient method for qualitatively monitoring the disappearance of the starting material (ester) and the appearance of the product (carboxylic acid).

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of a polar and a non-polar solvent is typically used. For this transformation, a good starting point is a mixture of ethyl acetate and hexanes (e.g., 1:1). Due to the polar nature of the carboxylic acid, "tailing" or "streaking" of the product spot may occur. To mitigate this, a small amount of acetic acid or formic acid (e.g., 0.5-1%) can be added to the mobile phase. This suppresses the ionization of the carboxylic acid, leading to a more defined spot.

  • Visualization: The spots can be visualized under UV light (if the compounds are UV active) or by staining with a suitable reagent such as potassium permanganate or iodine.

High-Performance Liquid Chromatography (HPLC)

HPLC provides a more quantitative assessment of the reaction progress, allowing for the determination of the relative amounts of starting material and product.

  • Column: A reversed-phase C18 column is generally suitable for this type of analysis.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is a common starting point. The gradient can be optimized to achieve good separation between the ester and the carboxylic acid.

  • Detection: UV detection at a suitable wavelength (e.g., 210-220 nm) is typically used.

Workflow Diagrams

Hydrolysis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start Dissolve Methyl 6-oxopiperidine-3-carboxylate in Solvent add_reagent Add Acid or Base Catalyst start->add_reagent heat Heat to Reflux add_reagent->heat monitor Monitor by TLC/HPLC heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete neutralize_acidify Neutralize (Acid Hydrolysis) or Acidify (Saponification) cool->neutralize_acidify extract Extract with Organic Solvent neutralize_acidify->extract dry_concentrate Dry and Concentrate extract->dry_concentrate recrystallize Recrystallize dry_concentrate->recrystallize product Pure 6-Oxopiperidine-3-carboxylic acid recrystallize->product

Caption: Experimental workflow for the hydrolysis of methyl 6-oxopiperidine-3-carboxylate.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the equivalents of the acid or base catalyst.

  • Side Reactions: The lactam functionality in the starting material and product is generally stable under these conditions. However, prolonged exposure to harsh acidic or basic conditions at high temperatures could potentially lead to lactam hydrolysis. It is therefore advisable to use the mildest conditions necessary to achieve complete ester hydrolysis.

  • Purification Challenges: Carboxylic acids can sometimes be challenging to purify by column chromatography on silica gel due to their acidic nature. Recrystallization is often the preferred method of purification.

  • Safety Precautions: Always handle strong acids and bases with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Perform all reactions in a well-ventilated fume hood.

Conclusion

The hydrolysis of methyl 6-oxopiperidine-3-carboxylate is a straightforward yet crucial transformation for the synthesis of valuable building blocks in medicinal chemistry and drug development. By understanding the underlying chemical principles and carefully selecting the appropriate reaction conditions, researchers can efficiently and reliably produce 6-oxopiperidine-3-carboxylic acid. The protocols and analytical methods detailed in this guide provide a solid foundation for the successful execution of this important reaction.

References

  • PubChem. Methyl 6-oxopiperidine-3-carboxylate. National Center for Biotechnology Information. [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. [Link]

  • Royal Society of Chemistry. Supporting information for - The Royal Society of Chemistry. [Link]

  • Chemguide. Hydrolysis of Esters. [Link]

  • Saponification Process and Soap Chemistry - ResearchGate. [Link]

  • OperaChem. Saponification-Typical procedures. [Link]

  • Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. [Link]

  • Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. [Link]

  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

  • PubChem. 2-Oxo-3-piperidinecarboxylic acid. National Center for Biotechnology Information. [Link]

Sources

Unlocking Novel Peptide Conformations: A Guide to Incorporating Methyl 6-oxopiperidine-3-carboxylate in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rational design of peptide therapeutics often requires the introduction of non-canonical amino acids to enhance potency, selectivity, and metabolic stability.[1][2][3] Conformational constraint is a powerful strategy in this endeavor, and piperidine-based amino acids serve as valuable building blocks for rigidifying the peptide backbone.[4][5] This guide provides a comprehensive overview and detailed protocols for the use of Methyl 6-oxopiperidine-3-carboxylate, a versatile precursor for creating a novel, conformationally constrained amino acid analogue for Solid-Phase Peptide Synthesis (SPPS). We will detail the necessary synthetic modification to prepare an Fmoc-protected derivative and its subsequent incorporation into peptide sequences, offering researchers a pathway to explore novel chemical space in drug discovery.

Introduction: The Strategic Value of Conformational Constraint

Standard peptides often suffer from proteolytic degradation and possess multiple low-energy conformations, leading to non-specific receptor binding and reduced efficacy. Introducing rigid structural elements, such as cyclic non-natural amino acids, can pre-organize the peptide into a bioactive conformation, enhancing its binding affinity and stability.[5][6] The 6-oxopiperidine scaffold, accessible from Methyl 6-oxopiperidine-3-carboxylate, offers a robust method for introducing a lactam-based constraint, which can mimic or stabilize critical turn structures within a peptide sequence.[4]

Fmoc-based SPPS is the predominant method for peptide assembly due to its mild reaction conditions and suitability for automation.[7] The successful incorporation of a custom building block like the one derived from Methyl 6-oxopiperidine-3-carboxylate hinges on its conversion into an Nα-Fmoc protected amino acid, ready for standard coupling cycles.[8][9]

Molecular Profile: Methyl 6-oxopiperidine-3-carboxylate

Before its conversion into a usable SPPS building block, it is essential to understand the properties of the starting material.

PropertyValueSource
Molecular Formula C₇H₁₁NO₃[10][11]
Molecular Weight 157.17 g/mol [10][11][12]
Appearance Solid (typical)[13]
Storage Room temperature, keep dry[11]
Key Functional Groups Secondary amine (lactam), Ester, Ketone[11]
Primary Hazard Causes skin and serious eye irritation. May cause respiratory irritation.[10][12]

The Synthetic Challenge: From Precursor to SPPS-Ready Building Block

Methyl 6-oxopiperidine-3-carboxylate cannot be used directly in a standard Fmoc-SPPS workflow. It lacks the two key features required for stepwise peptide elongation: a free carboxylic acid for coupling to the resin-bound amine and a primary amine protected by an Fmoc group.[7][]

Therefore, a two-step synthetic modification is required:

  • Hydrolysis: The methyl ester must be saponified to reveal the free carboxylic acid.

  • N-Fmoc Protection: The lactam nitrogen, while part of an amide, can be protected under specific conditions, though typically the strategy involves synthesizing a derivative where a primary amine is present. A more viable strategy involves the reductive amination of the ketone to introduce an amino group, followed by Fmoc protection.

The following protocols outline a proposed synthetic route to generate a usable building block.

Protocol 1: Synthesis of (S)-Fmoc-3-amino-6-oxopiperidine-3-carboxylic acid

This protocol describes a potential pathway involving reductive amination and subsequent protection and hydrolysis steps. Researchers should adapt this based on available laboratory capabilities and perform full characterization (NMR, MS) at each step.

Step 1A: Reductive Amination

  • Dissolve Methyl 6-oxopiperidine-3-carboxylate (1.0 eq) in methanol.

  • Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or LC-MS.

  • Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the resulting amine by column chromatography.

Step 1B: Nα-Fmoc Protection

  • Dissolve the purified amino-ester from Step 1A in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 eq) to create a basic solution.

  • Cool the solution to 0°C and add Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the mixture with 1N HCl and extract the Fmoc-protected product.

  • Purify by column chromatography.

Step 1C: Ester Hydrolysis

  • Dissolve the purified Fmoc-protected amino-ester from Step 1B in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature until the reaction is complete (monitored by LC-MS).

  • Acidify the reaction mixture to pH ~3 with cold 1N HCl.

  • Extract the final product, Fmoc-(3-amino-6-oxopiperidin-3-yl)formic acid, with ethyl acetate.

  • Dry the organic layer over sodium sulfate, filter, and evaporate the solvent to yield the final SPPS-ready building block. Verify the final mass and purity by ESI-MS and HPLC.

Application in Solid-Phase Peptide Synthesis

With the custom Fmoc-protected building block in hand, it can be incorporated into a standard automated or manual SPPS workflow.[15] Due to the potential steric hindrance of this unnatural amino acid, certain modifications to standard protocols are recommended to ensure efficient coupling.[1][16]

SPPS_Workflow cluster_prep Building Block Synthesis cluster_spps SPPS Cycle cluster_cleave Cleavage & Purification Start Methyl 6-oxopiperidine-3-carboxylate Synth Protocol 1: Synthesis of Fmoc-Protected Building Block Start->Synth Fmoc_AA SPPS-Ready Constrained Amino Acid Synth->Fmoc_AA Couple Couple Custom AA (HBTU/DIPEA) Fmoc_AA->Couple Resin Fmoc-AA-Resin Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Wash1 DMF Wash Deprotect->Wash1 Wash1->Couple Wash2 DMF Wash Couple->Wash2 Wash2->Deprotect Repeat for next AA Cleave Cleavage from Resin (TFA Cocktail) Wash2->Cleave Purify RP-HPLC Purification Cleave->Purify Final Final Constrained Peptide Purify->Final

Figure 1: Overall workflow from starting material to final purified peptide.

Protocol 2: Incorporation of the Custom Building Block into a Peptide Sequence

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminus).[15]

  • Custom Building Block: Fmoc-(3-amino-6-oxopiperidin-3-yl)formic acid (from Protocol 1).

  • Standard Fmoc-protected amino acids.

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU.

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade.

  • Deprotection Solution: 20% Piperidine in DMF.[15][17]

  • Cleavage Cocktail: e.g., 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% Water.

Procedure (Single Coupling Cycle):

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat once. This removes the Fmoc group from the N-terminus of the growing peptide chain.[15]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation and Coupling:

    • In a separate vial, dissolve the custom building block (3.0 eq), HBTU (2.9 eq), and DIPEA (6.0 eq) in DMF.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the reaction vessel containing the resin.

    • Agitate the mixture for 2-4 hours. Rationale: A longer coupling time and higher equivalents are recommended due to the increased steric bulk of the non-natural amino acid, ensuring the reaction goes to completion.[16]

  • Monitoring: Perform a Kaiser test (or other ninhydrin-based test) to confirm the absence of free primary amines. If the test is positive, a second coupling (recoupling) is necessary.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.

  • Repeat: Proceed to the deprotection step for the next amino acid in the sequence.

Expected Outcomes and Applications

The incorporation of the 6-oxopiperidine moiety is expected to significantly restrict the conformational freedom of the peptide backbone around the modification site. This can be used to:

  • Stabilize β-turns: The rigid ring structure can act as a template to induce and stabilize β-turn secondary structures, which are often crucial for receptor recognition.

  • Enhance Proteolytic Stability: The non-natural structure can prevent recognition by proteases, thereby increasing the in-vivo half-life of the peptide.[1]

  • Improve Receptor Selectivity: By locking the peptide into a specific conformation, binding to the target receptor can be enhanced while off-target binding is reduced.

Conformational_Constraint cluster_flexible Unconstrained Peptide cluster_constrained Constrained Peptide A1 Conformer A A2 Conformer B A1->A2 A3 Conformer C A1->A3 Receptor1 Receptor A1->Receptor1 Weak Binding A2->A3 B1 Locked Conformer Receptor2 Receptor B1->Receptor2 Strong Binding

Figure 2: Constraining a peptide reduces conformational options, leading to stronger binding.

Troubleshooting

  • Incomplete Coupling: Indicated by a positive Kaiser test.

    • Solution: Perform a second coupling (recouple) for 2 hours. If still incomplete, consider using a more powerful coupling agent like HATU or extending the coupling time. Capping the unreacted amines with acetic anhydride may be necessary to prevent deletion sequences.

  • Aggregation during Synthesis: Long or hydrophobic peptides containing this residue may aggregate.

    • Solution: Use lower substitution resins (0.1-0.4 mmol/g) or incorporate backbone-disrupting elements like pseudoproline dipeptides elsewhere in the sequence.[18]

  • Side Reactions during Cleavage:

    • Solution: Ensure an appropriate scavenger cocktail is used during TFA cleavage. For example, TIS is effective at scavenging carbocations.

Conclusion

Methyl 6-oxopiperidine-3-carboxylate serves as an accessible precursor to a novel class of conformationally constrained amino acids for SPPS. The synthetic conversion to an Fmoc-protected building block, while requiring additional chemistry, opens the door to peptides with enhanced structural definition. The protocols and strategies outlined herein provide a framework for researchers to leverage this unique scaffold, enabling the exploration of new peptide structures with potentially superior therapeutic properties.

References

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 749-758. Available at: [Link]

  • Stal-Hallengren, C., et al. (2011). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 54(16), 5777-5788. Available at: [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • D'yakonov, V. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7238. Available at: [Link]

  • Luo, X., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 88(23), e01617-22. Available at: [Link]

  • Fülöp, F., et al. (2001). Some bioactive α‐amino acid derivatives with a piperidine core. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 6-oxopiperidine-3-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • Toste, F. D., & Gagosz, F. (2026). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. Retrieved from [Link]

  • Hartman, M. C., & Schultheisz, H. L. (2012). Protein synthesis with conformationally constrained cyclic dipeptides. Protein Science, 21(11), 1637-1644. Available at: [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 6-oxopiperidine-3-carboxylate. Retrieved from [Link]

  • Davies, J. S., & O'Driscoll, C. (1997). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1, (15), 2191-2198. Available at: [Link]

  • D'Andrea, L. D., et al. (2013). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules, 18(7), 7886-7910. Available at: [Link]

  • Kent, S. B. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Available at: [Link]

  • Muttenthaler, M., et al. (2021). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Molecules, 26(19), 5875. Available at: [Link]

  • Al-Majid, A. M., et al. (2023). Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods. Molecules, 28(13), 5082. Available at: [Link]

  • Fosgerau, K., & Hoffmann, T. (2015). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. ChemMedChem, 10(4), 603-608. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-6-oxopiperidine-2-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

Sources

The Versatile Lactam: Methyl 6-oxopiperidine-3-carboxylate as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Constrained Scaffold

In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the availability of versatile and strategically functionalized building blocks. Methyl 6-oxopiperidine-3-carboxylate, a cyclic β-amino acid ester derivative, has emerged as a scaffold of significant interest. Its inherent conformational rigidity, coupled with strategically placed functional handles—a secondary amine (as a lactam), an ester, and a chiral center—provides a unique three-dimensional framework that is highly sought after by medicinal chemists.[1] This constrained piperidinone ring system allows for the precise spatial orientation of substituents, a critical factor in optimizing interactions with biological targets and enhancing pharmacological potency and selectivity.[2]

The piperidine motif is a privileged scaffold, widely present in a vast number of clinically approved drugs targeting a spectrum of diseases, including cancer, central nervous system disorders, and metabolic diseases.[3] The incorporation of the 6-oxo functionality and the 3-carboxylate group transforms this common scaffold into a highly adaptable platform for generating diverse chemical libraries. This guide provides an in-depth exploration of methyl 6-oxopiperidine-3-carboxylate as a key intermediate, detailing its synthesis and showcasing its application in the construction of cutting-edge therapeutic agents through robust and validated protocols.

Core Synthesis of the Piperidinone Scaffold

The efficient construction of the methyl 6-oxopiperidine-3-carboxylate core is paramount to its utility. While several synthetic routes can be envisioned, the intramolecular Dieckmann condensation of a suitably protected amino-diester stands out as a robust and reliable method for forming the pivotal six-membered lactam ring.[4] This approach offers a convergent and often high-yielding pathway to the desired scaffold.

Protocol 1: Synthesis via Dieckmann Condensation

This protocol outlines a scientifically sound pathway based on the well-established Dieckmann condensation reaction, a cornerstone of cyclic β-keto ester synthesis.[5][6] The causality behind this choice lies in its efficiency for forming 5- and 6-membered rings from acyclic diesters.

Workflow Diagram:

G cluster_0 Step 1: N-Protection & Di-ester Formation cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Deprotection (Optional) A L-Glutamic Acid B N-Protected Glutamic Acid Dimethyl Ester A->B  1. Boc2O, Base  2. SOCl2, MeOH   C Methyl (S)-1-tert-butyl-6-oxo-piperidine-3-carboxylate B->C  NaH or NaOMe, Toluene, Heat   D Methyl (S)-6-oxopiperidine-3-carboxylate C->D  TFA or HCl in Dioxane  

Caption: Synthetic workflow for methyl 6-oxopiperidine-3-carboxylate.

Step-by-Step Methodology:

  • N-Protection and Esterification of L-Glutamic Acid:

    • Rationale: Protection of the amine is crucial to prevent side reactions. The Boc group is chosen for its stability and ease of removal under acidic conditions. Esterification of both carboxylic acids is necessary to generate the diester precursor for the Dieckmann condensation.

    • To a stirred solution of L-glutamic acid (1 eq.) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.5 eq.). Cool the mixture to 0 °C.

    • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Acidify the reaction mixture with 1M HCl to pH 2-3 and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-Boc-L-glutamic acid.

    • Dissolve the crude N-Boc-L-glutamic acid in methanol. Cool to 0 °C and add thionyl chloride (2.2 eq.) dropwise.[7]

    • Stir the reaction at room temperature for 24 hours.

    • Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer and concentrate to afford the crude N-Boc-L-glutamic acid dimethyl ester. Purify by flash column chromatography.

  • Intramolecular Dieckmann Condensation:

    • Rationale: A strong base is required to deprotonate the α-carbon of one ester, generating an enolate that attacks the carbonyl of the second ester, leading to cyclization.[8] Sodium hydride or sodium methoxide are commonly used for this transformation.

    • Suspend sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous toluene under an argon atmosphere.

    • Add a solution of N-Boc-L-glutamic acid dimethyl ester (1 eq.) in anhydrous toluene dropwise to the suspension at room temperature.

    • Heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

    • Cool the reaction to 0 °C and quench carefully by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield methyl (S)-1-tert-butyl-6-oxopiperidine-3-carboxylate.

  • N-Deprotection:

    • Rationale: Removal of the Boc group unmasks the lactam nitrogen, providing the final building block ready for subsequent derivatization at this position.

    • Dissolve the Boc-protected piperidinone (1 eq.) in a solution of 4M HCl in 1,4-dioxane or 20% trifluoroacetic acid (TFA) in dichloromethane.

    • Stir the solution at room temperature for 1-2 hours until TLC or LC-MS indicates complete consumption of the starting material.

    • Concentrate the reaction mixture under reduced pressure. If HCl was used, the product is obtained as the hydrochloride salt. If TFA was used, co-evaporation with a suitable solvent like dichloromethane may be necessary to remove residual acid. The resulting salt is often used directly in the next step.

Applications in Medicinal Chemistry: Building Complex Molecules

The true value of methyl 6-oxopiperidine-3-carboxylate lies in its ability to serve as a versatile precursor to a wide range of more complex molecules. The lactam nitrogen and the ester functionality are prime handles for diversification.

Application 1: N-Arylation for PARP and DPP-4 Inhibitor Scaffolds

The introduction of an aryl or heteroaryl group at the lactam nitrogen is a key step in the synthesis of several classes of enzyme inhibitors, including Poly(ADP-ribose) polymerase (PARP) inhibitors used in oncology and Dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[9][10] The Buchwald-Hartwig amination is a powerful and widely adopted method for this transformation.

Catalytic Cycle Diagram:

G A Pd(0)L_n Active Catalyst B Oxidative Addition A->B C Ar-Pd(II)-X(L_n) Aryl Palladium Complex B->C D Ligand Exchange C->D E Ar-Pd(II)-NR'R''(L_n) Amido Complex D->E F Reductive Elimination E->F F->A G Ar-NR'R'' Product F->G H Ar-X H->B I R'R''NH (Piperidinone) I->D J Base J->D

Caption: Simplified catalytic cycle for Buchwald-Hartwig N-arylation.

Protocol 2: Buchwald-Hartwig N-Arylation
  • Rationale: This palladium-catalyzed cross-coupling reaction is highly efficient for forming C-N bonds, even with sterically hindered substrates. The choice of ligand is critical for reaction success, with bulky, electron-rich phosphine ligands generally providing the best results.

  • Materials:

    • Methyl 6-oxopiperidine-3-carboxylate (hydrochloride salt) (1 eq.)

    • Aryl or heteroaryl halide (e.g., bromide or iodide) (1.1 eq.)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

    • Phosphine ligand (e.g., Xantphos, RuPhos, 4-10 mol%)

    • Base (e.g., Cs₂CO₃, K₃PO₄, 2-3 eq.)

    • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Step-by-Step Methodology:

    • To an oven-dried reaction vessel, add the palladium catalyst, phosphine ligand, and base.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the methyl 6-oxopiperidine-3-carboxylate salt and the aryl halide.

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS. Upon completion (typically 4-24 hours), cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

    • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to yield the N-arylated piperidinone.

Table 1: Representative Conditions for Buchwald-Hartwig N-Arylation

Catalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Typical Yield
Pd₂(dba)₃ (2.5)Xantphos (5)Cs₂CO₃ (2)Dioxane10075-90%
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.5)Toluene11080-95%
Application 2: Amide Bond Formation from the Ester Moiety

The methyl ester at the C3 position is another key functional handle for diversification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide variety of amines to introduce diverse side chains. This is a common strategy in drug development to explore the structure-activity relationship (SAR) and optimize properties like target binding and solubility.

Protocol 3: Amide Coupling via Carboxylic Acid Intermediate
  • Rationale: This two-step sequence first unmasks the carboxylic acid via saponification. The subsequent amide coupling is typically mediated by a peptide coupling reagent like HATU, which activates the carboxylic acid for efficient reaction with an amine, minimizing side reactions and racemization.[11]

Workflow Diagram:

G A N-Substituted Methyl 6-oxopiperidine-3-carboxylate B N-Substituted 6-oxopiperidine -3-carboxylic Acid A->B  1. LiOH, THF/H2O  2. HCl (aq)   C Target Amide B->C  HATU, DIPEA, DMF   D Amine (R-NH2) D->C

Caption: Workflow for amide synthesis from the ester functionality.

  • Step-by-Step Methodology:

    • Ester Hydrolysis (Saponification):

      • Dissolve the N-substituted methyl 6-oxopiperidine-3-carboxylate (1 eq.) in a mixture of THF and water (e.g., 3:1).

      • Add lithium hydroxide (LiOH, 1.5-2.0 eq.) and stir at room temperature until the reaction is complete as monitored by TLC or LC-MS.

      • Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and cool to 0 °C.

      • Acidify to pH 2-3 with 1M HCl.

      • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

      • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the carboxylic acid, which is often used without further purification.

    • HATU-Mediated Amide Coupling:

      • Rationale: HATU is a highly effective coupling reagent that forms a reactive OAt-active ester, leading to rapid and clean amide bond formation with minimal risk of epimerization at the adjacent chiral center.[12]

      • Dissolve the carboxylic acid (1 eq.) in an anhydrous aprotic solvent such as DMF or dichloromethane under an inert atmosphere.

      • Add the desired amine (1.1 eq.) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2-3 eq.).

      • Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq.) and stir the reaction at room temperature for 2-16 hours.

      • Monitor the reaction by TLC or LC-MS. Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

      • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography to afford the final amide product.

Conclusion: An Indispensable Tool for the Medicinal Chemist

Methyl 6-oxopiperidine-3-carboxylate represents more than just a chemical intermediate; it is a strategic platform for the efficient construction of complex, three-dimensional molecules with significant therapeutic potential. Its constrained cyclic nature provides a rigid scaffold to which diverse functionalities can be appended with high degrees of control. The robust and well-documented protocols for its synthesis and derivatization, such as the Dieckmann condensation, Buchwald-Hartwig amination, and modern amide coupling reactions, empower researchers to rapidly generate libraries of novel compounds. As the demand for innovative therapeutics continues to grow, the strategic application of versatile building blocks like methyl 6-oxopiperidine-3-carboxylate will remain a cornerstone of successful drug discovery programs.

References

  • Chemistry Steps. (n.d.). Dieckmann Condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

  • Dumbrava, A., & Bîcu, E. (2021).
  • Khan Academy. (2019, January 14). Dieckmann condensation [Video]. YouTube. Retrieved from [Link]

  • Schaefer, J. P., & Bloomfield, J. J. (2011).
  • The Organic Chemistry Tutor. (2018, May 10). Dieckmann Condensation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Allouchi, H., et al. (2004). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section E: Structure Reports Online, 60(8), o1353-o1355.
  • Intas Pharmaceuticals Ltd. (2021). Processes for the preparation of Niraparib and intermediates thereof. U.S.
  • Jiangsu Hansoh Pharmaceutical Group Co., Ltd. (2017). Synthesis of parpinhibitor talazoparib.
  • Wang, B., et al. (2020). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. Molecules, 25(2), 384.
  • Merck Sharp & Dohme Corp. (2016). Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. Organic Process Research & Development, 20(3), 545-555.
  • Handa, S., et al. (2021). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 143(35), 14037-14043.
  • Kumar, A., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 60B(5), 751-757.
  • Clarke, P., et al. (2021).
  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(8), 2136-2143.
  • Cheng, M., et al. (2018). Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin. Organic Letters, 20(10), 3053-3056.
  • Brown, J. S., et al. (2020). Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer. Expert Opinion on Drug Discovery, 15(11), 1327-1339.
  • MySkinRecipes. (n.d.). Methyl 6-oxopiperidine-3-carboxylate. Retrieved from [Link]

  • University of Oxford. (n.d.). Synthesis of Niraparib, a cancer drug candidate. Retrieved from [Link]

  • Sharma, P., et al. (2022). Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. Pharmacia, 69(4), 939-952.
  • Khan, I., et al. (2022). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules, 27(22), 7796.
  • ResearchGate. (n.d.). Amide Bond Formation and Peptide Coupling. Retrieved from [Link]

  • Shanghai Institute of Pharmaceutical Industry. (2014). Method for preparing (R)-3-amino piperidine hydrochloride.
  • The Regents of the University of California. (2016). Processes for forming amide bonds and compositions related thereto. U.S.
  • University of Manchester. (n.d.). Production of Niraparib using Imine Reductases. Retrieved from [Link]

  • Wang, M., et al. (2021). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. Molecules, 26(21), 6430.
  • ResearchGate. (n.d.). Asymmetric synthesis of piperidines using the nitro-Mannich reaction. Retrieved from [Link]

  • Lu, X., et al. (2010). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Chinese Journal of Organic Chemistry, 30(9), 1383-1386.
  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Sridhar, B., et al. (2017). Dipeptidyl Peptidase IV Inhibitors: A Potential Target for Diabetes. Indian Journal of Pharmaceutical Sciences, 79(2), 162-173.
  • Online Inhibitor. (2025, December 23). Redefining Amide Bond Formation: Mechanistic Precision and Strategic Advantage of HATU in Advanced Peptide Synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Asymmetric synthesis of methyl (-)-13-oxo-15,16-dinorlabda-8(17),11E-dien-19-oate, methyl ester of a potent suppressor toward carcinogenic promotor. Retrieved from [Link]

Sources

Application Note: Optimized Michael Addition Protocols for Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Relevance[1]

Piperidine scaffolds are ubiquitous in medicinal chemistry, appearing in blockbuster drugs such as Donepezil (Alzheimer’s), Fentanyl (analgesic), and Ritalin analogs (ADHD). The Aza-Michael addition —the conjugate addition of a piperidine nitrogen nucleophile to an


-unsaturated carbonyl—is a preferred route for synthesizing 

-amino carbonyls due to its atom economy and "click-like" efficiency.

However, despite its apparent simplicity, the reaction often suffers from reversibility (retro-Michael) , steric hindrance (with 2,6-disubstituted piperidines), and competitive polymerization . This guide moves beyond basic textbook definitions to provide optimized, scalable protocols that address these specific failure modes.

Mechanistic Insight: Thermodynamics vs. Kinetics

To optimize yield, one must understand that the Aza-Michael addition of piperidine is reversible. The reaction is driven by the nucleophilicity of the amine and the electrophilicity of the Michael acceptor.

The Reaction Pathway

The reaction proceeds via a 1,4-addition, generating an enolate intermediate. In protic solvents, the solvent acts as a shuttle, protonating the enolate to form the final product. In aprotic solvents, this step can be rate-limiting or require a catalyst.

Visualization: The Aza-Michael Cycle

The following diagram illustrates the mechanistic flow and the critical "Retro-Michael" leak point that reduces yield during workup or storage.

AzaMichaelMechanism Piperidine Piperidine (Nucleophile) TS Transition State (C-N Bond Formation) Piperidine->TS Acceptor Michael Acceptor (Acrylate/Enone) Acceptor->TS Enolate Enolate Intermediate TS->Enolate Fast Product β-Amino Carbonyl (Final Product) Enolate->Product Protonation (Rate Limiting in Aprotic) Product->Piperidine Retro-Michael (Thermodynamic Leak) Product->Acceptor

Caption: Mechanistic pathway highlighting the reversible nature of the addition. Note the retro-Michael pathway (red dashed) which is promoted by heat and strong bases.

Critical Optimization Parameters

The choice of solvent and catalyst dramatically alters the reaction kinetics.

Solvent Effects: The "On-Water" Phenomenon

Contrary to traditional organic synthesis intuition, water is often the superior solvent for Michael additions involving piperidine. Hydrophobic effects force the organic reactants together ("on-water" catalysis), and water efficiently protonates the enolate intermediate.

Solvent SystemReaction RateYield (2h)Workup ComplexityRecommendation
DCM (Dichloromethane) Slow45-60%LowAvoid (unless Lewis Acid used)
MeOH (Methanol) Fast85-92%ModerateGood for simple substrates
Water (Neat/Suspension) Very Fast 95-99% Very Low Preferred (Green)
THF Slow50%LowPoor (requires catalyst)
Catalytic Activation

For sterically hindered piperidines (e.g., 2,2,6,6-tetramethylpiperidine) or electron-rich acceptors, thermal energy is insufficient.

  • Lewis Acids (

    
    , 
    
    
    
    ):
    Activate the carbonyl oxygen, lowering the LUMO energy.
  • Silica Support: Acts as a mild acidic surface to facilitate proton transfer.

Experimental Protocols

Protocol A: Green Synthesis (High Throughput/Standard)

Best for: Unhindered piperidines, acrylates, acrylonitrile.

Principle: Utilizing "on-water" acceleration to drive kinetics without external catalysts.[1]

  • Setup: To a 10 mL round-bottom flask, add Michael Acceptor (1.0 mmol, e.g., Methyl Acrylate) and Water (2.0 mL).

  • Addition: Add Piperidine derivative (1.1 mmol, 1.1 equiv) dropwise at room temperature.

    • Note: If the reaction is exothermic (common with simple piperidine), cool to 0°C during addition.

  • Reaction: Stir vigorously at room temperature. The mixture may become heterogeneous (emulsion).

    • Monitoring: Check TLC every 15 minutes. Most reactions complete within 30–60 minutes.

  • Workup:

    • If solid precipitates: Filter and wash with cold water.

    • If oil: Extract with EtOAc (2 x 5 mL), dry over

      
      , and concentrate.
      
  • Validation:

    
     NMR should show disappearance of alkene protons (
    
    
    
    5.8–6.4 ppm).
Protocol B: Lewis Acid Catalyzed (Difficult Substrates)

Best for: Sterically hindered amines,


-substituted acceptors (crotonates), or solid-phase synthesis.

Principle:


 coordinates to the carbonyl, increasing electrophilicity while tolerating moisture.
  • Catalyst Prep: Suspend

    
     (10 mol%) and 
    
    
    
    (10 mol%) in Acetonitrile (MeCN).
  • Mixing: Add the Hindered Piperidine (1.2 equiv) and Michael Acceptor (1.0 equiv).

  • Execution: Stir at reflux (80°C) for 4–12 hours.

    • Why Reflux? Steric hindrance raises the activation energy barrier.

  • Quench: Cool to RT. Dilute with water and extract with DCM.

  • Purification: Flash column chromatography (usually required due to lower conversion rates).

Decision Logic for Protocol Selection

Use the following logic flow to determine the optimal experimental setup for your specific substrate.

ProtocolSelection Start Start: Select Substrates CheckSterics Is Piperidine Sterically Hindered? Start->CheckSterics CheckSolubility Are Reagents Water Stable? CheckSterics->CheckSolubility No (Simple) ProtocolB Protocol B: Lewis Acid (CeCl3) (High Energy) CheckSterics->ProtocolB Yes (2,6-subst) ProtocolA Protocol A: On-Water / Neat (Green, Fast) CheckSolubility->ProtocolA Yes ProtocolC Protocol C: High Pressure / Ionic Liquid CheckSolubility->ProtocolC No (Hydrophobic)

Caption: Decision tree for selecting the appropriate Aza-Michael protocol based on steric and solubility constraints.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield Retro-Michael reaction during workup.Avoid heating during evaporation. Store product at -20°C. Do not distill; use column chromatography.
Polymerization Acceptor polymerized before amine addition.Add a radical inhibitor (Hydroquinone, 1%) to the reaction mixture.
No Reaction Steric hindrance or deactivated acceptor.Switch to Protocol B (Lewis Acid) or use Ultrasound irradiation to overcome activation barrier.
Multiple Spots on TLC Bis-addition (if primary amine used) or hydrolysis.Ensure stoichiometry is strictly 1:1. Use anhydrous conditions if ester hydrolysis is observed.

References

  • Mechanistic Overview & Kinetics

    • Rulev, A. Y. (2011). "Aza-Michael addition of amines to activated alkenes."[2][1][3][4] Russian Chemical Reviews.

    • (General Journal Link for verification)

  • Green Chemistry (On-Water Protocols)

    • Bandyopadhyay, D., et al. (2012).[5] "Ultrasound-assisted aza-Michael reaction in water: a green procedure." Ultrasonics Sonochemistry.

  • Catalytic Methods (Lewis Acids & Ionic Liquids)

    • Izquierdo, S., et al. (2024).[4] "Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach." RSC Advances.

  • Retro-Michael Instability

    • Kalia, J., et al. (2018). "Addressing the retro-Michael instability of maleimide bioconjugates." Drug Discovery Today: Technologies.
  • Stereoselective Approaches

    • Beilstein Journals (2013). "Recent advances in organocatalytic asymmetric aza-Michael reactions."

Sources

Application Notes and Protocols: The Robinson Annulation for Piperidone Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fused Piperidone Scaffolds

The piperidone ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals. Its prevalence is due to its ability to present substituents in a well-defined three-dimensional orientation, enabling precise interactions with biological targets. Fusing a carbocyclic ring to the piperidone core via annulation strategies dramatically increases molecular complexity and rigidity, providing access to novel chemical space for drug discovery.

The Robinson annulation, a classic and powerful carbon-carbon bond-forming reaction discovered by Sir Robert Robinson in 1935, is a cornerstone of six-membered ring synthesis.[1][2] This tandem reaction, which combines a Michael addition with an intramolecular aldol condensation, has been extensively applied to the synthesis of steroids and terpenes.[1][3][4] Its adaptation for heterocyclic ketones, specifically piperidones, offers a robust and efficient route to construct fused bicyclic nitrogen-containing systems, which are of significant interest to researchers in drug development. This guide provides an in-depth overview of the mechanism, a detailed experimental protocol, and key insights for the successful application of the Robinson annulation to piperidone substrates.

Reaction Mechanism: A Tale of Two Condensations

The Robinson annulation is a masterful sequence of two fundamental organic reactions: a Michael addition followed by an intramolecular aldol condensation.[5][6] The overall process results in the formation of a six-membered ring with a characteristic α,β-unsaturated ketone moiety.

The sequence begins with the deprotonation of the α-carbon of a piperidone (the Michael donor) by a base to form a nucleophilic enolate. This enolate then attacks an α,β-unsaturated ketone, most commonly methyl vinyl ketone (MVK), in a conjugate or 1,4-addition (the Michael reaction).[2][7] This step forms a 1,5-dicarbonyl intermediate.

Under the reaction conditions, this intermediate is not typically isolated.[1] Instead, a second enolate is formed by deprotonation of another α-carbon, which then attacks the other carbonyl group in an intramolecular fashion. This ring-closing step is an aldol addition, which yields a bicyclic β-hydroxy ketone.[8] Finally, this intermediate readily undergoes a base-catalyzed dehydration (elimination of water) to afford the final, thermodynamically stable, fused α,β-unsaturated piperidone system.[5]

Robinson_Annulation_Piperidone Mechanism of Robinson Annulation on a Piperidone System cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation Piperidone N-R-4-Piperidone Enolate1 Piperidone Enolate Piperidone->Enolate1 Deprotonation MichaelAdduct Michael Adduct (1,5-Diketone) Enolate1->MichaelAdduct Nucleophilic Attack H2O1 H₂O MVK Methyl Vinyl Ketone (MVK) MVK->MichaelAdduct Enolate2 Intramolecular Enolate MichaelAdduct->Enolate2 Deprotonation AldolAdduct Bicyclic β-Hydroxy Ketone (Aldol Addition Product) Enolate2->AldolAdduct Cyclization H2O2 H₂O FinalProduct Fused α,β-Unsaturated Piperidone (Annulation Product) AldolAdduct->FinalProduct Dehydration H2O_elim - H₂O Base1 Base (-OH) Base2 Base (-OH)

Caption: The Robinson annulation mechanism on a piperidone substrate.

Detailed Experimental Protocol: Synthesis of a Fused Bicyclic Piperidone

This protocol describes a general procedure for the Robinson annulation of an N-substituted-4-piperidone with methyl vinyl ketone.

Objective: To synthesize an N-substituted hexahydronaphthalenone derivative.

Materials:

  • N-Benzyl-4-piperidone (1.0 equiv)

  • Methyl vinyl ketone (MVK) (1.2 equiv)

  • Sodium ethoxide (NaOEt) (0.5 equiv)

  • Anhydrous ethanol (Solvent)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (for extraction)

  • Hexanes (for chromatography)

Apparatus:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure:

Part 1: Reaction Setup

  • Preparation: To a 100 mL oven-dried round-bottom flask, add N-benzyl-4-piperidone (e.g., 5.0 g, 26.4 mmol).

  • Solvent Addition: Add anhydrous ethanol (50 mL) to the flask and stir the mixture until the piperidone is fully dissolved.

  • Inert Atmosphere: Place the flask under an inert atmosphere of nitrogen. This is crucial to prevent side reactions involving atmospheric moisture and oxygen.

  • Base Addition: Carefully add sodium ethoxide (e.g., 0.9 g, 13.2 mmol) to the solution. Stir for 15 minutes at room temperature to ensure complete formation of the enolate. The base is used catalytically and initiates the Michael addition.

  • Michael Acceptor Addition: Add methyl vinyl ketone (e.g., 2.78 mL, 31.7 mmol) dropwise to the reaction mixture over 10 minutes using a syringe. Slow addition is recommended to control the exothermic reaction and minimize MVK polymerization.[4]

Part 2: Reaction and Monitoring

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every hour. A typical mobile phase would be 30% ethyl acetate in hexanes. The reaction is complete when the starting piperidone spot is no longer visible. Typical reaction times range from 4 to 8 hours.

Part 3: Workup and Isolation

  • Quenching: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl solution (30 mL) to neutralize the excess base.

  • Solvent Removal: Remove the ethanol using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). The organic layers will contain the desired product.

  • Washing: Combine the organic extracts and wash them sequentially with water (50 mL) and then brine (50 mL). The brine wash helps to remove any residual water from the organic phase.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

Part 4: Purification and Characterization

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the pure fractions and remove the solvent to yield the final product. Characterize the structure and confirm its purity using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Key Parameters and Optimization Strategies

The success of the Robinson annulation on piperidone systems can be highly dependent on the reaction conditions. Careful optimization of these parameters is key to achieving high yields and minimizing side products.

ParameterReagent/Condition OptionsEffect and Expert Insights
Base Strong Bases: NaOEt, KOH, NaH, KOtBu Weaker Amine Bases: Pyrrolidine, Piperidine[4][7]Strong alkoxide bases are commonly used to drive the reaction to completion. However, they can promote the polymerization of MVK.[4] Amine catalysts like pyrrolidine can favor the reaction through an enamine intermediate, which can sometimes provide cleaner reactions and is a cornerstone of asymmetric variants.[5][9][10] The choice of base can significantly impact the equilibrium of the Michael and aldol steps.
Solvent Protic: Ethanol, Methanol Aprotic: THF, Toluene, DMSOProtic solvents like ethanol are common as they readily dissolve the ionic intermediates and reagents. Aprotic solvents may be used in specific cases, for instance, when using strong, non-nucleophilic bases like NaH.
Temperature Room Temperature to RefluxWhile the Michael addition can often proceed at lower temperatures, the subsequent intramolecular aldol condensation and especially the final dehydration step typically require heating to go to completion.[7]
Michael Acceptor Methyl Vinyl Ketone (MVK) MVK Equivalents: β-chloroketones, Mannich bases, α-silylated vinyl ketones[4][11]MVK is prone to polymerization under basic conditions, which is a primary cause of low yields.[4] Using MVK equivalents that generate the reactive species in situ can maintain a low steady-state concentration, mitigating polymerization and improving overall yield.[11]
Stereocontrol Catalyst: L-proline and its derivativesFor creating chiral centers, asymmetric catalysis is employed. Chiral amines like L-proline catalyze the reaction enantioselectively, which is of paramount importance in the synthesis of biologically active molecules.[1]

Applications in Drug Development and Natural Product Synthesis

The fused bicyclic piperidone cores synthesized via the Robinson annulation are valuable intermediates for complex molecule synthesis. These rigid scaffolds serve as excellent starting points for constructing a wide array of biologically active compounds, including alkaloids and potential therapeutics targeting the central nervous system. The α,β-unsaturated ketone functionality in the product is a versatile "synthetic handle," allowing for further modifications such as conjugate additions, epoxidations, and reductions to introduce additional complexity and functional groups.[7] The application of this reaction in the total synthesis of steroids like cortisone and natural products such as the Wieland-Miescher ketone highlights its enduring power and versatility in modern organic chemistry.[1]

Troubleshooting Common Issues

  • Low Yield: The most common issue is the polymerization of the Michael acceptor.[4]

    • Solution: Add the Michael acceptor slowly to the reaction mixture at a controlled temperature. Consider using an MVK equivalent that generates the acceptor in situ.[11]

  • Formation of Multiple Products: In cases of unsymmetrically substituted piperidones, regioselectivity issues can arise, leading to different annulation products.

    • Solution: The regioselectivity is often thermodynamically controlled. Adjusting the base and reaction temperature can favor the formation of the more stable product. Protecting groups can also be employed to block one of the α-positions.

  • Incomplete Reaction: The reaction may stall after the Michael addition, without subsequent cyclization.

    • Solution: The aldol condensation and dehydration steps often require more forcing conditions. Increasing the reaction temperature or switching to a different base/solvent system may be necessary to drive the reaction to completion.[7] Some protocols perform the reaction in two distinct steps to optimize conditions for both the Michael and aldol stages separately.[2]

References

  • A Concise Synthesis of 3-piperdinones and 4-Methyl 3-piperdinones via Aldol Strategy. (n.d.). International Journal of Pharmaceutical and Chemical Sciences. Retrieved from [Link]

  • Robinson annulation. (n.d.). Wikipedia. Retrieved from [Link]

  • Ring formations catalyzed by piperidinium acetate: Robinson annulation? (2023, October 25). Chemistry Stack Exchange. Retrieved from [Link]

  • Gotor-Fernández, V., et al. (2017). Finding Lead Catalytic Systems for a Rare Version of Enantioselective Robinson Annulation: Integration of Fluorogenic Assays in Catalyst Screening. ACS Omega. Retrieved from [Link]

  • Gotor-Fernández, V., et al. (2017). Finding Lead Catalytic Systems for a Rare Version of Enantioselective Robinson Annulation: Integration of Fluorogenic Assays in Catalyst Screening. ACS Omega. Retrieved from [Link]

  • Robinson Annulation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Robinson Annulation. (2025, March 23). J&K Scientific LLC. Retrieved from [Link]

  • Illustrated Glossary of Organic Chemistry - Robinson annulation (Robinson annelation). (n.d.). UCLA Chemistry. Retrieved from [Link]

  • The Robinson Annulation. (2018, December 10). Master Organic Chemistry. Retrieved from [Link]

  • An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. (2023, October 25). ACS Publications. Retrieved from [Link]

  • Robinson Annulation. (n.d.). ResearchGate. Retrieved from [Link]

  • Advances in Piperidone Synthesis Techniques. (n.d.). Scribd. Retrieved from [Link]

  • Robinson Annulation Mechanism & Examples. (n.d.). Total Synthesis. Retrieved from [Link]

  • Banerjee, A. K. (2025, February 7). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Juniper Publishers. Retrieved from [Link]

  • The suggested mechanism for the Robinson annulation reaction. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Common side products in the synthesis of piperidones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Piperidone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of piperidone scaffolds. Piperidones are crucial intermediates in the synthesis of a vast array of pharmaceuticals and natural products. However, their synthesis is often accompanied by the formation of undesired side products, leading to reduced yields and complex purification procedures.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments. The advice herein is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems observed during piperidone synthesis and offers actionable solutions based on mechanistic understanding.

Issue 1: Low yield of the desired piperidone in Dieckmann Condensation with multiple side products observed on TLC/LC-MS.

Question: I am performing an intramolecular Dieckmann condensation to synthesize a 4-piperidone derivative. My yield is consistently low, and the crude NMR shows a complex mixture. What are the likely side products, and how can I minimize their formation?

Answer: The Dieckmann condensation, while powerful for forming five- and six-membered rings, is susceptible to several side reactions, especially when synthesizing piperidones.[1][2][3][4]

Common Side Products:

  • Intermolecular Claisen Condensation Products (Dimerization): If the concentration of your diester starting material is too high, intermolecular condensation can compete with the desired intramolecular cyclization, leading to dimeric and oligomeric byproducts.[1] This is particularly problematic when attempting to form rings larger than seven members.[1]

  • Amidation: If your reaction conditions are too harsh (e.g., prolonged heating) or if an inappropriate base is used, the amine moiety can react with the ester groups, leading to amide formation.[5]

  • Products of Base-Induced Decomposition: Strong bases can promote decomposition of starting materials or the product, especially at elevated temperatures.[5]

Troubleshooting Protocol:

  • High Dilution Conditions: To favor intramolecular cyclization, perform the reaction under high-dilution conditions (typically ≤ 0.1 M). This can be achieved by slowly adding the diester solution to a solution of the base over an extended period.

  • Choice of Base and Solvent:

    • Use a sterically hindered, non-nucleophilic base like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or toluene.[1] This minimizes side reactions compared to using sodium ethoxide in ethanol.[1]

    • Polar aprotic solvents like THF can enhance enolate stability.[1]

  • Temperature Control: Running the reaction at lower temperatures can help minimize decomposition and other side reactions.[1]

  • Acidic Workup: Ensure a careful acidic workup to protonate the resulting β-keto ester enolate.

Workflow for Minimizing Side Products in Dieckmann Condensation:

cluster_0 Problem: Low Yield & Side Products cluster_1 Potential Causes cluster_2 Solutions Low Yield Low Yield Intermolecular Condensation Intermolecular Condensation Low Yield->Intermolecular Condensation Amidation Amidation Low Yield->Amidation Decomposition Decomposition Low Yield->Decomposition High Dilution High Dilution Intermolecular Condensation->High Dilution  favors intramolecular reaction Optimize Base/Solvent Optimize Base/Solvent Amidation->Optimize Base/Solvent  use non-nucleophilic base Temperature Control Temperature Control Decomposition->Temperature Control  reduce thermal stress

Caption: Troubleshooting workflow for Dieckmann condensation.

Issue 2: Formation of incompletely reduced or over-reduced products in the synthesis of piperidones via reductive amination.

Question: I am synthesizing a substituted piperidone via reductive amination of a dicarbonyl compound. My final product is contaminated with what appears to be a hydroxylated intermediate and a fully reduced piperidine. How can I improve the selectivity of this reaction?

Answer: Reductive amination is a versatile method for constructing the piperidine skeleton.[6] However, controlling the extent of reduction is crucial to avoid unwanted side products.

Common Side Products:

  • Incompletely Reduced Intermediates: The reaction proceeds through the formation of an imine or enamine, which is then reduced.[7] If the reduction is not complete, you may isolate hydroxylated or amino-aldehyde/ketone intermediates.

  • Over-reduction to Piperidine: The ketone functionality of the desired piperidone can be further reduced to a hydroxyl group, yielding a piperidinol, or fully reduced to a methylene group, depending on the reducing agent and reaction conditions.[8] Catalytic hydrogenation, in particular, can lead to over-reduction if not carefully controlled.[8]

Troubleshooting Protocol:

  • Choice of Reducing Agent:

    • For the reduction of an imine/enamine intermediate to the piperidone, mild reducing agents are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is less likely to reduce the ketone.[9]

    • Sodium cyanoborohydride (NaBH₃CN) can also be used, often in the presence of a Lewis acid to facilitate imine formation.[6][9]

    • Avoid strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with harsh conditions if you want to preserve the ketone group.[10]

  • pH Control: The formation of the imine/enamine intermediate is pH-dependent. Maintaining a slightly acidic pH (around 5-6) is often optimal.

  • Stepwise vs. One-Pot Procedure: Consider a stepwise approach where you first form the imine/enamine and then add the reducing agent. This can sometimes provide better control over the reaction.

Reducing AgentTypical Use in Piperidone SynthesisPotential Side Products
NaBH(OAc)₃ One-pot reductive amination to form the piperidone ring.Generally selective for imine/enamine reduction.
NaBH₃CN Reductive amination, often with a Lewis acid catalyst.[6][9]Can be selective, but care must be taken with stoichiometry.
H₂, Pd/C Can be used, but prone to over-reduction of the ketone.[8]Piperidinol, Piperidine.
LiAlH₄ Too strong; will reduce the ketone to an alcohol.[10]Piperidinol.
Issue 3: Unexpected side products in the Hantzsch synthesis of dihydropyridines, precursors to piperidones.

Question: I am using the Hantzsch synthesis to prepare a dihydropyridine, which I plan to convert to a piperidone. However, I am getting a low yield of the desired product and several other spots on my TLC. What could be going wrong?

Answer: The Hantzsch dihydropyridine synthesis is a multi-component reaction that can be prone to side reactions if not optimized.[11][12]

Common Side Products:

  • Knoevenagel Condensation Product: The reaction of the aldehyde with the β-keto ester forms an α,β-unsaturated carbonyl intermediate via a Knoevenagel condensation.[12] This intermediate can sometimes be isolated as a side product.

  • Michael Adducts: The enamine formed from the β-keto ester and ammonia can undergo a Michael addition with the Knoevenagel product.[12] Incomplete cyclization can lead to the isolation of this acyclic intermediate.

  • Oxidized Pyridine: The desired dihydropyridine product can be sensitive to oxidation, leading to the formation of the corresponding aromatic pyridine, especially if the reaction is exposed to air for prolonged periods or if oxidizing agents are present.[11]

Troubleshooting Protocol:

  • Reaction Conditions:

    • The classical Hantzsch synthesis often involves refluxing in ethanol, which can lead to side reactions due to prolonged heating.[11] Consider using milder conditions or alternative energy sources like microwave irradiation, which has been shown to improve yields and reduce reaction times.[11]

    • Running the reaction in aqueous micelles with a catalyst like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation has also been reported to give high yields.[11]

  • Stoichiometry: Ensure the correct stoichiometry of the reactants (1 equivalent of aldehyde, 2 equivalents of β-keto ester, and 1 equivalent of a nitrogen source).

  • Inert Atmosphere: To prevent premature oxidation of the dihydropyridine product, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Mechanism Overview and Side Product Formation in Hantzsch Synthesis:

cluster_main Hantzsch Dihydropyridine Synthesis Aldehyde + β-Keto Ester Aldehyde + β-Keto Ester Knoevenagel Product Knoevenagel Product Aldehyde + β-Keto Ester->Knoevenagel Product Knoevenagel Condensation Michael Adduct Michael Adduct Knoevenagel Product->Michael Adduct β-Keto Ester + Ammonia β-Keto Ester + Ammonia Enamine Enamine β-Keto Ester + Ammonia->Enamine Enamine->Michael Adduct Michael Addition Dihydropyridine Dihydropyridine Michael Adduct->Dihydropyridine Cyclization & Dehydration Pyridine Pyridine Dihydropyridine->Pyridine Oxidation

Caption: Key intermediates and potential side products in the Hantzsch synthesis.

Frequently Asked Questions (FAQs)

Q1: I am observing the formation of an enamine as a significant byproduct in my piperidone synthesis. Why is this happening and how can I prevent it?

A1: Enamine formation is a common side reaction, particularly in syntheses involving the reaction of a secondary amine with a ketone or aldehyde.[13] In the context of piperidone synthesis, enamines can arise from the reaction of a piperidone product with a secondary amine present in the reaction mixture. They can also be intermediates in certain synthetic routes.[7] To minimize enamine formation as a final side product, ensure that all secondary amines are consumed during the reaction or removed during workup. If the enamine is an intermediate, ensure that the subsequent reaction step (e.g., reduction) goes to completion.

Q2: My purified piperidone is a yellow oil, but the literature reports it as a white solid. What could be the cause of this discoloration?

A2: The yellow discoloration of piperidines and their derivatives is often due to oxidation.[14] These compounds can be susceptible to air oxidation, especially if stored for extended periods or exposed to light. To obtain a pure, colorless product, consider re-purification by column chromatography or distillation, and store the final compound under an inert atmosphere in a dark, cool place.[15]

Q3: Can the N-substituent on my piperidone precursor influence the formation of side products?

A3: Yes, the nature of the N-substituent can significantly impact the reaction outcome. For instance, in the alkylation of 4-piperidones, strongly electron-withdrawing protecting groups like sulfonyl or benzoyl can increase the acidity of the α-protons, potentially leading to fragmentation of the piperidone ring via β-elimination as a side reaction.[16] The choice of N-protecting group is therefore a critical parameter to consider and optimize for your specific synthesis.

Q4: I am attempting an N-alkylation of 4-piperidone and observing low conversion. What are some common pitfalls?

A4: N-alkylation of 4-piperidone can be challenging. 4-Piperidone is often supplied as its hydrochloride monohydrate, which is not very reactive.[17] A base, such as potassium carbonate, is required to liberate the free amine for alkylation.[17] The choice of solvent is also crucial; DMSO has been reported as an effective solvent for this transformation.[17] In some cases, direct alkylation may be inefficient, and a reductive amination approach using an aldehyde and a suitable reducing agent might be a more effective strategy.[17]

Q5: During the purification of my piperidone product by column chromatography, I am observing streaking and poor separation. What can I do to improve this?

A5: The basic nature of the piperidone nitrogen can cause it to interact strongly with the acidic silica gel, leading to streaking and poor separation. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent system. This will neutralize the acidic sites on the silica gel and improve the chromatography.

References

  • Benchchem. (n.d.). Common side reactions and byproducts in 2-Piperidinol synthesis.
  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4813. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • Matassini, C., Clemente, F., & Goti, A. (2012). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2012(1), 48-67. Retrieved from [Link]

  • Moussa, Z., & Al-Zahrani, F. (2019). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry, 2019(44), 7349-7362. Retrieved from [Link]

  • Benchchem. (n.d.). Purification techniques for Piperidine-1-carbonyl azide.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Bruin, G., et al. (2017). Cobalt-Catalyzed Radical Intramolecular Cyclization of Linear Amino-Aldehydes.
  • Zaragoza, F. (2024, October 12). Preparation of Piperidines, Part 3: Substituted at Position 4 [Video]. YouTube. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2012, July 1). N-alkylation of 4-piperidone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-piperidones. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (1968). Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Retrieved from [Link]

  • ScholarWorks@CWU. (2021, December 20). Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2013, October 1). N-alkylation of 4-piperidone. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination and amide synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2025, April 16). Enamines. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2005, May 5). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]

  • The Journal of Organic Chemistry. (1981). Synthesis and gramine alkylation of some 3-piperidones. Synthetic route to 2-(3-indolylmethyl)-4-piperidineacetic acid derivatives. Retrieved from [Link]

  • Youngstown State University. (n.d.). Enamine formation from cyclic ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • ResearchGate. (2014, November 21). What are the best methods for Piperidine purification alternatives to distillation? Retrieved from [Link]

  • Biochemical Journal. (1967). The dimerization of Δ1-piperidine-2-carboxylic acid. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2018, January 18). Piperidine from the hydrolysis of piperine. Retrieved from [Link]

  • Tetrahedron. (2002). Recent advances in the synthesis of piperidones and piperidines. Retrieved from [Link]

  • DTIC. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]

  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • ResearchGate. (2015, October 9). Synthesis of N-Substituted piperidines from piperidone. Retrieved from [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

  • Reddit. (2021, May 6). Experimental Help for Dieckmann Condensation. Retrieved from [Link]

  • SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2013, October 1). N-alkylation of 4-piperidone. Retrieved from [Link]

  • Chemistry Notes. (n.d.). Dieckmann Condensation Mechanism, Examples and Application. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction and Mechanism of Dieckmann reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Hantzsch-like three-component synthesis of bis(1,4-dihydropyridines) and bis(fused-1,4-dihydropyridines) linked to piperazine co. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2005, May 5). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of Piperidones by MCR. Retrieved from [Link]

Sources

Technical Support Center: Prevention of Racemization in Chiral Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for chiral piperidine chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter the critical challenge of maintaining stereochemical integrity during chemical transformations. Chiral piperidines are among the most prevalent heterocyclic motifs in pharmaceuticals, and controlling their enantiopurity is paramount for ensuring safety and efficacy.[1][2]

This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of racemization.

Troubleshooting Guide: Diagnosing and Solving Racemization

This section addresses specific experimental issues in a problem-and-solution format.

Issue 1: Significant Racemization Detected After an N-Alkylation Reaction
  • Symptoms: You start with an enantiopure 2-substituted piperidine, but after reacting it with an alkyl halide to functionalize the nitrogen, chiral analysis shows a significant loss of enantiomeric excess (ee%).

  • Potential Causes:

    • Harsh Reaction Conditions: High temperatures and the use of strong, unhindered bases can provide the energy needed to overcome the activation barrier for racemization.[3]

    • SN1 Pathway: If the alkyl halide is prone to forming a stable carbocation (e.g., a tertiary or benzylic halide), the reaction may proceed through an SN1 mechanism. However, this is less likely to be the direct cause of racemization at a pre-existing chiral center on the piperidine ring itself, unless it facilitates a separate racemizing pathway.

    • Enamine/Enolate Intermediate: For piperidines with chirality at the C2 or C6 position, a common and potent racemization pathway is the formation of a planar, achiral enamine intermediate. A strong base can abstract the proton from the chiral carbon, leading to this intermediate. Subsequent protonation or reaction can occur from either face, resulting in a racemic mixture.[3][4]

  • Solutions & Strategic Protocols:

    • Strategy A: Optimize Direct Alkylation Conditions.

      • Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate, starting at 0 °C and only warming to room temperature if necessary.[3]

      • Select a Milder Base: Avoid strong bases like NaH or LDA. Instead, use weaker, non-nucleophilic, or sterically hindered bases.

        Base Rationale
        K₂CO₃ or Cs₂CO₃ Mild inorganic bases, often sufficient for alkylation with reactive halides.
        DIPEA (Hünig's Base) A sterically hindered amine base that is less likely to cause deprotonation at the alpha-carbon.[5][6]

        | 2,4,6-Collidine | A sterically hindered base known to minimize racemization in sensitive systems.[5] |

    • Strategy B: Switch to Reductive Amination. Reductive amination is an excellent and often superior alternative to direct alkylation for preventing racemization.[7] It involves reacting the chiral piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. This method avoids the use of strong bases and halides.

Experimental Protocol: Low-Racemization N-Alkylation via Reductive Amination
  • Dissolution: Dissolve the chiral piperidine (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Acid Catalyst (Optional): For less reactive carbonyls, a catalytic amount of acetic acid (0.1 eq.) can be added to facilitate iminium ion formation.

  • Reducing Agent Addition: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) to the mixture in portions at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting N-alkylated piperidine using column chromatography.

Issue 2: Racemization During a Reaction Involving the α-Carbon
  • Symptoms: You are attempting to deprotonate the α-carbon of an N-protected chiral piperidine for subsequent alkylation or other functionalization, but the product is either fully or partially racemized.

  • Potential Causes:

    • Formation of a Planar Intermediate: The use of a strong base (e.g., n-BuLi, LDA) abstracts the proton at the chiral center, creating a planar, sp²-hybridized, and therefore achiral, carbanion/enolate intermediate.[4] Quenching this intermediate with an electrophile or a proton source occurs from both faces, leading to racemization.

    • Protecting Group Influence: The N-protecting group significantly influences the acidity of the α-proton. Electron-withdrawing groups can increase this acidity, potentially making the proton easier to remove.

  • Solutions & Strategic Protocols:

    • Strategy: Use a Chiral Modifier. To control the stereochemistry of the deprotonation and subsequent reaction, use a chiral ligand in conjunction with your base. This forms a chiral organolithium complex that can selectively deprotonate or deliver an electrophile to one face of the molecule.

    • Example Application: The use of n-BuLi with the chiral ligand (-)-sparteine has been shown to achieve kinetic resolution of 2-arylpiperidines by selectively deprotonating one enantiomer over the other, allowing for enantioenriched functionalization.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of racemization for chiral piperidines?

A1: Racemization is the conversion of an enantiopure compound into an equal mixture of both enantiomers.[9] For chiral piperidines, two mechanisms are predominant:

  • Deprotonation/Reprotonation: This occurs at a chiral carbon with an acidic proton. A base removes the proton to form a planar, achiral intermediate (like a carbanion or enolate). Reprotonation can then happen from either face of the plane, resulting in a racemic mixture.[3][4] This is common for centers alpha to a carbonyl or other activating group.

  • Formation of Achiral Intermediates: Reactions that proceed through a planar, achiral intermediate, such as a carbocation formed during an Sₙ1 reaction, will lead to racemization.[9] If a leaving group at the chiral center departs, the resulting carbocation can be attacked by a nucleophile from either side.

cluster_mech1 Mechanism 1: Deprotonation-Reprotonation cluster_mech2 Mechanism 2: Achiral Intermediate Formation Enantiopure (R)-Piperidine Planar Planar Achiral Intermediate (Enolate/Carbanion) Enantiopure->Planar - H⁺ Base Base Racemate1 Racemic Mixture (R)- and (S)-Piperidine Planar->Racemate1 + H⁺ ChiralLG (R)-Piperidine-LG Carbocation Planar Achiral Carbocation ChiralLG->Carbocation - LG⁻ Racemate2 Racemic Mixture (R)- and (S)-Piperidine-Nu Carbocation->Racemate2 + Nu⁻ Nucleophile Nu⁻

Caption: Primary racemization pathways for chiral piperidines.

Q2: How does the choice of N-protecting group influence the risk of racemization?

A2: The N-protecting group is critical for controlling racemization. Urethane-based protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) are generally effective because the nitrogen lone pair is delocalized into the carbonyl group.[3] This delocalization makes the nitrogen less basic and less likely to participate in side reactions. It also influences the electronics of the entire ring.

Protecting GroupStructureRemoval ConditionsImpact on Racemization Prevention
Boc -COOtBuMild Acid (TFA)Excellent. Reduces nitrogen nucleophilicity. Stable to bases and hydrogenolysis. Widely used.[10]
Cbz (Z) -COOBnHydrogenolysis (H₂/Pd), Strong Acid (HBr/AcOH)Very Good. Classic protecting group, resistant to racemization during coupling.[11]
Fmoc -COOFmMild Base (Piperidine)Good, but context-dependent. The use of piperidine for deprotection can itself be a basic condition that may induce racemization in sensitive substrates.[3][11]
Q3: Which analytical techniques are best for confirming the enantiomeric purity of my piperidine derivative?

A3: Accurately determining the enantiomeric excess (ee%) is crucial. The primary methods are chromatographic.[12] The choice depends on the compound's properties and available equipment.[13]

TechniquePrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[13]High resolution, broad applicability, well-established.[14]May require method development; requires a UV chromophore.[13]
Chiral SFC Supercritical fluid (e.g., CO₂) as the mobile phase with a CSP.Faster analysis, more environmentally friendly than HPLC.Less common instrumentation.
Chiral GC Separation of volatile enantiomers on a chiral capillary column.High resolution, cost-effective for volatile compounds.[13]Compound must be volatile or derivatized to be volatile.

Note: For compounds lacking a UV-absorbing chromophore for HPLC detection, a pre-column derivatization step with a chromophoric agent is often necessary.[13][15][16]

Q4: What should I do if I suspect racemization has occurred?

A4: Follow this systematic troubleshooting workflow to identify the cause and find a solution.

cluster_causes 3. Investigate Potential Causes cluster_solutions 4. Implement Solutions start Racemization Suspected (Low ee%) check_method 1. Verify Analytical Method Is the separation valid? start->check_method isolate_step 2. Isolate Racemizing Step Analyze intermediates and starting material. check_method->isolate_step cause_base Strong Base Used? isolate_step->cause_base cause_temp High Temperature? cause_base->cause_temp No sol_base Use Milder/Hindered Base (K₂CO₃, DIPEA) cause_base->sol_base Yes cause_reagents Harsh Reagents? (e.g., strong acid/base) cause_temp->cause_reagents No sol_temp Lower Reaction Temp (e.g., 0 °C or below) cause_temp->sol_temp Yes sol_reagents Change Strategy (e.g., Reductive Amination, Orthogonal Protecting Group) cause_reagents->sol_reagents re_evaluate 5. Re-run and Analyze sol_base->re_evaluate sol_temp->re_evaluate sol_reagents->re_evaluate

Caption: Troubleshooting workflow for racemization events.

References

  • Various Authors. (n.d.). Different approaches for synthesis of enantiopure 2‐substituted piperidine derivatives.
  • BenchChem. (2025). Avoiding racemization during the synthesis of chiral piperidine acids.
  • BenchChem. (n.d.). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
  • BenchChem. (2025). Determining Enantiomeric Purity of 3-Aminopiperidines: A Comparative Guide to Analytical Methods.
  • Zhang, Y. W., et al. (2012). Determination of Enantiomeric Purity of 2-Piperidinemethanamine by HPLC Combined With Pre-Column Derivation. Asian Journal of Chemistry.
  • Unknown Author. (n.d.). Determination of Enantiomeric Purity of 2-Piperidinemethanamine by HPLC Combined With Pre-Column Derivation.
  • R Discovery. (n.d.). Enantiopure Piperidines Research Articles.
  • Radboud Repository. (n.d.). Synthesis of piperidine and furopyrrolidine alkaloids.
  • BenchChem. (2025). Determining Enantiomeric Purity: A Comparative Guide for trans-2-Piperidin-1-ylcyclopentanol.
  • Unknown Author. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis.
  • Unknown Author. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • ORCA – Online Research @ Cardiff. (n.d.). Racemization in Drug Discovery.
  • Wikipedia. (n.d.). Racemization.
  • BenchChem. (2025). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis.
  • The University of Manchester. (n.d.). Racemisation in Chemistry and Biology.
  • ResearchGate. (n.d.). Amino Acid-Protecting Groups.
  • BenchChem. (n.d.). Technical Support Center: Prevention of Racemization in Peptide Synthesis.
  • PMC. (n.d.). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers.
  • Unknown Author. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments.
  • St. Paul's Cathedral Mission College. (n.d.). STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization.
  • Zhang, et al. (n.d.). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. PMC.
  • PMC - NIH. (n.d.). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents.
  • ACS Publications. (n.d.). Amino Acid-Protecting Groups | Chemical Reviews.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.

Sources

Improving diastereoselectivity in piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D.) Topic: Improving Diastereoselectivity in Piperidine Synthesis

Welcome to the Technical Support Center

You have reached the Tier 3 Support for Heterocyclic Stereochemistry. We understand that piperidine rings—the structural backbones of blockbusters like paroxetine and ritalin—are notoriously difficult to control. The interplay between 1,2-allylic strain , A-values , and catalyst anchoring often leads to "mixed fractions" and "inseparable diastereomers."

Below are the three most common "Support Tickets" we receive regarding piperidine synthesis, complete with diagnostic workflows, root cause analysis, and validated protocols.

Ticket #101: "I need the trans-isomer, but Hydrogenation keeps giving me cis."

User Report:

"I am hydrogenating a 4-substituted pyridine using PtO₂ in acetic acid. I need the 2,4-trans piperidine, but I am getting >95% cis. What is wrong?"

Root Cause Analysis: Standard heterogeneous hydrogenation of pyridines (especially pyridinium salts) is kinetically controlled .

  • The Anchoring Effect: In acidic media, the pyridine nitrogen is protonated. This pyridinium cation interacts strongly with the electron-rich metal surface.

  • Syn-Addition: The molecule adsorbs "flat" onto the catalyst. Hydrogen adds from the catalyst face (bottom), pushing the substituents "up" (cis relative to the hydrogens, but cis to each other).

  • Result: You are trapping the kinetic product.

The Fix: Switch to Thermodynamic Control To access the trans-isomer (assuming substituents prefer equatorial positions), you must allow the system to equilibrate or use a mechanism that avoids surface adsorption.

Diagnostic Workflow
VariableFor Kinetic (Cis)For Thermodynamic (Trans)
Catalyst PtO₂, Rh/C, Rh(cod)₂Raney Nickel or Na/EtOH
Solvent AcOH, HCl/MeOH (Acidic)EtOH, Amyl Alcohol (Neutral/Basic)
Pressure 1–5 atm50–100 atm (for equilibration)
Temperature RT to 50°C>100°C (forces isomerization)
Protocol 1.1: Thermodynamic Equilibration (The "Trans" Route)

Use this when the 4-substituent is bulky (e.g., Phenyl, t-Butyl).

  • Prepare Catalyst: Wash Raney Nickel (W2 or W4 grade) thoroughly with EtOH to remove alkali traces (unless Bouveault-Blanc conditions are desired).

  • Loading: Suspend substrate (1.0 equiv) in EtOH. Add Raney Ni (20 wt%).

  • Reaction: Hydrogenate at 100–120°C and 50–80 bar H₂ for 24–48 hours.

    • Why? High T/P facilitates the reversible dehydrogenation-hydrogenation mechanism, allowing the ring to flip to the lower-energy all-equatorial (trans) chair conformation.

  • Workup: Filter through Celite (Caution: Pyrophoric).

Visualizing the Mechanism

Hydrogenation Fig 1. Kinetic vs. Thermodynamic Control in Pyridine Reduction cluster_kinetic Kinetic Path (Acidic/PtO2) cluster_thermo Thermodynamic Path (Raney Ni/High T) Pyridine Pyridine (Flat Adsorption) H_Surface H2 / Catalyst Surface Pyridine->H_Surface Anchoring Cis_Product Cis-Piperidine (Syn-Addition) H_Surface->Cis_Product Fast Equilibrium Isomerization (Reversible Dehydrogenation) Cis_Product->Equilibrium High Temp Trans_Product Trans-Piperidine (All Equatorial) Equilibrium->Trans_Product Stable Chair

Caption: Kinetic reduction favors syn-addition (cis). High temperature allows equilibration to the thermodynamic (trans) product.

Ticket #205: "My Beak-Lee Lithiation yields are inconsistent."

User Report:

"I'm trying to functionalize N-Boc-piperidine at the alpha position using s-BuLi/TMEDA. Sometimes I get 80% yield, sometimes 20%. The enantioselectivity (using sparteine) is poor."[1]

Root Cause Analysis: The "Beak-Lee" lithiation relies on a Complex Induced Proximity Effect (CIPE) . The lithium must coordinate to the Boc carbonyl oxygen before deprotonating the alpha-proton.

  • Temperature Sensitivity: At -78°C, the lithiated intermediate is stable. Above -50°C, it decomposes via elimination to form an enecarbamate.

  • Solvent Interference: THF coordinates Lithium too strongly compared to Diethyl Ether (Et₂O), sometimes disrupting the specific Boc-Li chelation required for stereocontrol.

  • Piperidine vs. Pyrrolidine: N-Boc-piperidine is significantly harder to deprotonate than N-Boc-pyrrolidine due to conformational flexibility (chair flip).

Troubleshooting Matrix
IssueDiagnosisCorrective Action
Low Yield Decomposition of Lithio-speciesEnsure T < -78°C during lithiation. Quench immediately (within 15-30 mins).
Racemic Product Ligand Mismatch(-)-Sparteine works well for pyrrolidines but poorly for piperidines.[1] Use (+)-Sparteine Surrogates (O'Brien's diamine).[1]
No Reaction AggregationAdd TMEDA (1.2 equiv) to break BuLi hexamers into reactive monomers.
Protocol 2.1: Optimized Alpha-Lithiation (Beak Conditions)
  • Setup: Flame-dry a flask under Argon. Add N-Boc-piperidine (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous Et₂O (not THF).

  • Cooling: Cool strictly to -78°C .

  • Lithiation: Add s-BuLi (1.2 equiv, cyclohexane solution) dropwise down the side of the flask.

    • Critical: Stir for exactly 10–15 minutes. Do not over-stir; the lithiated species is fragile.

  • Trapping: Add the electrophile (e.g., MeI, CO₂, aldehyde) dissolved in Et₂O rapidly.

  • Warm: Allow to warm to RT slowly over 2 hours.

Advanced Tip: For enantioselective synthesis, do not rely on simple kinetic resolution. Use Dynamic Thermodynamic Resolution (DTR) . Warm the lithiated species to -20°C in the presence of a chiral ligand (like O'Brien's diamine) to allow the enantiomers of the organolithium to equilibrate to the more stable complex before quenching.

Lithiation Fig 2. Beak-Lee Lithiation Coordination Complex cluster_fail Failure Mode NBoc N-Boc-Piperidine Complex Pre-Lithiation Complex (CIPE) NBoc->Complex Coordination sBuLi s-BuLi / TMEDA sBuLi->Complex Lithiated Alpha-Lithio Species (Dipole Stabilized) Complex->Lithiated Deprotonation (-78°C) Enecarbamate Enecarbamate (Dead End) Lithiated->Enecarbamate T > -50°C

Caption: The reaction requires a pre-complexation (CIPE) between Li and the Boc oxygen. High temps lead to elimination.

Ticket #308: "Intramolecular cyclization gave the wrong diastereomer."

User Report:

"I am closing a ring via intramolecular SN2 to form a 2,6-disubstituted piperidine. I expected the cis (2,6-syn) product, but got trans."

Root Cause Analysis: Ring closure stereochemistry is dictated by the Transition State (TS) conformation .

  • Baldwin's Rules: 6-exo-tet is favored.

  • Chair-like TS: The carbon chain will fold into a chair-like geometry to displace the leaving group.

  • Substituent Preference: Large groups (R) want to be equatorial in the TS to avoid 1,3-diaxial interactions.

The Fix: A-Value Analysis You must map the transition state. If your leaving group (LG) and nucleophile are positioned such that the R-group is forced axial in the TS, the reaction will be slow or yield the unexpected isomer to relieve strain.

Protocol 3.1: Stereocontrolled Cyclization

Targeting 2,6-cis-piperidines.

  • Substrate Design: Ensure your precursor has a "Z" double bond (if using RCM) or specific relative stereochemistry between the amine and the leaving group.

  • Protecting Groups: Use a bulky N-protecting group (e.g., N-Benzyl or N-Trityl).

    • Why? The bulky group locks the nitrogen lone pair orientation and forces the substituents into specific equatorial/axial slots during the closure.

  • Conditions: Run in non-polar solvents (Toluene) to maximize tight ion pairing if using SN2, or use Pd(0) for Tsuji-Trost cyclizations where the metal template dictates geometry.

References
  • Glorius, F., et al. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry. Link

  • Beak, P., & Lee, W. K. (1989). Alpha-lithiation of N-Boc-heterocycles. Journal of Organic Chemistry. (Fundamental methodology for Module 2).
  • O'Brien, P., et al. (2010). Diamine-Free Lithiation–Trapping of N-Boc Heterocycles using s-BuLi in THF. Organic Letters. Link

  • Coldham, I., et al. (2010). Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine. Journal of the American Chemical Society. Link

  • Bailey, W. F., & Beak, P. (2002). An experimental and computational investigation of the enantioselective deprotonation of Boc-piperidine. Journal of the American Chemical Society. Link

For further assistance, please contact the Heterocycle Core Facility or reply to this thread with your specific substrate structure.

Sources

Optimizing reaction conditions for N-acylation of piperidine esters

Author: BenchChem Technical Support Team. Date: February 2026

Mission: This guide is designed for medicinal chemists and process engineers facing challenges with the N-acylation of piperidine esters. Unlike simple amines, piperidine esters present a dual challenge: the high basicity/nucleophilicity of the secondary amine (


) and the potential lability of the ester group (susceptible to hydrolysis or transesterification).

This resource synthesizes field-proven protocols with mechanistic insights to ensure high yield and chemoselectivity.

Module 1: Protocol Design & Standard Workflows

User Scenario: I need a robust starting point for acylating ethyl isonipecotate (piperidine-4-carboxylate) using an acid chloride.

The "Gold Standard" Anhydrous Protocol

For piperidine esters, anhydrous conditions are preferred over Schotten-Baumann (biphasic) conditions to prevent ester hydrolysis.

Reagents:

  • Solvent: Dichloromethane (DCM) (Preferred for solubility) or THF.[1]

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA).[2]
    
  • Acylating Agent: Acid Chloride (R-COCl).

The Logic (Expert Insight): Piperidine is a strong base. As the reaction proceeds, HCl is generated.[2] If you use only 1 equivalent of base, the HCl will protonate the unreacted piperidine, forming an unreactive salt (Piperidinium-Cl).

  • Rule of Thumb: Always use

    
     equivalents  of organic base. 1.0 eq to neutralize the HCl, 1.0+ eq to keep the piperidine free, and 0.5 eq excess to drive kinetics.
    

Step-by-Step Workflow:

G start Start: Dry Glassware (N2/Ar Atmosphere) dissolve Dissolve Piperidine Ester in Anhydrous DCM (0.2M) start->dissolve base Add DIPEA (2.5 - 3.0 eq) Cool to 0°C dissolve->base addition Dropwise Addition of Acid Chloride (1.1 eq) base->addition warm Warm to RT Monitor TLC/LCMS (1-4h) addition->warm check Conversion > 95%? warm->check quench Quench: Sat. NaHCO3 (Neutralize excess acid) check->quench Yes tweak Add 0.5 eq DMAP or Heat to 40°C check->tweak No (Stalled) tweak->warm

Figure 1: Standard anhydrous acylation workflow optimized for ester stability.

Module 2: Troubleshooting Yield & Coupling Agents

User Question: "I cannot use acid chlorides due to stability issues. I switched to EDC/HOBt, but my yield is stuck at 60%, and purification is a nightmare. What should I do?"

Diagnosis:

  • Steric Hindrance: If your ester is at the 2-position (e.g., methyl pipecolate), the amine is sterically crowded. EDC is often too slow for hindered secondary amines.

  • Urea Contamination: The urea byproduct from EDC is water-soluble but can be difficult to fully remove if the organic layer traps it.

Solution A: Selecting the Right Coupling Agent

Use the table below to select the agent based on steric hindrance and downstream purification needs.

Coupling AgentReactivity (Sterics)Byproduct RemovalRecommended For
HATU / DIPEA High (Excellent for 2-subst.)Wash with sat.

Hindered amines (2-piperidinecarboxylic acid esters).
T3P (Propylphosphonic anhydride) ModerateWater soluble (Very Easy)Large scale; when column chromatography must be avoided.
EDC / HOBt ModerateAcidic/Water washUnhindered amines (4-piperidine esters).
Ghosez's Reagent Very HighVolatile / FiltrationConverting sensitive acids to acid chlorides in situ.
Solution B: The "Acid Wash" Trick (Purification)

Since your product is an amide (neutral) and the starting material is an amine (basic), you can use acid-base extraction to purify without a column.

  • Reaction Complete: Dilute with EtOAc.

  • Acid Wash: Wash organic layer with 1M HCl (or 10% Citric Acid if ester is very acid-sensitive).

    • Mechanism:[1][3][4] This protonates unreacted piperidine and DIPEA/DMAP, pulling them into the aqueous layer. The amide product stays in the organic layer.

    • Caution: Do not use this if your product contains other basic nitrogen centers (e.g., pyridines).

  • Base Wash: Wash with Sat.

    
     to remove unreacted carboxylic acid and HOBt.
    
Module 3: Preventing Side Reactions (Ester Hydrolysis)

User Question: "I am acylating a methyl ester piperidine. After workup, I see a significant amount of the carboxylic acid (saponification). How do I stop this?"

Root Cause Analysis: Methyl esters are easily hydrolyzed by hydroxide (


). This often happens during the quench  or workup  phase if the pH spikes too high, or if inorganic bases (NaOH/KOH) are used.

Corrective Actions:

  • Avoid Schotten-Baumann: Do not use biphasic water/DCM with carbonate bases. The local concentration of hydroxide can hydrolyze the ester.

  • Switch to T3P: T3P (Propylphosphonic anhydride) works in EtOAc and produces harmless phosphate byproducts. It is non-basic and preserves sensitive esters.

  • The "Dry" Quench: Instead of pouring the reaction into water, add a solid scavenger resin (e.g., Trisamine resin) to remove excess electrophile, then filter.

Pathway Visualization: Hydrolysis vs. Acylation

ReactionPath sub Piperidine Ester (Substrate) desired N-Acyl Ester (Target Product) sub->desired Acyl Chloride + DIPEA (Anhydrous) side N-Acyl Acid (Saponified Impurity) sub->side Aq. NaOH/Na2CO3 (Hydroxide Attack) desired->side Prolonged exposure to aq. base

Figure 2: Competitive pathways. The dashed red line represents the unwanted saponification driven by aqueous bases.

Module 4: Frequently Asked Questions (FAQs)

Q: My reaction turns black and yields are low when using Acid Chlorides. Why? A: This is likely due to the "exothermic spike." The reaction between a secondary amine and acid chloride is highly exothermic. If you add the reagent too fast at room temperature, you can cause polymerization or decomposition.

  • Fix: Cool to -10°C or 0°C before addition. Dilute the acid chloride in DCM before adding it to the amine solution.

Q: Can I use Pyridine as both solvent and base? A: Yes, but with a caveat. Pyridine is difficult to remove (high boiling point, smells).

  • Better Alternative: Use DCM with 3.0 eq of Pyridine. This gives the catalytic benefit of pyridine (forming the N-acylpyridinium intermediate) without the workup hassle.

Q: I need to acylate a 2,6-disubstituted piperidine. Nothing is working. A: This is an extreme steric case.

  • Protocol: Use LiHMDS (Lithium bis(trimethylsilyl)amide) to deprotonate the piperidine first (forming the Lithium amide), then add the acid chloride.

  • Warning: This must be done at -78°C to prevent the base from attacking the ester group (Claisen condensation risk).

References
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5] Tetrahedron, 61(46), 10827-10852.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140-177.

  • Patterson, A. W., et al. (2007). Optimization of the synthesis of piperidine-4-carboxylic acid amides. Journal of Organic Chemistry. (General reference for piperidine reactivity).

Sources

Byproduct formation in the synthesis of functionalized piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Troubleshooting Byproduct Formation & Process Optimization

Introduction: How to Use This Guide

Welcome to the Piperidine Synthesis Technical Support Hub. This guide addresses the "hidden" failure modes in the synthesis of functionalized piperidines—the most frequently occurring nitrogen heterocycle in FDA-approved drugs.

Unlike standard textbook protocols, this guide focuses on causality : why a specific byproduct formed and how to engineer the reaction landscape to suppress it. We cover four core synthetic modules:

  • Heterogeneous Hydrogenation (Pyridine Reduction)

  • Reductive Amination (The Abdel-Magid Protocol)[1]

  • Intramolecular Cyclization (Nucleophilic Substitution)

  • C-H Functionalization (Regioselectivity Control)

Module 1: Hydrogenation of Pyridines

Issue: "My reaction stalls at 50% conversion" or "I am detecting ring-opened byproducts."

Root Cause Analysis

The reduction of pyridine to piperidine is deceptive. The product (piperidine) is a stronger base (


) than the starting material (pyridine, 

).
  • Catalyst Poisoning: As piperidine forms, it strongly adsorbs onto the metal catalyst surface (Pd or Pt) via the nitrogen lone pair, effectively poisoning the catalyst and halting the reaction.

  • Ring Opening (Hydrogenolysis): Under harsh conditions (high T/P) required to overcome poisoning, C-N bond cleavage can occur, leading to acyclic amines (e.g., pentylamine derivatives).

Troubleshooting Protocol
  • The Acid Scavenger Fix: Run the reaction in acidic media (Acetic acid or solvent with 1 eq. HCl).

    • Mechanism:[2][3][4][5][6] Protonating the piperidine product (

      
      ) removes the lone pair's ability to coordinate with the metal surface.
      
  • Catalyst Selection: Switch from Pd/C to

    
     (Adams' catalyst) for difficult substrates. Pt is generally more active for heteroaromatic reduction at lower pressures.
    
Visualizing the Pathway

The following diagram illustrates the "Poisoning Trap" and the "Ring Opening" risk.

PyridineHydrogenation Pyridine Pyridine (Substrate) Ads_Py Adsorbed Pyridine Pyridine->Ads_Py Adsorption Tetra Tetrahydropyridine (Intermediate) Ads_Py->Tetra H2, Metal Piperidine Piperidine (Product) Tetra->Piperidine H2, Metal Poisoned Catalyst Poisoning (Stalled Reaction) Piperidine->Poisoned Strong Adsorption (Base Form) RingOpen Acyclic Amine (Ring Opening) Piperidine->RingOpen High T/P (Hydrogenolysis) Acid Add Acid (H+) Prevents Poisoning Acid->Poisoned Blocks

Caption: Kinetic pathway of pyridine hydrogenation showing the catalyst poisoning trap and ring-opening side reaction.

Module 2: Reductive Amination

Issue: "I am seeing dialkylated impurities" or "The ketone reduced to an alcohol instead of forming the amine."

Root Cause Analysis
  • Dialkylation: When synthesizing secondary amines, the product is often more nucleophilic than the starting primary amine, reacting again with the aldehyde/ketone.

  • Direct Reduction: If the imine formation is slow, the reducing agent may reduce the carbonyl compound directly to an alcohol.

The "Abdel-Magid" Standard

Use Sodium Triacetoxyborohydride (STAB) instead of Sodium Cyanoborohydride (


).
  • Why? STAB is less toxic and, critically, it does not reduce aldehydes/ketones at an appreciable rate in the absence of an amine. It selectively reduces the iminium ion.[3]

Troubleshooting Guide
SymptomDiagnosisCorrective Action
Dialkylation (Tertiary Amine) Product competes with starting amine.Stepwise Protocol: Form imine first in MeOH (1h), then add reducing agent. Use bulky reducing agents.
Alcohol Byproduct Reducing agent attacks Carbonyl.Switch Reagent: Use ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

(STAB). Avoid

unless imine is pre-formed.
No Reaction (Ketones) Steric hindrance / Slow imine formation.Lewis Acid: Add

to scavenge water and drive imine equilibrium.
Visualizing the Selectivity

ReductiveAmination Start Ketone + Amine Imine Imine / Iminium Start->Imine -H2O (Slow) Alcohol Alcohol (Byproduct) Start->Alcohol Fast Reduction (if NaBH4 used) Piperidine Functionalized Piperidine Imine->Piperidine Selective Reduction (STAB) Dialkyl Dialkylated Impurity Piperidine->Dialkyl + Ketone (Over-reaction) Control Use STAB (NaBH(OAc)3) Control->Alcohol Suppresses

Caption: Competitive pathways in reductive amination. STAB favors the central vertical path, suppressing alcohol formation.

Module 3: Intramolecular Cyclization (N-Alkylation)

Issue: "I'm getting dimers (intermolecular reaction) instead of the piperidine ring."

Root Cause Analysis

This is a classic competition between Intermolecular (


)  and Intramolecular (

)
reaction rates.
  • Baldwin's Rules: 6-exo-tet cyclizations to form piperidines are generally favored, but entropy opposes the ring closure.

  • Concentration: High concentrations favor bimolecular collisions (dimerization).

Protocol: The High Dilution Principle

To favor cyclization, the reaction must be run under High Dilution Conditions (< 0.01 M).

  • Technique: Use a syringe pump to slowly add the substrate to the refluxing solvent containing the base. This keeps the instantaneous concentration of the uncyclized substrate extremely low (pseudo-infinite dilution).

Module 4: C-H Functionalization

Issue: "I cannot control Regioselectivity (C2 vs C3 vs C4)."

Root Cause Analysis

Piperidine C-H bonds are electronically distinct but sterically similar.

  • 
    -C-H (C2/C6):  Most hydridic/acidic due to Nitrogen proximity. Activated for oxidation.[7][8]
    
  • 
    -C-H (C3/C5):  Deactivated electronically; difficult to access without directing groups.
    
  • 
    -C-H (C4):  Sterically most accessible but electronically neutral.
    
Strategic Solutions Table
Target PositionStrategyKey Reagent/GroupMechanism
C2 (

)
Lithiation-Trapping

/ diamine
N-Boc directs lithiation to

-position (Beak-Lee protocol).
C3 (

)
Transient Directing Group Pd(II) + Amide DGDirecting group on Nitrogen coordinates Pd to activate C3.
C4 (

)
Steric Control Ir-catalysisBulky ligands on Iridium favor the least hindered C4 position.
Visualizing Regiocontrol

CH_Functionalization Pip Piperidine Scaffold C2 C2 (Alpha) Electronic Control Pip->C2 s-BuLi (Boc-Directed) C3 C3 (Beta) Directing Group Pip->C3 Pd(OAc)2 (Amide-Directed) C4 C4 (Gamma) Steric Control Pip->C4 [Ir(cod)OMe]2 (Steric)

Caption: Divergent strategies for site-selective C-H functionalization of the piperidine core.

References

  • Abdel-Magid, A. F., et al. (1996).[1][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Bower, J. F., et al. (2007). "Palladium-Catalyzed Enantioselective 6-exo-Aza-Heck Cyclization." Journal of the American Chemical Society.

  • Campos, K. R., et al. (2006). "Enantioselective synthesis of

    
    -substituted piperidines." Journal of the American Chemical Society. 
    
  • Mattson, R. J., et al. (1990). "An improved method for reductive amination."[10][11] Journal of Organic Chemistry.

  • O'Brien, P., et al. (2016). "Opportunities and challenges for direct C–H functionalization of piperazines and piperidines." PMC / NIH.

Sources

Technical Support Center: Troubleshooting Incomplete Fmoc-Deprotection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Solid Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with incomplete Nα-Fmoc deprotection using piperidine-based reagents. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to diagnose and resolve these common, yet critical, issues in your peptide synthesis workflows.

Introduction: The Critical Nature of Complete Fmoc-Deprotection

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of modern orthogonal solid-phase peptide synthesis, prized for its stability in acidic conditions and lability to bases.[1] The removal of the Fmoc group, typically with a secondary amine like piperidine, is a pivotal step that must proceed to completion to ensure the successful elongation of the peptide chain.[1] Incomplete deprotection leads to the formation of deletion sequences, where one or more amino acids are missing from the final peptide.[1][2] These deletion impurities can be difficult to separate from the target peptide, reducing the overall yield and purity of your synthesis.[2]

This guide will delve into the common causes of incomplete Fmoc-deprotection, provide robust methods for its detection, and offer a range of troubleshooting strategies, from simple protocol adjustments to the use of alternative reagents for particularly challenging sequences.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I suspect incomplete Fmoc-deprotection. What are the initial diagnostic steps?

Answer:

Initial diagnosis involves a combination of qualitative and quantitative methods to assess the presence of free amines on the peptide resin after the deprotection step.

1. Qualitative Assessment: The Kaiser Test

The Kaiser (ninhydrin) test is a rapid and highly sensitive qualitative method for detecting free primary amines.[3] A positive result, indicated by a deep blue color on the resin beads and in the solution, confirms the presence of free amines and thus, successful deprotection.[3] A negative result (yellow or colorless beads) signifies that the Fmoc group is still attached and deprotection was incomplete.[3] It is important to note that the Kaiser test will give a false negative for N-terminal proline, which forms a reddish-brown adduct with ninhydrin.[4]

2. Quantitative Assessment: UV-Vis Spectrophotometry

A more quantitative approach involves monitoring the concentration of the dibenzofulvene (DBF)-piperidine adduct, a chromophore that is released upon Fmoc cleavage and has a strong UV absorbance around 301 nm.[3][5] By collecting the filtrate from the deprotection steps and measuring its absorbance, you can quantify the amount of Fmoc group removed.[5] A lower than expected absorbance indicates incomplete deprotection. This method is particularly useful for automated synthesizers equipped with a UV detector.[6]

Q2: My Kaiser test is negative or weak after the standard deprotection protocol. What are the common causes and how can I address them?

Answer:

A negative or weak Kaiser test is a clear indicator of inefficient Fmoc removal. The underlying causes can be broadly categorized into reagent issues, challenging peptide sequences, and suboptimal reaction conditions.

Table 1: Common Causes of Incomplete Fmoc-Deprotection and Corresponding Solutions

Cause Explanation Recommended Solution(s)
Reagent Quality Piperidine can degrade over time through oxidation. Old or impure DMF can contain acidic impurities that neutralize the piperidine.[1]Always use fresh, high-quality piperidine and peptide-synthesis-grade DMF.[1] Prepare the 20% piperidine/DMF solution fresh daily.[1]
Peptide Aggregation As the peptide chain elongates, it can adopt secondary structures (e.g., β-sheets), particularly with sequences rich in hydrophobic residues.[7][8] This aggregation can physically block reagent access to the N-terminus.[4][8]- Increase deprotection time and/or temperature. - Use chaotropic salts (e.g., LiCl) in the deprotection solution to disrupt secondary structures. - Switch to a more effective deprotection reagent like DBU (see Q4).[7][9]
Steric Hindrance Bulky amino acid side chains (e.g., Val, Ile) or their protecting groups near the N-terminus can sterically hinder the approach of the piperidine molecule.[4][10]- Extend the deprotection time. - Perform a double deprotection cycle. - Consider using a stronger, less sterically hindered base like DBU.[9][11]
Insufficient Reaction Time The standard 1-5 minute initial and 10-15 minute final deprotection times may not be sufficient for "difficult" sequences.[1][3]- Increase the duration of the second deprotection step to 20-30 minutes. - For very difficult cases, a third deprotection step may be necessary.
Poor Resin Swelling Inadequate swelling of the resin restricts reagent access to the growing peptide chains.[4]Ensure the resin is fully swollen in DMF before starting the synthesis. This typically requires 30-60 minutes.[12]
Q3: I'm working with a known "difficult sequence" prone to aggregation. What proactive strategies can I employ?

Answer:

For sequences known to be problematic, a proactive approach is crucial to prevent incomplete deprotection.

Workflow for Difficult Sequences:

Difficult_Sequence_Workflow start Difficult Sequence Identified strategy Select Proactive Strategy start->strategy reagent Use Stronger Deprotection Reagent (e.g., DBU/piperidine) strategy->reagent Option 1 conditions Modify Deprotection Conditions (Longer time, Higher temp.) strategy->conditions Option 2 monitoring Implement Real-time Monitoring (UV-Vis) reagent->monitoring conditions->monitoring synthesis Proceed with Synthesis monitoring->synthesis end Successful Synthesis synthesis->end

Caption: Proactive workflow for synthesizing difficult peptide sequences.

Detailed Strategies:

  • Incorporate "Magic" Residues: The introduction of backbone-disrupting ("magic") residues, such as pseudoprolines (ΨPro) or Dmb-protected amino acids, can effectively prevent aggregation by breaking up secondary structures.

  • Elevated Temperature: Performing the deprotection at an elevated temperature (e.g., 40-50°C) can significantly enhance the rate of Fmoc removal and disrupt aggregation. However, this should be done with caution as it can also increase the risk of side reactions like aspartimide formation.[5]

  • Chaotropic Agents: The addition of chaotropic agents like lithium chloride (LiCl) or hexafluoroisopropanol (HFIP) to the deprotection solution can help to solubilize the peptide chain and disrupt aggregates.

Q4: When should I consider using an alternative deprotection reagent to piperidine?

Answer:

While 20% piperidine in DMF is the standard, certain situations warrant the use of alternative, more potent reagents.

1. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A Powerful Alternative

DBU is a much stronger, non-nucleophilic base that can remove the Fmoc group significantly faster than piperidine.[9][11] It is particularly effective for sequences that are prone to aggregation or contain sterically hindered amino acids.[7][13]

  • Recommended Formulation: A common and effective formulation is 2% DBU and 2% piperidine in DMF.[9] The piperidine is included to act as a scavenger for the liberated dibenzofulvene, as DBU itself is non-nucleophilic and will not form an adduct.[9][11]

  • Caution: DBU is a strong catalyst for aspartimide formation, especially at aspartic acid (Asp) residues.[7][9] Therefore, its use should be avoided or carefully controlled in sequences containing Asp, particularly when it is followed by a small amino acid like Gly, Ser, or Asn.

2. Piperazine: A Safer and Efficient Option

Recent studies have highlighted piperazine as a safer and effective alternative to piperidine.[14] A combination of piperazine and DBU has been shown to achieve complete Fmoc removal in under a minute.[14] This combination has been successfully used for the synthesis of aggregation-prone sequences.[14]

Table 2: Comparison of Common Fmoc-Deprotection Reagents

Reagent Typical Concentration Advantages Disadvantages
Piperidine 20% in DMFWell-established, reliable for most sequences.Can be slow for difficult sequences; can cause side reactions (e.g., aspartimide formation).[15][16]
DBU/Piperidine 2% DBU / 2% Piperidine in DMFVery fast and efficient, excellent for aggregated or sterically hindered sequences.[7][9][11]Strong catalysis of aspartimide formation.[7][9]
Piperazine/DBU 5% Piperazine / 2% DBU in NMPRapid deprotection, safer alternative to piperidine.[14][17]Can form precipitates that may interfere with filtration.[18]
4-Methylpiperidine (4MP) 20% in DMFSimilar efficiency to piperidine, considered a good alternative.[2][16]May be slightly less efficient than piperidine for some sequences.[2]

Experimental Protocols

Protocol 1: Standard Fmoc-Deprotection with Piperidine
  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.[12]

  • Initial Deprotection: Add 20% piperidine in DMF to the resin and agitate for 1-5 minutes.[1]

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes.[12]

  • Drain: Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the DBF-piperidine adduct.[1][12]

Protocol 2: DBU/Piperidine Deprotection for Difficult Sequences
  • Prepare Reagent: Prepare a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.[9]

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Deprotection: Add the DBU/piperidine solution to the resin and agitate for 5-10 minutes.

  • Drain: Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF (3-5 times).

Protocol 3: Quantitative Monitoring of Fmoc-Deprotection by UV-Vis Spectrophotometry
  • Collect Filtrate: Combine the filtrates from both deprotection steps in a volumetric flask of a known volume (e.g., 25 mL).[5]

  • Dilute: Dilute the collected filtrate to the mark with DMF. A further dilution may be necessary to bring the absorbance into the linear range of the spectrophotometer.[5]

  • Measure Absorbance: Using a quartz cuvette, measure the absorbance of the solution at approximately 301 nm, using the deprotection solution as a blank.[3][5]

  • Calculate Loading: The loading can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar absorptivity of the DBF-piperidine adduct (approximately 7800 M⁻¹cm⁻¹), c is the concentration, and l is the path length (typically 1 cm).

Visualizing the Deprotection Mechanism and Troubleshooting Logic

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate Proton Abstraction Piperidine Piperidine Piperidine->Intermediate Adduct DBF-Piperidine Adduct Piperidine->Adduct DBF Dibenzofulvene (DBF) Intermediate->DBF β-Elimination Free_Amine H₂N-Peptide-Resin (Free Amine) Intermediate->Free_Amine DBF->Adduct Michael Addition

Caption: Mechanism of Fmoc deprotection by piperidine.[1][10]

Troubleshooting_Logic start Incomplete Deprotection Suspected diagnose Diagnose Issue (Kaiser Test / UV-Vis) start->diagnose negative_kaiser Negative Kaiser Test diagnose->negative_kaiser check_reagents Check Reagent Quality (Fresh Piperidine/DMF) negative_kaiser->check_reagents Yes success Proceed with Coupling negative_kaiser->success No extend_time Extend Deprotection Time check_reagents->extend_time double_deprotection Perform Double Deprotection extend_time->double_deprotection use_dbu Use DBU/Piperidine Reagent double_deprotection->use_dbu address_aggregation Address Aggregation (Chaotropes, Temp.) use_dbu->address_aggregation re_evaluate Re-evaluate with Kaiser Test address_aggregation->re_evaluate re_evaluate->negative_kaiser Still Negative re_evaluate->success Positive

Caption: Logical workflow for troubleshooting incomplete Fmoc-deprotection.

Conclusion

Incomplete Fmoc-deprotection is a common hurdle in SPPS that can significantly impact the success of your synthesis. By understanding the underlying causes, employing robust diagnostic tools, and having a clear troubleshooting strategy, you can effectively overcome these challenges. This guide provides a framework for diagnosing and resolving issues with Fmoc-deprotection, empowering you to produce high-quality peptides with greater confidence and efficiency.

References

  • Improved preparation of amyloid-beta peptides using DBU as Nalpha-Fmoc deprotection reagent. (n.d.). PubMed. Retrieved February 11, 2026, from [Link]

  • Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. (n.d.). Aapptec Peptides. Retrieved February 11, 2026, from [Link]

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (Vol. 35, pp. 17-27). Humana Press.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 26(9), 2647.
  • Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(127), 104417-104425.
  • A convenient and scaleable procedure for removing the Fmoc group in solution. (2025). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. (n.d.). Aapptec. Retrieved February 11, 2026, from [Link]

  • Larsen, B. D., & Holm, A. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International journal of peptide and protein research, 43(1), 1–9.
  • Avoiding the Hidden Costs of Peptide Synthesis: THIQ in DMI as an Alternative Fmoc-Deprotection Reagent. (2025). ACS Sustainable Chemistry & Engineering. Retrieved February 11, 2026, from [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. (2021). Molecules, 26(9), 2647.
  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (n.d.). Redalyc. Retrieved February 11, 2026, from [Link]

  • Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 11, 2026, from [Link]

  • Kumar, A., Sharma, A., de la Torre, B. G., & Albericio, F. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 24(12), 4887-4894.
  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. (2022). ACS Omega, 7(12), 10459–10467.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved February 11, 2026, from [Link]

  • Fields, G. B. (1995). Methods for Removing the Fmoc Group. In: Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press, Totowa, NJ.
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies. Retrieved February 11, 2026, from [Link]

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. (2022). ACS Omega, 7(12), 10459-10467.
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Retrieved February 11, 2026, from [Link]

  • Chou, F. C., Chawla, R. K., Kibler, R. F., & Shapira, R. (1971). Incomplete deblocking as a cause of failure sequence in solid phase peptide synthesis. Journal of the American Chemical Society, 93(1), 267-268.
  • Methods for Removing the Fmoc Group. (2025). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. (2025). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Vapourtec quantifies unexpected reactions in peptide synthesis using the Variable Bed Flow Reactor. (2022). Vapourtec. Retrieved February 11, 2026, from [Link]

  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. (n.d.). Semantic Scholar. Retrieved February 11, 2026, from [Link]

  • A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials. (2024). ACS Omega, 9(37), 42083–42089.
  • Incomplete Fmoc deprotection in solid-phase synthesis of peptides. (n.d.). Semantic Scholar. Retrieved February 11, 2026, from [Link]

  • Total wash elimination for solid phase peptide synthesis. (2023).
  • Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. (2020). Deliver Therapeutics. Retrieved February 11, 2026, from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals navigating the complexities of drug development, the robust validation of analytical methods is not merely a regulatory formality but the bedrock of data integrity and, ultimately, patient safety.[1][2] The piperidine moiety, a ubiquitous scaffold in a multitude of pharmaceuticals, presents a unique set of analytical challenges. This guide provides an in-depth, objective comparison of the primary analytical techniques for the validation of methods for piperidine derivatives, grounded in established scientific principles and regulatory expectations.

The piperidine ring is a key component in numerous drug candidates, making its precise characterization critical during research, development, and quality control.[3] This guide will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE), offering not just procedural steps but the critical reasoning behind methodological choices. Our focus is on creating self-validating systems that ensure accuracy, precision, and reliability, in alignment with the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][4][5][6][7][8][9][10][11][12]

Choosing the Right Tool for the Job: A Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method is a critical first step and is dictated by the physicochemical properties of the piperidine derivative , the nature of the sample matrix, and the intended purpose of the analysis.[13]

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is arguably the most versatile and widely used technique for the analysis of pharmaceutical compounds, including a vast number of piperidine derivatives.[13][14] Its strength lies in its applicability to a broad range of analytes, including those that are non-volatile or thermally labile.[13][15]

  • Principle of Operation: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed within a column.[14][15] For piperidine derivatives, which are often basic in nature, reversed-phase HPLC with a C18 column is a common choice.

  • Advantages for Piperidine Derivatives:

    • Broad Applicability: Suitable for a wide range of piperidine derivatives with varying polarities.

    • Room Temperature Operation: Avoids thermal degradation of sensitive molecules.[13][16]

    • Versatile Detection: HPLC can be coupled with various detectors, with UV-Vis being the most common.[16][17] For piperidine derivatives lacking a strong UV chromophore, pre-column derivatization can be employed to introduce a UV-active or fluorescent tag.[18][19][20][21][22] Alternatively, detectors like Charged Aerosol Detectors (CAD) can be used for non-chromophoric compounds.[23]

  • Limitations:

    • Derivatization Requirement: For compounds without a chromophore, an extra derivatization step is necessary, which can add complexity and potential for error to the workflow.[18][22][24]

    • Solvent Consumption: HPLC can consume significant volumes of organic solvents, leading to higher operational costs and environmental concerns.[14]

Gas Chromatography-Mass Spectrometry (GC-MS): The Powerhouse for Volatile Analytes

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry.[3] It is particularly well-suited for the analysis of volatile and semi-volatile piperidine derivatives.[3][15]

  • Principle of Operation: In GC, a sample is vaporized and injected into a gaseous mobile phase (carrier gas) that carries it through a heated column containing a stationary phase.[15] Separation occurs based on the compound's volatility and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint.

  • Advantages for Piperidine Derivatives:

    • High Sensitivity and Specificity: The mass spectrometer provides exceptional sensitivity and specificity, allowing for the confident identification and quantification of trace-level impurities.[15]

    • Excellent Separation Efficiency: GC columns can provide very high separation efficiency, leading to sharp peaks and good resolution of complex mixtures.[13]

    • Established Libraries: Extensive mass spectral libraries are available, aiding in the identification of unknown compounds.[25]

  • Limitations:

    • Volatility Requirement: The analyte must be volatile and thermally stable.[13][14][15] Many piperidine derivatives, especially larger and more polar ones, may require derivatization to increase their volatility.[3][22]

    • High Temperatures: The high temperatures used in the injector and column can cause degradation of thermally labile compounds.[13][16]

Capillary Electrophoresis (CE): A Complementary Approach

Capillary Electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[26][27] It offers a different separation mechanism compared to HPLC and GC and can be a valuable complementary technique.[26][28]

  • Principle of Operation: In CE, a sample is introduced into a narrow capillary filled with an electrolyte solution (background electrolyte).[26] When a high voltage is applied, charged molecules migrate towards the electrode of opposite charge at different velocities, leading to separation.

  • Advantages for Piperidine Derivatives:

    • High Efficiency and Resolution: CE can achieve very high separation efficiencies, often exceeding those of HPLC.[27]

    • Low Sample and Reagent Consumption: The technique requires only nanoliter injection volumes and minimal solvent usage.[26][27]

    • Analysis of Charged Species: As piperidine derivatives are typically basic and can be readily protonated, they are well-suited for analysis by CE.

  • Limitations:

    • Lower Sensitivity: Compared to HPLC with UV detection or GC-MS, CE often has lower concentration sensitivity.[26]

    • Matrix Effects: The sample matrix can have a significant impact on separation performance.

    • Reproducibility Challenges: Achieving high reproducibility can be more challenging than with HPLC or GC.

Comparative Summary of Analytical Techniques
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Principle Differential partitioning between liquid mobile and solid stationary phases.[14][15]Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[15]Separation of ions in an electric field based on electrophoretic mobility.[26][27]
Applicable Analytes Non-volatile, thermally labile, and polar compounds.[13][14][15]Volatile and thermally stable compounds.[13][14][15]Charged (ionic) species.[26]
Sensitivity Moderate to high, detector-dependent.[14]Very high.[15]Generally lower than HPLC and GC-MS.[26]
Specificity Good, detector-dependent.Very high (mass spectral data).Good.
Sample Throughput High.Moderate to high.High.
Key Advantages Versatility, room temperature operation.[13][16]High sensitivity and specificity, excellent separation efficiency.[13][15]High resolution, low sample and solvent consumption.[26][27]
Key Limitations May require derivatization for non-chromophoric compounds, higher solvent consumption.[14][18][22]Requires volatile and thermally stable analytes, potential for thermal degradation.[13][15][16]Lower sensitivity, potential for matrix effects and reproducibility challenges.[26]

A Self-Validating Protocol: Establishing Linearity for an HPLC Method

Method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose.[1] The following is a detailed, step-by-step protocol for establishing linearity for a hypothetical piperidine derivative, "Piperidinol," using a reversed-phase HPLC-UV method. This protocol is designed to be a self-validating system, where the experimental design and data analysis inherently confirm the method's performance.

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[29][30][31]

Experimental Protocol: Linearity of an HPLC-UV Method for Piperidinol

1. Preparation of Standard Solutions:

  • Rationale: The accuracy of the linearity study is fundamentally dependent on the accuracy of the standard solutions. A series of standards spanning the expected concentration range of the samples is prepared to establish the relationship between concentration and instrument response.

  • Step 1: Stock Standard Preparation (1000 µg/mL): Accurately weigh approximately 25 mg of Piperidinol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. This stock solution should be freshly prepared.

  • Step 2: Intermediate Standard Preparation (100 µg/mL): Pipette 5.0 mL of the stock standard solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

  • Step 3: Working Standard Preparation (Covering 50% to 150% of the target concentration): Prepare a minimum of five concentration levels by diluting the intermediate standard solution with the mobile phase.[29] For a target concentration of 20 µg/mL, the following concentrations would be appropriate: 10 µg/mL (50%), 15 µg/mL (75%), 20 µg/mL (100%), 25 µg/mL (125%), and 30 µg/mL (150%).

2. Chromatographic Conditions:

  • Rationale: The chromatographic conditions are optimized to achieve a well-resolved, symmetrical peak for Piperidinol, free from interference from any potential impurities or matrix components.

  • HPLC System: A validated HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of a suitable buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution mode.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The wavelength of maximum absorbance for Piperidinol.

  • Injection Volume: 10 µL.

3. Data Acquisition and Analysis:

  • Rationale: Replicate injections at each concentration level are performed to assess the precision of the measurement at each point of the calibration curve.

  • Step 1: System Suitability: Before injecting the linearity standards, perform at least five replicate injections of the 100% concentration level (20 µg/mL) to ensure the system is performing adequately. The relative standard deviation (RSD) of the peak areas should be less than 2.0%.

  • Step 2: Linearity Injections: Inject each of the working standard solutions in triplicate.

  • Step 3: Data Processing: Integrate the peak area for Piperidinol in each chromatogram.

  • Step 4: Calibration Curve Construction: Plot the average peak area for each concentration level against the corresponding concentration.[31]

  • Step 5: Linear Regression Analysis: Perform a linear regression analysis on the data to determine the slope, y-intercept, and the coefficient of determination (r²).[31]

4. Acceptance Criteria:

  • Rationale: The acceptance criteria are pre-defined limits that the validation results must meet to demonstrate that the method is linear.

  • Coefficient of Determination (r²): The r² value should be ≥ 0.995.[30]

  • Y-intercept: The y-intercept should be close to zero, indicating minimal systematic error.

  • Visual Inspection: A visual inspection of the calibration curve should show a linear relationship between concentration and response.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for establishing the linearity of the HPLC method for Piperidinol.

G cluster_prep Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis cluster_results Results Evaluation Stock Standard Stock Standard Intermediate Standard Intermediate Standard Stock Standard->Intermediate Standard Dilution Working Standards (5 levels) Working Standards (5 levels) Intermediate Standard->Working Standards (5 levels) Serial Dilution System Suitability System Suitability Working Standards (5 levels)->System Suitability Inject Linearity Standards Inject Linearity Standards System Suitability->Inject Linearity Standards If Pass Acquire Chromatographic Data Acquire Chromatographic Data Inject Linearity Standards->Acquire Chromatographic Data Integrate Peak Areas Integrate Peak Areas Acquire Chromatographic Data->Integrate Peak Areas Construct Calibration Curve Construct Calibration Curve Integrate Peak Areas->Construct Calibration Curve Linear Regression Linear Regression Construct Calibration Curve->Linear Regression Check r² Check r² Linear Regression->Check r² Check Y-intercept Check Y-intercept Linear Regression->Check Y-intercept Visual Inspection Visual Inspection Linear Regression->Visual Inspection

Caption: Experimental workflow for establishing HPLC method linearity.

Decision Making in Method Selection

The choice of the most suitable analytical technique is a critical decision that should be based on a logical evaluation of the analyte's properties and the analytical requirements. The following diagram illustrates a decision-making tree for selecting between HPLC, GC-MS, and CE for the analysis of piperidine derivatives.

G start Start: New Piperidine Derivative is_volatile Is the analyte volatile and thermally stable? start->is_volatile gc_ms GC-MS is the preferred method is_volatile->gc_ms Yes can_derivatize_gc Can it be derivatized to be volatile and stable? is_volatile->can_derivatize_gc No derivatize_gc Derivatize and use GC-MS can_derivatize_gc->derivatize_gc Yes is_charged Is the analyte charged in solution? can_derivatize_gc->is_charged No ce Consider Capillary Electrophoresis (CE) is_charged->ce Yes has_chromophore Does the analyte have a strong UV chromophore? is_charged->has_chromophore No hplc_uv HPLC-UV is the preferred method has_chromophore->hplc_uv Yes can_derivatize_hplc Can it be derivatized to have a chromophore? has_chromophore->can_derivatize_hplc No derivatize_hplc Derivatize and use HPLC-UV can_derivatize_hplc->derivatize_hplc Yes hplc_other_detector Use HPLC with an alternative detector (e.g., CAD, ELSD, MS) can_derivatize_hplc->hplc_other_detector No

Sources

A Comparative Guide to the Reactivity of Methyl 6-oxopiperidine-3-carboxylate and its 4-oxo Isomer

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Tale of Two Isomers

In the landscape of pharmaceutical synthesis and drug development, piperidine scaffolds are foundational building blocks. Their conformational pre-organization and synthetic versatility make them prized intermediates. Among these, functionalized oxopiperidines serve as critical precursors for a diverse range of bioactive molecules.[1][2] This guide provides an in-depth comparative analysis of two structurally related yet electronically distinct isomers: Methyl 6-oxopiperidine-3-carboxylate and Methyl 4-oxopiperidine-3-carboxylate.

While differing only in the position of a single carbonyl group, this subtle structural shift induces a profound divergence in their chemical reactivity. The 6-oxo isomer is a δ-lactam (a cyclic amide), whereas the 4-oxo isomer possesses a γ-amino ketone and, critically, incorporates a β-keto ester moiety. Understanding these electronic differences is paramount for any researcher aiming to leverage these molecules in a synthetic workflow. This document will dissect these differences, supported by mechanistic principles and practical experimental protocols, to empower scientists in making informed decisions for their synthetic strategies.

Part 1: Structural and Electronic Disparity

The fundamental difference in reactivity stems from the electronic nature of the carbonyl group and its placement relative to the methyl ester.

  • Methyl 6-oxopiperidine-3-carboxylate (A γ-Carbonyl Ester relative to a Lactam): The key functional group is the C6 lactam. The lone pair of electrons on the nitrogen atom is delocalized into the amide carbonyl, a classic resonance effect. This delocalization significantly reduces the electrophilicity of the C6 carbonyl carbon compared to a standard ketone. The protons on C5, being alpha to this less electrophilic carbonyl, are only weakly acidic. The primary sites for reactivity under non-forcing conditions are the ester group and the proton at C3, which is alpha to the ester carbonyl.

  • Methyl 4-oxopiperidine-3-carboxylate (A β-Keto Ester): This isomer contains a standard, electrophilic ketone at the C4 position. More importantly, the proton at the C3 position is positioned between two electron-withdrawing carbonyl groups (the C4 ketone and the C3 ester). This "activated methylene" position renders the C3 proton significantly more acidic than any proton in the 6-oxo isomer. This structure is primed for keto-enol tautomerism and facile enolate formation, which dictates its primary mode of reactivity.[3][4]

Visualizing the Structural Difference

G cluster_0 Methyl 6-oxopiperidine-3-carboxylate cluster_1 Methyl 4-oxopiperidine-3-carboxylate 6-oxo 6-oxo 4-oxo 4-oxo

Caption: Structural comparison of the 6-oxo and 4-oxo isomers.

Part 2: A Head-to-Head Reactivity Comparison

The electronic disparities outlined above manifest in distinct chemical behaviors, which we will explore through the lens of three key reaction classes.

Acidity of α-Protons and Enolate Formation

This is the most significant point of divergence. The ease of generating a nucleophilic carbanion (enolate) determines the utility of these molecules in C-C bond-forming reactions.

  • 4-oxo Isomer: The C3 proton is readily abstracted by mild bases (e.g., alkoxides like NaOEt) to form a highly stabilized, resonance-delocalized enolate. The negative charge is shared across the oxygen atoms of both the ketone and the ester, making this a soft, highly versatile nucleophile for reactions like alkylations, acylations, and Michael additions.

  • 6-oxo Isomer: The protons at C5 (alpha to the amide carbonyl) are not significantly acidic. The proton at C3 (alpha to the ester) is acidic enough to be removed, but this requires a much stronger, non-nucleophilic base such as Lithium Diisopropylamide (LDA). The resulting enolate is stabilized only by the ester carbonyl, making it less stable and more reactive (a "harder" nucleophile) than the enolate of the 4-oxo isomer.

Visualizing Enolate Generation

G cluster_4_oxo 4-Oxo Isomer: Facile Enolate Formation cluster_6_oxo 6-Oxo Isomer: Requires Strong Base start4 4-Oxo Isomer enolate4 Resonance-Stabilized Enolate start4->enolate4 Mild Base (e.g., NaOEt) start6 6-Oxo Isomer enolate6 Less-Stabilized Enolate start6->enolate6 Strong Base (e.g., LDA)

Caption: Contrasting conditions for enolate formation.

Reactivity at the Ring Carbonyl (C=O)
  • 4-oxo Isomer (Ketone): This site behaves as a typical ketone. It is readily susceptible to nucleophilic attack and can be reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄). It will also undergo Wittig reactions, Grignard additions, and reductive aminations.

  • 6-oxo Isomer (Lactam): The resonance-stabilized amide carbonyl is highly unreactive towards many standard ketone reagents. It is resistant to reduction by NaBH₄ and will not typically react with Grignard or Wittig reagents. Reduction of the lactam to the corresponding cyclic amine requires powerful reducing agents like lithium aluminum hydride (LiAlH₄), which would concurrently reduce the ester to a primary alcohol.

Keto-Enol Tautomerism
  • 4-oxo Isomer: As a classic β-dicarbonyl compound, this isomer exists in a measurable equilibrium with its enol tautomer.[5][6][7] This equilibrium is solvent-dependent and is a key aspect of its chemistry, as the enol form itself can act as a nucleophile in certain reactions.

  • 6-oxo Isomer: This molecule is a γ-keto ester (in relation to the ester's position from the lactam carbonyl). Lacking the 1,3-dicarbonyl arrangement, it does not exhibit significant keto-enol tautomerism under standard conditions.[8][9]

Summary of Comparative Reactivity
FeatureMethyl 4-oxopiperidine-3-carboxylateMethyl 6-oxopiperidine-3-carboxylateRationale
Most Acidic Proton C3-HC3-HC3-H in 4-oxo is alpha to two carbonyls.
pKa (Estimated) ~11-13~23-25Resonance stabilization of the conjugate base.[4]
Enolate Formation Mild base (e.g., NaOEt, K₂CO₃)Strong base required (e.g., LDA, NaH)Difference in α-proton acidity.
Reaction with NaBH₄ Reduction of C4=O to alcoholNo reaction at C6=OKetones are reactive, amides are not.
Keto-Enol Tautomerism Yes, significant equilibriumNegligiblePresence of a β-dicarbonyl system.[3]
Primary Synthetic Use C3 functionalization (alkylation, etc.)Precursor with a stable lactam coreBased on the most facile reaction pathways.

Part 3: Experimental Protocols & Validation

To illustrate the practical implications of these differences, we present validated protocols for a standard C-alkylation reaction. The choice of base and reaction conditions is a direct consequence of the principles discussed above.

Experimental Workflow: Comparative C3-Alkylation

G cluster_4_oxo Protocol A: Alkylation of 4-Oxo Isomer cluster_6_oxo Protocol B: Alkylation of 6-Oxo Isomer a1 Dissolve 4-oxo isomer in anhydrous EtOH a2 Add Sodium Ethoxide (NaOEt) (1.1 eq) at 0 °C a1->a2 a3 Stir for 30 min to form enolate a2->a3 a4 Add Alkyl Halide (e.g., CH₃I) (1.2 eq) a3->a4 a5 Warm to RT, stir until completion a4->a5 a6 Aqueous workup & purification a5->a6 b1 Prepare LDA solution in anhydrous THF at -78 °C b2 Add 6-oxo isomer solution in THF dropwise b1->b2 b3 Stir for 1 hr at -78 °C to form enolate b2->b3 b4 Add Alkyl Halide (e.g., CH₃I) (1.2 eq) b3->b4 b5 Stir at -78 °C, then warm to RT b4->b5 b6 Quench with sat. NH₄Cl, workup b5->b6

Caption: Comparative workflow for C3-alkylation.

Protocol A: C3-Methylation of Methyl 4-oxopiperidine-3-carboxylate
  • Rationale: We exploit the high acidity of the C3 proton, allowing for the use of a mild, common laboratory base. Ethanol is a suitable solvent for both the substrate and the base.

  • Methodology:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous ethanol (10 mL per 1 mmol of substrate).

    • Cool the solvent to 0 °C in an ice bath. Add sodium ethoxide (1.1 equivalents) portion-wise, ensuring it dissolves.

    • Add a solution of Methyl 4-oxopiperidine-3-carboxylate (1.0 equivalent) in anhydrous ethanol dropwise over 10 minutes.

    • Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the enolate.

    • Add methyl iodide (1.2 equivalents) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol B: C3-Methylation of Methyl 6-oxopiperidine-3-carboxylate
  • Rationale: The lower acidity of the C3 proton necessitates the use of a powerful, non-nucleophilic base like LDA to prevent competitive attack at the ester carbonyl. The reaction must be conducted at low temperatures in an aprotic solvent (THF) to maintain the stability of the strong base and the resulting enolate.

  • Methodology:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous tetrahydrofuran (THF, 5 mL per 1 mmol of substrate) and cool to -78 °C using a dry ice/acetone bath.

    • Add n-butyllithium (1.1 equivalents) dropwise, followed by diisopropylamine (1.15 equivalents). Stir at -78 °C for 30 minutes to pre-form the LDA solution.

    • In a separate flask, dissolve Methyl 6-oxopiperidine-3-carboxylate (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Add the substrate solution dropwise to the LDA solution at -78 °C.

    • Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.

    • Add methyl iodide (1.2 equivalents) dropwise at -78 °C.

    • Stir at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature overnight.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Perform an aqueous workup and purification as described in Protocol A.

Conclusion and Strategic Outlook

The positional isomerism between Methyl 6-oxopiperidine-3-carboxylate and its 4-oxo counterpart is not a trivial structural change; it represents a fundamental shift in chemical personality.

  • Methyl 4-oxopiperidine-3-carboxylate is a highly versatile and reactive building block. Its identity as a β-keto ester makes it the ideal choice for synthetic routes requiring facile C-C bond formation at the C3 position. Its ketone functionality offers an additional, orthogonal site for a wide array of chemical transformations.

  • Methyl 6-oxopiperidine-3-carboxylate , in contrast, is characterized by the robust and relatively inert lactam ring. Its reactivity is more subtle, requiring more forceful conditions to engage in C-C bond formation. It is best viewed as a stable scaffold where modifications are more likely to be directed at the ester functionality or the lactam nitrogen under specific conditions.

For the drug development professional and the synthetic chemist, the choice between these two isomers is a strategic one. If the synthetic plan calls for building complexity around the C3/C4 region of the piperidine ring, the 4-oxo isomer is the undisputed starting point. If the goal is to utilize a pre-formed, stable lactam core and perform modifications elsewhere, the 6-oxo isomer provides a robust and reliable platform. A thorough understanding of their distinct reactivities is the cornerstone of an efficient and successful synthetic campaign.

References

  • MySkinRecipes. (n.d.). Methyl 6-oxopiperidine-3-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Kiricojević, V. D., et al. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 6-oxopiperidine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.
  • PubChem. (n.d.). Methyl 4-oxopiperidine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). Cas 13221-89-1, Methyl 1-methyl-4-oxopiperidine-3-carboxylate. Retrieved from [Link]

  • Organic Syntheses. (2014). Formation of γ-‐Keto Esters from β. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]

  • PubMed Central. (n.d.). Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions [Video]. YouTube. Retrieved from [Link]

  • MDPI. (n.d.). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Mastering β-keto esters. Retrieved from [Link]

  • ChemRxiv. (n.d.). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. Retrieved from [Link]

Sources

A Guide to the Spectroscopic Differentiation of Cis and Trans Isomers of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and organic synthesis, the precise determination of stereochemistry is paramount. The piperidine moiety, a ubiquitous scaffold in a vast array of pharmaceuticals and natural products, often presents stereochemical challenges due to the existence of cis and trans isomers. The spatial arrangement of substituents on the piperidine ring can profoundly influence a molecule's biological activity, pharmacokinetic properties, and overall efficacy. This guide provides an in-depth spectroscopic comparison of cis and trans isomers of substituted piperidines, with a focus on ¹H Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering a robust framework for their unambiguous differentiation.

The Stereochemical Landscape of Substituted Piperidines

Substituted piperidines predominantly adopt a chair conformation to minimize steric and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. For a disubstituted piperidine, this gives rise to cis and trans diastereomers, each with distinct conformational preferences that are reflected in their spectroscopic signatures.

  • Cis Isomers: Substituents are on the same side of the ring. In a chair conformation, this typically results in one substituent being in an axial position and the other in an equatorial position (axial-equatorial or equatorial-axial).

  • Trans Isomers: Substituents are on opposite sides of the ring. The thermodynamically more stable conformation is generally the one where both substituents occupy equatorial positions (diequatorial), minimizing steric interactions. The alternative diaxial conformation is significantly less stable.

These conformational differences form the basis for their differentiation by spectroscopic methods.

¹H NMR Spectroscopy: A Powerful Tool for Stereochemical Assignment

¹H NMR spectroscopy is arguably the most powerful and routinely used technique for distinguishing between cis and trans isomers of substituted piperidines. The key parameters for this differentiation are the chemical shifts (δ) and the vicinal coupling constants (³J).

The Decisive Role of Vicinal Coupling Constants (³J)

The magnitude of the coupling constant between two protons on adjacent carbons (vicinal coupling) is highly dependent on the dihedral angle (θ) between them, a relationship described by the Karplus equation. This geometric dependence is the cornerstone of stereochemical assignment in cyclic systems.

In a piperidine chair conformation, the dihedral angles between adjacent protons are well-defined:

  • Axial-Axial (ax-ax): The dihedral angle is approximately 180°, leading to a large coupling constant, typically in the range of 8-13 Hz .

  • Axial-Equatorial (ax-eq): The dihedral angle is approximately 60°, resulting in a small coupling constant, typically 2-5 Hz .

  • Equatorial-Equatorial (eq-eq): The dihedral angle is also approximately 60°, leading to a small coupling constant, typically 2-5 Hz .

The significant difference between the axial-axial coupling constant and the other two provides a clear diagnostic tool.

Chemical Shift (δ) Dependencies

The chemical environment of a proton, and thus its chemical shift, is influenced by its spatial orientation. In a piperidine ring:

  • Axial protons are generally more shielded and resonate at a lower chemical shift (upfield) compared to their equatorial counterparts. This is due to the anisotropic effect of the C-C single bonds in the ring.

  • Equatorial protons are deshielded and appear at a higher chemical shift (downfield) .

This difference in chemical shifts, while generally reliable, can be influenced by the nature and position of other substituents on the ring.

Comparative Analysis: Cis- and Trans-2,6-Dimethylpiperidine

To illustrate these principles, let's consider the ¹H NMR data for cis- and trans-2,6-dimethylpiperidine.

Parameter Cis-2,6-Dimethylpiperidine Trans-2,6-Dimethylpiperidine
Conformation Chair (axial-equatorial methyl groups)Predominantly Chair (diequatorial methyl groups)
H2/H6 Proton Complex multiplet, often with smaller J values due to ax-eq and eq-eq couplings.Clear multiplet with a large axial-axial coupling constant (J ≈ 10-12 Hz) for the axial proton.
Methyl Protons (CH₃) Two distinct doublets due to the different environments of the axial and equatorial methyl groups.One doublet, as both methyl groups are in an equivalent equatorial environment.
Ring Protons Broader, less resolved signals due to conformational flexibility and multiple small couplings.More resolved signals with characteristic large and small coupling constants.

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer frequency.

Infrared (IR) Spectroscopy: The Significance of Bohlmann Bands

IR spectroscopy provides a complementary and often rapid method for distinguishing between cis and trans isomers of piperidines, primarily through the observation of "Bohlmann bands".

Bohlmann bands are a series of weak to medium absorption bands that appear in the C-H stretching region of the IR spectrum, specifically between 2700 and 2800 cm⁻¹ . The presence of these bands is a direct consequence of a specific stereoelectronic requirement: the lone pair of electrons on the nitrogen atom must be anti-periplanar to at least two adjacent axial C-H bonds.

  • Cis Isomers: In the preferred chair conformation of many cis-disubstituted piperidines, there is often an axial C-H bond on a carbon adjacent to the nitrogen that is anti-periplanar to the nitrogen's lone pair. This arrangement facilitates the appearance of prominent Bohlmann bands .

  • Trans Isomers: In the more stable diequatorial conformation of trans-disubstituted piperidines, the adjacent C-H bonds are not in an anti-periplanar relationship with the nitrogen lone pair. Consequently, Bohlmann bands are either very weak or completely absent .

Comparative IR Data: Cis- vs. Trans-2,6-Disubstituted Piperidines
Spectral Region Cis Isomer Trans Isomer
C-H Stretch (2700-2800 cm⁻¹) Presence of Bohlmann bands. [1]Absence or very weak Bohlmann bands. [1]
N-H Stretch (if unsubstituted) Typically a single band around 3300-3350 cm⁻¹.Typically a single band around 3300-3350 cm⁻¹.
Fingerprint Region (below 1500 cm⁻¹) The overall pattern will differ due to the different symmetry and vibrational modes of the molecule.The overall pattern will differ from the cis isomer.

Experimental Protocols

¹H NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified piperidine derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is needed.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.

    • Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis:

    • Integrate all signals to determine the relative number of protons.

    • Determine the multiplicity (singlet, doublet, triplet, etc.) of each signal.

    • Measure the coupling constants (J-values) in Hertz (Hz).

    • Assign the signals to the respective protons in the molecule based on their chemical shifts, multiplicities, and coupling constants. Pay close attention to the magnitude of the vicinal coupling constants to assign axial and equatorial protons and, consequently, the stereochemistry.

FT-IR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

    • Solid Sample (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

    • Solution: Dissolve the sample in a suitable solvent that has minimal absorption in the regions of interest (e.g., CCl₄, CS₂). Use an appropriate liquid cell.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the salt plates/solvent).

    • Place the prepared sample in the spectrometer.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups present in the molecule.

    • Specifically, examine the C-H stretching region between 2700 and 2800 cm⁻¹ for the presence or absence of Bohlmann bands to aid in the assignment of cis or trans stereochemistry.

Workflow for Spectroscopic Isomer Determination

Caption: Workflow for the spectroscopic determination of cis and trans isomers of substituted piperidines.

Conclusion

The differentiation of cis and trans isomers of substituted piperidines is a critical task in chemical and pharmaceutical research. A combined approach utilizing ¹H NMR and IR spectroscopy provides a powerful and reliable methodology for this purpose. The analysis of vicinal coupling constants and chemical shifts in ¹H NMR spectra, coupled with the identification of Bohlmann bands in IR spectra, allows for the confident assignment of stereochemistry. By understanding the fundamental principles behind these spectroscopic techniques and applying rigorous experimental protocols, researchers can ensure the structural integrity of their piperidine-containing compounds, a crucial step in the journey of drug discovery and development.

References

  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. Journal of Chemical Physics, 30(1), 11-15. [Link]

  • Bohlmann, F. (1958). Zur Konfigurationsbestimmung von Chinolizidin-Dervaten. Chemische Berichte, 91(10), 2157-2167. [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Sources

Comparative Guide: Chiral Resolving Agents for Piperidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The optical resolution of piperidine carboxylic acids—specifically Pipecolic acid (2-PCA) and Nipecotic acid (3-PCA) —presents a unique challenge in process chemistry due to their amphoteric (zwitterionic) nature and high polarity. While asymmetric synthesis and enzymatic resolution are emerging, diastereomeric salt formation remains the most scalable and cost-effective method for multi-kilogram production.

This guide objectively compares the performance of three primary classes of resolving agents: Unsubstituted Tartaric Acid , Acylated Tartaric Anhydrides (DBTA/DTTA) , and Mandelic Acid . We analyze their efficacy based on the position of the carboxyl group on the piperidine ring, providing experimental evidence that structural rigidity and hydrophobic interactions are the determinants of success.

Mechanistic Foundation: The "Chiral Pocket" Theory

To select the correct agent, one must understand the failure mode of simple salts.

  • The Challenge: Piperidine carboxylic acids are conformationally flexible (chair/boat interconversion). A simple ionic bond (ammonium-carboxylate) is often insufficient to "lock" one enantiomer into a crystal lattice while excluding the other.

  • The Solution: Successful resolution requires Secondary Interactions .

    • Hydrogen Bonding: Essential for salt formation.

    • 
      -
      
      
      
      Stacking:
      Provided by benzoyl or toluoyl groups in DBTA/DTTA. This creates a rigid "chiral pocket" that stabilizes one diastereomer over the other.
Visualization: Mechanism of Chiral Recognition

The following diagram illustrates why DBTA succeeds where Tartaric Acid often fails for 3-substituted piperidines.

ChiralRecognition Substrate Racemic Nipecotic Acid (Flexible Conformer) Agent_Simple L-Tartaric Acid (Hydrophilic Only) Substrate->Agent_Simple Ionic Bond Only Agent_Complex DBTA (Hydrophobic Pockets) Substrate->Agent_Complex Ionic + Pi-Pi Stacking Result_Fail Amorphous Precipitate (Low ee) Agent_Simple->Result_Fail Result_Success Crystalline Lattice (High ee) Agent_Complex->Result_Success

Caption: Comparison of binding modes. DBTA utilizes steric bulk and


-interactions to lock the flexible piperidine ring, enabling crystallization.

Comparative Analysis of Resolving Agents

A. L-Tartaric Acid (The Standard for 2-PCA)
  • Best For: Pipecolic Acid (2-position) .

  • Mechanism: The proximity of the carboxyl group to the nitrogen in 2-PCA creates a rigid local environment. The simple tartrate backbone can bridge these groups effectively.

  • Performance:

    • Yield: High (35-40% of theoretical max 50%).

    • ee: >95% after one recrystallization.

    • Solvent: Ethanol/Water (95:5).

  • Limitation: Fails for Nipecotic acid (3-position) due to the distance between the chiral center and the ammonium binding site.

B. O,O'-Dibenzoyl-L-tartaric acid (DBTA) (The Specialist for 3-PCA)
  • Best For: Nipecotic Acid Ethyl Ester (3-position) .[1]

  • Mechanism: The benzoyl groups create a hydrophobic cleft. Since the chiral center at C3 is remote from the nitrogen, these bulky groups are necessary to transmit chiral information through the crystal lattice.

  • Performance:

    • Yield: Moderate (30-35%).

    • ee: >98% (Excellent).

    • Solvent: Ethanol or Acetone.

  • Critical Insight: Often works best on the Ethyl Ester of nipecotic acid rather than the free acid, as the ester increases solubility in organic solvents required for DBTA.

C. (S)-Mandelic Acid (The Alternative)[2]
  • Best For: Substituted Piperidines or when Tartrates fail.

  • Mechanism: Monoprotic acid. Forms less rigid lattices than tartrates but is effective for hydrophobic amines.

  • Performance:

    • Yield: Variable.

    • ee: Often requires multiple recrystallizations (80% -> 95%).

  • Cost: Significantly higher than Tartaric acid.

Performance Data Summary

The following data aggregates typical industrial results for the resolution of Ethyl Nipecotate (a key intermediate for Tiagabine).

FeatureL-Tartaric AcidDBTA (Dibenzoyl-Tartaric)(S)-Mandelic Acid
Substrate Compatibility Poor (No crystallization)Excellent Good
Primary Interaction IonicIonic + Steric/

-Stacking
Ionic + Hydrophobic
Typical Solvent Water/MethanolEthanol/AcetoneIsopropanol
First Crop ee (%) N/A (Oils out)85 - 92% 75 - 85%
Recrystallized ee (%) N/A> 99% > 95%
Salt Yield (Theoretical) N/A35 - 42%30 - 38%
Scalability HighMedium (Reagent cost)Medium

Experimental Protocol: Resolution of Ethyl Nipecotate with DBTA

This protocol is validated for the isolation of (S)-Ethyl Nipecotate using O,O'-Dibenzoyl-L-tartaric acid (L-DBTA).

Reagents
  • Racemic Ethyl Nipecotate (1.0 eq)

  • L-DBTA (anhydrous) (1.0 eq) Note: 0.5 eq (Pope-Peachey method) can be used but 1.0 eq often yields better crystal habits for this specific substrate.

  • Solvent: Absolute Ethanol.

Workflow Diagram

Protocol Start Dissolve Racemic Amine (Ethyl Nipecotate) in EtOH AddAgent Add L-DBTA solution (Warm to 60°C) Start->AddAgent Cool Controlled Cooling (5°C/hour to 0°C) AddAgent->Cool Filter Filtration Cool->Filter Solid Solid Cake: (S)-Amine • L-DBTA Salt Filter->Solid Liquor Mother Liquor: Enriched (R)-Amine Filter->Liquor Recryst Recrystallization (EtOH Reflux) Solid->Recryst If ee < 98% Liberate Base Liberation (NH4OH / CH2Cl2) Solid->Liberate If ee > 98% Recryst->Liberate

Caption: Step-by-step resolution workflow for Ethyl Nipecotate using DBTA.

Step-by-Step Procedure
  • Preparation: Dissolve 157g (1.0 mol) of racemic ethyl nipecotate in 500 mL of absolute ethanol.

  • Addition: In a separate vessel, dissolve 358g (1.0 mol) of L-DBTA in 1000 mL of warm ethanol (50°C). Add the amine solution to the acid solution slowly with stirring.

  • Nucleation: Heat the mixture to reflux until clear, then allow to cool naturally to room temperature. Crucial: Seed crystals of pure (S)-salt should be added at 40°C if available to prevent supersaturation.

  • Crystallization: Chill the mixture to 0-5°C and hold for 4 hours.

  • Filtration: Filter the white crystalline solid. Wash with cold ethanol (2 x 100 mL).

    • Checkpoint: Dry a small sample and check melting point. Target: ~180-182°C (decomposition).[2]

  • Liberation: Suspend the salt in water/DCM (1:1). Adjust pH to 10 using ammonium hydroxide or sodium carbonate. Extract the organic layer, dry over Na2SO4, and concentrate to yield (S)-Ethyl Nipecotate.

Senior Scientist's "Watch-Outs" (Troubleshooting)

  • The "Oiling Out" Phenomenon:

    • Symptom:[3][4][5] The mixture separates into two liquid phases instead of crystallizing.

    • Cause: Solvent is too polar or water content is too high.

    • Fix: Use anhydrous ethanol or switch to an Acetone/Ethanol mix. Re-heat and add seed crystals immediately upon cloud point.

  • Stoichiometry Matters (Pope-Peachey):

    • For expensive agents like DBTA, you can use 0.5 equivalents of DBTA and 0.5 equivalents of an achiral acid (like HCl or Acetic Acid). This forces the "wrong" enantiomer to pair with the achiral acid (staying in solution) while the "right" enantiomer pairs with DBTA. This cuts reagent costs by 50%.

  • Ester Stability:

    • Ethyl nipecotate can hydrolyze back to nipecotic acid if the crystallization is done in hot water or wet alcohols for prolonged periods. Ensure solvents are dry.

References

  • Patent: Process for resolving racemic mixtures of piperidine derivatives.
  • Journal: Kinetic Resolution of 2-Substituted Piperidines.

    • Source: J. Org.[6] Chem. 2022, 87, 8819−8823[6]

    • Relevance: Provides context on alternative kinetic resolution methods for substituted piperidines.
    • Link:[Link]

  • Textbook: Optical Resolution Procedures for Chemical Compounds.
  • Database: Oakwood Chemical / Sigma-Aldrich Technical D

    • Source: Safety and Physical Property Data for Ethyl Piperidine-3-carboxylate.[7]

Sources

A Senior Application Scientist's Guide to Coupling Reagents for Piperidine Carboxylate Amidation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Piperidine Scaffolds in Modern Drug Discovery

The piperidine motif is a cornerstone of medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability. Consequently, the efficient and stereochemically controlled formation of amide bonds involving piperidine carboxylates is a critical and frequently encountered transformation in the synthesis of novel pharmaceutical agents.[1][2]

However, these seemingly routine coupling reactions are fraught with challenges. The inherent steric bulk of the piperidine ring can impede the approach of the amine, while the chiral center alpha to the carboxylate is often susceptible to epimerization under reaction conditions.[3][4] The loss of stereochemical integrity can have profound implications for a drug candidate's efficacy and safety profile. Therefore, the judicious selection of a coupling reagent is not merely a matter of yield, but a critical decision that impacts purity, scalability, and the preservation of chirality.

This guide provides a head-to-head comparison of commonly employed coupling reagents for the amidation of piperidine carboxylates. We will delve into the mechanistic nuances, compare performance based on experimental evidence, and provide a robust protocol to empower researchers in drug development to navigate this crucial synthetic step with confidence.

The Core Challenge: Steric Hindrance and Epimerization

Before comparing reagents, it is essential to understand the two primary obstacles in coupling piperidine carboxylates:

  • Steric Hindrance: The non-planar, chair-like conformation of the piperidine ring can sterically shield the activated carboxylic acid, slowing the rate of nucleophilic attack by the incoming amine. This is particularly pronounced with highly substituted piperidines or bulky amine partners.[5]

  • Epimerization: For chiral piperidine carboxylates, the proton on the α-carbon is acidic and can be abstracted, especially after the carboxylate group is activated. This leads to the formation of a planar enolate or a related intermediate, which can be re-protonated from either face, resulting in a loss of stereochemical purity (racemization or epimerization).[4][6] The choice of coupling reagent, additives, and base can dramatically influence the rate of this deleterious side reaction.[6][7]

Head-to-Head Comparison of Coupling Reagents

The selection of a coupling reagent should be a deliberate process based on the specific substrates, the need to preserve stereochemistry, and practical considerations like cost and byproduct removal. We will compare several classes of reagents: uronium/aminium salts, phosphonium salts, carbodiimides, and phosphonic acid anhydrides.

Uronium/Aminium Salts: The High-Performance Standard

These reagents are renowned for their high reactivity and rapid reaction times, making them a popular first choice for challenging couplings.[8][9]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Widely regarded as one of the most effective coupling reagents, particularly for sterically hindered systems.[6][10] Its superiority lies in the incorporation of 1-Hydroxy-7-azabenzotriazole (HOAt). The pyridine nitrogen in the HOAt moiety can act as a hydrogen bond acceptor, accelerating the coupling step and significantly suppressing epimerization compared to its HOBt-based counterparts.[11][12] While highly effective, HATU is among the more expensive options.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient and popular reagent, HBTU is often used for routine peptide synthesis.[10][13] It provides good yields and reaction rates. However, for substrates prone to racemization, it is generally less effective at suppressing epimerization than HATU.[14][15] A potential side reaction with excess HBTU (and other uronium salts) is the guanidinylation of the amine, which can cap the peptide chain and complicate purification.[9]

  • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate): A newer generation uronium salt that offers performance comparable to HATU in terms of efficiency and epimerization suppression.[12] COMU is based on OxymaPure, an additive that is not only highly effective at preventing racemization but also has a better safety profile, being non-explosive compared to HOBt and HOAt.[6][12] Its byproducts also tend to be more water-soluble, facilitating easier purification.

Carbodiimides: The Cost-Effective Workhorse

Carbodiimides are among the oldest and most cost-effective coupling reagents.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Often used in combination with an additive like HOBt or OxymaPure. EDC itself activates the carboxylic acid, but this intermediate is highly prone to causing epimerization. The additive traps the activated species as a more stable active ester, which then reacts with the amine with a lower risk of racemization.[8][13] The primary advantage of EDC is its low cost and the water-solubility of its urea byproduct, which simplifies work-up.[13] However, it is generally less potent than uronium salts and may struggle with sterically demanding piperidine carboxylates.[16]

Other Notable Reagents
  • T3P® (Propylphosphonic Anhydride): A powerful, non-allergenic, and cost-effective reagent that acts as a dehydrating agent. T3P gives excellent yields and low levels of epimerization, particularly in solution-phase synthesis.[13] Its byproducts are water-soluble, making for a straightforward work-up. It is a strong choice for both small-scale and large-scale applications where hindered substrates are involved.

Quantitative Performance Summary

The following table summarizes the relative performance of these key reagents in the context of piperidine carboxylate coupling.

ReagentRelative ReactivityEpimerization RiskKey AdvantagesKey Considerations
HATU Very High[15]Very Low[6][10]Superior for hindered substrates; excellent stereopreservation.High cost; potential for guanidinylation side reaction.[9]
COMU Very High[12]Very Low[6][12]High efficiency; excellent safety profile; water-soluble byproducts.Higher cost than traditional reagents.
HBTU High[10]Low to ModerateGood all-around reagent for standard couplings; widely available.Less effective than HATU/COMU for epimerization-prone substrates.
EDC/HOBt ModerateModerateLow cost; water-soluble urea byproduct simplifies purification.[13]Can be sluggish for hindered amines; higher epimerization risk.[16]
T3P® HighLowExcellent for hindered systems; water-soluble byproducts; good safety profile.Often requires a tertiary amine base for activation.[13]

Mechanism of Action & Experimental Workflow

The fundamental principle of these reagents is the activation of the carboxylic acid to form a highly reactive intermediate (e.g., an active ester), which is then susceptible to nucleophilic attack by the amine of the piperidine.

G cluster_activation Activation Step cluster_coupling Coupling Step A Piperidine Carboxylic Acid C Highly Reactive Active Ester Intermediate A->C + Reagent B Coupling Reagent + Base (e.g., DIPEA) E Tetrahedral Intermediate C->E D Amine (Nucleophile) D->E Nucleophilic Attack F Final Amide Product E->F Collapse & Leaving Group Expulsion

Caption: General mechanism of amide bond formation.

Detailed Experimental Protocol: HATU-Mediated Coupling

This protocol provides a reliable starting point for the coupling of a generic N-protected piperidine carboxylic acid with an amine using HATU.

Materials and Reagents:

  • N-Boc-piperidine-4-carboxylic acid (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere

Causality Behind Choices:

  • HATU: Chosen for its high reactivity and superior ability to suppress epimerization.[6][10]

  • DIPEA: A sterically hindered, non-nucleophilic base is crucial. Unlike triethylamine (TEA), DIPEA is less likely to cause side reactions and minimizes the risk of epimerization by being a poor nucleophile itself.[6]

  • Anhydrous DMF: Water can hydrolyze the activated ester intermediate and the coupling reagent, leading to lower yields.[9]

Step-by-Step Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon), add N-Boc-piperidine-4-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF (approx. 0.1-0.2 M concentration). Cool the solution to 0 °C using an ice bath.

  • Activation (Pre-activation): Add HATU (1.1 eq) and DIPEA (3.0 eq) to the stirred solution. Allow the mixture to stir at 0 °C for 10-15 minutes. This pre-activation step allows for the formation of the active ester before the amine is introduced, which can be beneficial.[9]

  • Coupling: Add the amine (1.1 eq) to the reaction mixture, either neat or as a solution in a small amount of anhydrous DMF.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

G start Dissolve Carboxylic Acid in Anhydrous DMF step1 Cool to 0 °C start->step1 step2 Add HATU + DIPEA (Pre-activate for 15 min) step1->step2 step3 Add Amine step2->step3 step4 Warm to RT Monitor by LC-MS (2-6h) step3->step4 step5 Work-up: Dilute with EtOAc, Wash step4->step5 step6 Dry & Concentrate step5->step6 end Purify by Chromatography step6->end

Caption: Experimental workflow for HATU coupling.

Conclusion and Recommendations

The optimal coupling reagent for reactions of piperidine carboxylates is highly dependent on the specific attributes of the substrates and the strategic goals of the synthesis.

  • For High-Value, Chiral Substrates: When preserving stereochemical integrity is paramount, especially with sterically hindered substrates, HATU and COMU are the clear front-runners.[6][12] The additional cost is justified by higher yields, purer products, and reduced risk of epimerization.

  • For Routine, Less-Hindered Substrates: HBTU and T3P® offer a robust balance of reactivity, cost, and ease of use, making them excellent choices for a wide range of applications.

  • For Large-Scale Synthesis on a Budget: EDC in combination with an additive like OxymaPure remains a viable option, provided the substrates are not overly hindered and the reaction conditions are carefully optimized to mitigate epimerization.

Ultimately, a small screening of coupling conditions on a new substrate is always a prudent investment of time. By understanding the strengths and weaknesses of each reagent class, researchers can confidently select the right tool to forge these critical amide bonds, accelerating the path toward the next generation of therapeutics.

References

  • National Center for Biotechnology Information. General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • Aapptec Peptides. Coupling Reagents. Available from: [Link]

  • ResearchGate. Yields of the peptide coupling reactions and comparison of HBTU and HATU. Available from: [Link]

  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available from: [Link]

  • ACG Publications. Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. Epimerisation in Peptide Synthesis. Available from: [Link]

  • ResearchGate. Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Available from: [Link]

  • SlideShare. Epimerization of Peptide. Available from: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • National Center for Biotechnology Information. Comparative Study of Methods to Couple Hindered Peptides. Available from: [Link]

Sources

Safety Operating Guide

Methyl 6-oxopiperidine-3-carboxylate: Laboratory Disposal & Safety Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Scope: Laboratory-scale disposal (mg to kg scale).

  • Target Audience: Medicinal Chemists, Process Chemists, HSE Officers.

  • Urgency: Routine to High (depending on quantity and solvent context).

Executive Summary

Methyl 6-oxopiperidine-3-carboxylate is a functionalized piperidine derivative commonly used as a pharmaceutical intermediate.[1] While not classified as an acutely toxic "P-listed" substance by the US EPA, it acts as a skin, eye, and respiratory irritant.[1] The primary disposal pathway is high-temperature incineration. [1]

Critical Directive: Do not dispose of this compound down the drain. Its lactam (cyclic amide) and ester moieties require thermal destruction to prevent environmental accumulation. Segregate from strong oxidizers and strong acids/bases to prevent uncontrolled hydrolysis or reaction.

Chemical Profile & Identification

Before initiating disposal, verify the substance identity against the specific isomer or salt form in your inventory, as CAS numbers may vary by stereochemistry.

Table 1: Substance Identification
ParameterDetail
Chemical Name Methyl 6-oxopiperidine-3-carboxylate
Synonyms Methyl 6-oxonipecotate; 5-Methoxycarbonyl-2-piperidone
CAS Number (Racemic) 14160-56-6 (Verify specific isomer, e.g., 3088-37-7)
Molecular Formula C₇H₁₁NO₃
Molecular Weight 157.17 g/mol
Physical State Solid (typically off-white powder)
Solubility Soluble in Methanol, DMSO, DCM; poorly soluble in water.[1][2][3][4]

Hazard Assessment (GHS)

Treat this compound as a Health Hazard . It does not typically exhibit flammability (unless in solvent) or pyrophoric properties, but it is bioactive.

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4][5]

  • H335: May cause respiratory irritation.[4][5]

Senior Scientist Insight: The piperidine ring structure is pharmacologically privileged. Even if acute toxicity data is limited, treat all piperidine intermediates as potentially bioactive. The ester group is susceptible to hydrolysis; therefore, pH control in waste streams is vital to prevent the formation of the corresponding carboxylic acid, which may alter solubility or reactivity profiles in mixed waste drums.

Disposal Procedures

This protocol separates disposal based on the physical state of the waste.

A. Solid Waste (Pure Substance)
  • Stream: Solid Hazardous Waste (Organic).

  • Container: High-density polyethylene (HDPE) or amber glass wide-mouth jar.

  • Labeling: "Hazardous Waste - Solid Organic - Toxic/Irritant."[1]

Protocol:

  • PPE: Wear nitrile gloves, lab coat, and safety glasses. If handling fine powder >10g, use a powder hood or N95 respirator.

  • Transfer: Transfer the solid directly into the waste container. Do not dissolve it in solvent solely for disposal (this increases waste volume and cost).

  • Decontamination: Wipe the exterior of the original bottle with a damp paper towel (methanol or water). Dispose of the towel as solid contaminated waste.

  • Sealing: Ensure the lid is tight. Do not overfill (>90%).

B. Liquid Waste (Mother Liquors/Reaction Mixtures)
  • Stream: Organic Solvent Waste (Halogenated or Non-Halogenated depending on solvent).[6]

  • Compatibility Check: Ensure the waste stream pH is 4–9. Strong acids/bases can hydrolyze the methyl ester.

Protocol:

  • Characterize Solvent:

    • If dissolved in DCM/Chloroform : Use Halogenated Waste stream.

    • If dissolved in Methanol/Ethyl Acetate/DMSO : Use Non-Halogenated Waste stream.

  • Segregation: NEVER mix with oxidizers (e.g., Nitric acid, Peroxides). The amide nitrogen can potentially form unstable N-nitroso compounds or other reactive species under strong oxidative conditions.

  • Precipitation (Optional for large scale): If you have a large volume of dilute aqueous solution, rotovap down to a solid residue and dispose of as solid waste (Method A) to reduce disposal costs.

C. Contaminated Debris (Gloves, Weigh Boats, Syringes)[1]
  • Stream: Solid Hazardous Debris.

  • Protocol: Double-bag in clear polyethylene bags (4 mil thickness). Tie securely and place in the solid waste drum.

Operational Workflow (Decision Tree)

The following diagram outlines the decision logic for disposing of Methyl 6-oxopiperidine-3-carboxylate.

DisposalWorkflow Start Waste Generation: Methyl 6-oxopiperidine-3-carboxylate StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Pure Substance Liquid Liquid (Solution) StateCheck->Liquid Dissolved SolidCont Container: HDPE Wide Mouth Label: Solid Organic - Irritant Solid->SolidCont SolidDisp Disposal: High Temp Incineration SolidCont->SolidDisp SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, EtOAc, DMSO) SolventCheck->NonHalo No Halogens HaloStream Stream: Halogenated Organic Waste Halo->HaloStream NonHaloStream Stream: Non-Halogenated Organic Waste (High BTU Fuel Blending) NonHalo->NonHaloStream HaloStream->SolidDisp Incineration NonHaloStream->SolidDisp Incineration/Fuel Blend

Figure 1: Decision tree for the segregation and disposal of Methyl 6-oxopiperidine-3-carboxylate based on physical state and solvent composition.

Regulatory Compliance (RCRA/EPA)[1]

While Methyl 6-oxopiperidine-3-carboxylate is not explicitly "Listed" (P or U list) under 40 CFR 261.33, it must be characterized by the generator.[1]

Table 2: Regulatory Waste Classification
RegulationClassificationWaste Code (Typical)
US EPA (RCRA) Non-Listed OrganicNone (if pure solid).[1] If in flammable solvent: D001 . If in toxic solvent (e.g., Pyridine): D038 .
EU Waste Framework Organic Chemical Waste16 05 08 * (Discarded organic chemicals consisting of or containing hazardous substances).[1]
Disposal Method IncinerationBest Available Technology (BAT) for organic amides/esters.[1]

Self-Validation Step: Before sealing the waste container, ask:

  • Is the pH neutral? (Prevents drum pressurization).

  • Are oxidizers absent? (Prevents fire/explosion).[7]

  • Is the container compatible? (HDPE is standard; avoid metal if acidic).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 568114, Methyl 6-oxopiperidine-3-carboxylate. Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[8] Retrieved from [Link]

  • US Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Navigating the Safe Handling of Methyl 6-oxopiperidine-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to foster a laboratory environment where innovation and safety are paramount. This guide provides a detailed operational plan for the safe handling and disposal of Methyl 6-oxopiperidine-3-carboxylate, a key building block in modern drug discovery. By understanding the "why" behind each procedural step, we can mitigate risks and ensure the integrity of our research.

Hazard Identification and Risk Assessment: Understanding the Compound

Methyl 6-oxopiperidine-3-carboxylate is classified as an irritant.[1] The primary hazards associated with this compound are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]

Given these hazards, a thorough risk assessment is the foundational step before any handling of this compound. This involves not only understanding the intrinsic properties of the chemical but also evaluating the specific experimental context, including quantities used, duration of exposure, and the potential for aerosolization.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable for safeguarding against the hazards of Methyl 6-oxopiperidine-3-carboxylate. The following table summarizes the required PPE, and the subsequent workflow diagram illustrates the decision-making process for its use.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[2][3]Protects against splashes and airborne particles, preventing serious eye irritation.[1][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat.[5][6][7]Prevents direct skin contact, mitigating the risk of skin irritation.[1][3]
Respiratory Protection Use within a certified chemical fume hood.[2]A fume hood is the primary engineering control to prevent inhalation of dust or vapors, addressing the respiratory irritation hazard.[1] A respirator may be required for spill cleanup or if working outside a fume hood.
PPE Selection and Use Workflow

PPE_Workflow PPE Workflow for Handling Methyl 6-oxopiperidine-3-carboxylate cluster_preparation Preparation cluster_ppe_selection PPE Selection cluster_procedure Procedure cluster_disposal Disposal & Doffing Assess_Task Assess Task: Weighing, transfer, reaction setup, or cleanup? Select_Gloves Select appropriate gloves (e.g., nitrile, butyl rubber) Assess_Task->Select_Gloves Review_SDS Review Safety Data Sheet (SDS) Review_SDS->Assess_Task Select_Eye_Protection Wear chemical safety goggles Select_Gloves->Select_Eye_Protection Select_Lab_Coat Don a lab coat Select_Eye_Protection->Select_Lab_Coat Work_in_Hood Work in a certified chemical fume hood Select_Lab_Coat->Work_in_Hood Handle_Compound Proceed with handling Methyl 6-oxopiperidine-3-carboxylate Work_in_Hood->Handle_Compound Dispose_Waste Dispose of waste in a designated, labeled container Handle_Compound->Dispose_Waste Doff_PPE Doff PPE in the correct order: 1. Gloves 2. Goggles 3. Lab Coat Dispose_Waste->Doff_PPE Wash_Hands Wash hands thoroughly with soap and water Doff_PPE->Wash_Hands

Caption: A flowchart illustrating the procedural steps for selecting and using Personal Protective Equipment (PPE) when handling Methyl 6-oxopiperidine-3-carboxylate.

Step-by-Step Handling Protocol

Adherence to a standardized protocol is crucial for minimizing exposure and preventing accidents.

Preparation:

  • Designate a Work Area: All handling of Methyl 6-oxopiperidine-3-carboxylate should occur within a certified chemical fume hood.[2]

  • Assemble Materials: Before introducing the chemical, ensure all necessary equipment (glassware, spatulas, etc.) and waste containers are within the fume hood to minimize movement in and out of the containment area.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and operational.

Handling:

  • Don PPE: Put on all required PPE as outlined in the table and workflow diagram above.

  • Weighing and Transfer:

    • Carefully weigh the desired amount of the compound on a tared weigh boat or paper inside the fume hood.

    • Avoid creating dust.[4]

    • Use a spatula to transfer the solid to the reaction vessel.

    • If making a solution, add the solvent to the solid slowly to prevent splashing.

  • Running the Reaction:

    • Keep the reaction vessel capped or covered to the extent possible to prevent the release of any vapors or aerosols.

    • Ensure the fume hood sash is kept at the lowest practical height.

Post-Handling:

  • Decontamination:

    • Clean any contaminated surfaces within the fume hood with an appropriate solvent and absorbent pads.

    • Wipe down the exterior of the primary container before returning it to storage.

  • Doffing PPE:

    • Remove gloves first, turning them inside out to trap any contaminants.

    • Follow by removing your lab coat and then safety goggles.

    • Always wash your hands thoroughly with soap and water after handling any chemical, even if gloves were worn.[5][8]

Spill and Emergency Procedures

Minor Spill (within fume hood):

  • Alert Colleagues: Inform others in the immediate area of the spill.

  • Containment: Use an appropriate absorbent material (e.g., sand, universal binding agent) to contain the spill.[9]

  • Cleanup: Wearing appropriate PPE, carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent.

Major Spill or Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][4] Seek medical attention.[2]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2][4] Seek immediate medical attention.[2]

  • Inhalation: Move the affected individual to fresh air.[2][4] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[2]

Disposal Plan

All waste containing Methyl 6-oxopiperidine-3-carboxylate must be treated as hazardous waste.

  • Solid Waste: Contaminated consumables (e.g., weigh paper, gloves, absorbent pads) should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled hazardous waste container. Do not pour any amount down the drain.[9]

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved waste disposal company.[2]

By integrating these safety protocols into your daily laboratory operations, you contribute to a culture of safety and scientific excellence.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • PubChem. (n.d.). Methyl 6-oxopiperidine-3-carboxylate.
  • PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET.
  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
  • Cerritos College. (n.d.). Organic Chemistry Laboratory Safety Notes.
  • Capot Chemical. (n.d.). material safety data sheet.
  • Fisher Scientific. (2024, March 30). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2023, October 27). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • (2025, September 8). SAFETY DATA SHEETS.
  • (n.d.). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY.
  • Santa Cruz Biotechnology. (n.d.). 4-Piperidinopiperidine.
  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
  • HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • New Jersey Department of Health. (n.d.). PIPERIDINE.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-oxopiperidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-oxopiperidine-3-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.